Ethyl 2-phenylacrylate
Description
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Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-phenylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-3-13-11(12)9(2)10-7-5-4-6-8-10/h4-8H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOIWYTYYWPXGAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7066776 | |
| Record name | Benzeneacetic acid, .alpha.-methylene-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7066776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22286-82-4 | |
| Record name | Ethyl α-methylenebenzeneacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22286-82-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-phenylacrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022286824 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzeneacetic acid, .alpha.-methylene-, ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzeneacetic acid, .alpha.-methylene-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7066776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl methylenephenylacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.796 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYL 2-PHENYLACRYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PT7338P3HC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Synthesis of Ethyl 2-Phenylacrylate via Knoevenagel Condensation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Ethyl 2-phenylacrylate serves as a critical intermediate in the synthesis of a variety of organic molecules, most notably in the pharmaceutical industry for the production of compounds like Tilidine.[1] Its α,β-unsaturated ester structure also makes it a valuable monomer in polymer chemistry and a versatile building block in organic synthesis.[1] The Knoevenagel condensation is a cornerstone reaction for the formation of carbon-carbon double bonds and a prominent method for the synthesis of this compound and its derivatives.[2][3] This guide provides an in-depth overview of the synthesis of this compound through the Knoevenagel condensation, focusing on the reaction between benzaldehyde and diethyl malonate.
Reaction Principle
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product.[4] In the synthesis of this compound, the active methylene compound is diethyl malonate, and the carbonyl compound is benzaldehyde. The reaction is typically catalyzed by a weak base.[3][4]
The general mechanism involves the deprotonation of the active methylene compound by the base to form a carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting intermediate undergoes dehydration to form the final α,β-unsaturated product.[5]
Experimental Data Summary
The following tables summarize quantitative data for the Knoevenagel condensation between benzaldehyde and active methylene compounds, providing insights into various catalytic systems and reaction conditions.
Table 1: Knoevenagel Condensation of Benzaldehyde with Diethyl Malonate
| Catalyst | Base/Co-catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Piperidine | Benzoic Acid | Benzene | 130-140 | 11-18 | ~71 | [6] |
| AAPTMS@K10 | - | - | Room Temp | 12 | 97 (Conversion) | [7] |
| Immobilized Gelatine | - | DMSO | Room Temp | Overnight | 85-89 | [5] |
| Immobilized BSA | - | DMSO | Room Temp | - | 85-89 | [8] |
Note: AAPTMS@K10 refers to N-(2-aminoethyl)-3-aminopropyltrimethoxysilane functionalized K10 montmorillonite. The yield for this catalyst is reported as conversion to cinnamic acid, a related product.
Table 2: Knoevenagel Condensation of Benzaldehyde with Ethyl Cyanoacetate
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Diisopropylethylammonium acetate | Hexane | 65-70 | 3-6 | 91 | [9] |
| Copper Powder | Ethanol | 56 | 16 | 98 | [10] |
| Sodium Ethoxide | - | - | - | High | [11] |
Note: This table is provided for comparative purposes, as ethyl cyanoacetate is a common active methylene compound used in Knoevenagel condensations to produce related cyanoacrylate derivatives.
Detailed Experimental Protocol
This protocol is a generalized procedure based on established methodologies for the Knoevenagel condensation.[5][6] Researchers should optimize conditions based on their specific laboratory setup and reagents.
Materials:
-
Benzaldehyde
-
Diethyl malonate
-
Piperidine (or other suitable base catalyst)
-
Toluene or Benzene
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Dean-Stark apparatus (or molecular sieves)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add benzaldehyde, a slight excess of diethyl malonate, and a suitable solvent such as toluene or benzene.
-
Catalyst Addition: Introduce a catalytic amount of a weak base, such as piperidine. The amount of catalyst may need to be adjusted based on the purity of the benzaldehyde, as acidic impurities can neutralize the base.[6]
-
Reaction: Heat the reaction mixture to reflux. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap.[3] Continue refluxing until the theoretical amount of water has been collected.
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash with water to remove the catalyst and any water-soluble byproducts.
-
Wash the organic layer with a dilute acid solution (e.g., 1M HCl) to ensure complete removal of the basic catalyst, followed by a wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Finally, wash the organic layer with brine.
-
-
Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude this compound can be purified by vacuum distillation to obtain the final product.
Visualizations
Reaction Mechanism:
Caption: Knoevenagel condensation mechanism for this compound synthesis.
Experimental Workflow:
Caption: General experimental workflow for this compound synthesis.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | 22286-82-4 | Benchchem [benchchem.com]
- 3. Knoevenagel Condensation | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 5. s3-ap-southeast-1.amazonaws.com [s3-ap-southeast-1.amazonaws.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. Knoevenagel condensation of diethylmalonate with aldehydes catalyzed by immobilized bovine serum albumin (BSA) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]
- 10. rsc.org [rsc.org]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physical and Chemical Properties of Ethyl 2-phenylacrylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-phenylacrylate, also known as ethyl atropate, is a versatile α,β-unsaturated ester with significant applications in organic synthesis and polymer chemistry.[1][2] Its utility as a key intermediate in the production of pharmaceuticals, notably Tilidine, underscores its importance in drug development.[2][3] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and graphical representations of these chemical processes. All quantitative data are presented in structured tables for ease of reference.
Physical Properties
This compound is a clear, colorless liquid at room temperature.[2][4] Its physical characteristics are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₁H₁₂O₂ | [3][5][6] |
| Molecular Weight | 176.21 g/mol | [3][5][6] |
| Appearance | Clear, colorless oil/liquid | [2][3][7] |
| Boiling Point | 123-125 °C at 16 mmHg | [3][7][8] |
| Density | 1.0419 g/cm³ at 25 °C | [4][8] |
| Solubility | Slightly soluble in Chloroform, Dichloromethane, Ethyl Acetate, and Methanol. | [4] |
| Storage Temperature | -20 °C under an inert atmosphere. | [3][4][9] |
Spectroscopic Data
The structural elucidation of this compound is accomplished through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule.[1]
Table 2: Predicted ¹H NMR Spectral Data for this compound
| Proton Type | Expected Chemical Shift (δ, ppm) | Splitting Pattern | Integration |
| Ethyl (CH₃) | ~1.3 | Triplet | 3H |
| Ethyl (OCH₂) | ~4.2 | Quartet | 2H |
| Acrylate (=CH₂) | ~5.9 | Singlet/Doublet | 1H |
| Acrylate (=CH₂) | ~6.3 | Singlet/Doublet | 1H |
| Phenyl (Ar-H) | ~7.2-7.5 | Multiplet | 5H |
Table 3: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Type | Expected Chemical Shift (δ, ppm) |
| Ethyl (CH₃) | ~14 |
| Ethyl (OCH₂) | ~61 |
| Acrylate (=CH₂) | ~128 |
| Phenyl (Ar-C) | ~128-130 |
| Phenyl (ipso-C) | ~137 |
| Acrylate (C=) | ~141 |
| Ester (C=O) | ~166 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in this compound.[1]
Table 4: Key IR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| C-H stretch (Aromatic/Vinyl) | 3000-3100 | Medium |
| C-H stretch (Aliphatic) | 2850-3000 | Medium |
| C=O stretch (Ester) | 1720-1730 | Strong |
| C=C stretch (Alkene) | 1630-1640 | Medium |
| C=C stretch (Aromatic) | 1600, 1450-1500 | Medium-Weak |
| C-O stretch (Ester) | 1100-1300 | Strong |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of this compound and provides insight into its fragmentation pattern.[1] The molecular ion peak ([M]⁺) is expected at m/z 176.[1] Common fragmentation pathways include the loss of the ethoxy group ([M - OCH₂CH₃]⁺) and the formation of the stable tropylium ion ([C₇H₇]⁺) from the phenyl group.[1]
Chemical Properties and Reactivity
This compound's reactivity is characterized by its α,β-unsaturated ester functionality, which makes it susceptible to a variety of chemical transformations.
Synthesis of this compound
Common synthetic routes to this compound include the Knoevenagel condensation and Fischer esterification.[1]
While direct Knoevenagel condensation to this compound is less common, this method is widely used for synthesizing structurally similar compounds like ethyl 2-cyano-3-phenylacrylate.[1][3] The general principle involves the reaction of an aldehyde with a compound containing an active methylene group.[1]
A classic method for preparing this compound is the Fischer esterification of 2-phenylacrylic acid with ethanol in the presence of a strong acid catalyst.[1]
Key Reactions
The conjugated system of this compound allows it to participate in several important organic reactions.
The vinyl group in this compound enables it to undergo polymerization, forming poly(this compound).[1] This can be achieved through various methods, including radical polymerization.[1]
As a Michael acceptor, this compound readily reacts with nucleophiles in a conjugate addition reaction.[2] Aza-Michael additions with amines are particularly efficient.[1]
This compound can act as a dienophile in Diels-Alder reactions, reacting with conjugated dienes to form cyclohexene derivatives.[10]
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and key reactions of this compound.
Synthesis of this compound via Fischer Esterification
Objective: To synthesize this compound from 2-phenylacrylic acid and ethanol.
Materials:
-
2-Phenylacrylic acid
-
Anhydrous ethanol
-
Concentrated sulfuric acid (catalyst)
-
Sodium bicarbonate (saturated solution)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Dean-Stark apparatus
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add 2-phenylacrylic acid and an excess of anhydrous ethanol.
-
Slowly add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Heat the reaction mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the excess ethanol using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer with a saturated solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound.[11]
Aza-Michael Addition of Benzylamine to this compound
Objective: To perform an aza-Michael addition of benzylamine to this compound.
Materials:
-
This compound
-
Benzylamine
-
1,8-Diazabicycloundec-7-ene (DBU) (catalyst)
-
Methanol (optional, for microwave-assisted synthesis)
-
Microwave reactor (optional)
Procedure (Solvent-Free):
-
In a reaction vessel, mix this compound and benzylamine.
-
Add a catalytic amount of DBU.
-
Stir the mixture at room temperature or with gentle heating.
-
Monitor the reaction by TLC.
-
Upon completion, the product can be purified by column chromatography.[1]
Procedure (Microwave-Assisted):
-
In a microwave reaction vessel, dissolve this compound and benzylamine in methanol.
-
Seal the vessel and place it in the microwave reactor.
-
Heat the mixture to the desired temperature for a specified time.
-
After cooling, the solvent is removed, and the product is purified by column chromatography.[12]
References
- 1. This compound | 22286-82-4 | Benchchem [benchchem.com]
- 2. This compound - Protheragen [protheragen.ai]
- 3. jmcs.org.mx [jmcs.org.mx]
- 4. This compound CAS#: 22286-82-4 [m.chemicalbook.com]
- 5. rsc.org [rsc.org]
- 6. www1.udel.edu [www1.udel.edu]
- 7. chemicalpoint.eu [chemicalpoint.eu]
- 8. This compound | C11H12O2 | CID 89651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Michael Reaction | NROChemistry [nrochemistry.com]
- 10. 22286-82-4|this compound|BLD Pharm [bldpharm.com]
- 11. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 12. Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Ethyl 2-phenylacrylate: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Ethyl 2-phenylacrylate (CAS Number: 22286-82-4), a versatile monomer and key intermediate in organic synthesis. This document details its physicochemical properties, outlines experimental protocols for its synthesis and key reactions, and explores its applications in drug development and polymer chemistry, with a focus on its role as a precursor to the analgesic drug Tilidine.
Core Concepts: Molecular Structure and Properties
This compound, systematically known as ethyl 2-phenylprop-2-enoate, is an α,β-unsaturated ester. Its structure, featuring a phenyl group and an ethyl ester attached to an acrylate backbone, dictates its reactivity and utility in a variety of chemical transformations.
Molecular Structure:
-
IUPAC Name: ethyl 2-phenylprop-2-enoate[5]
-
Synonyms: Ethyl atropate, Ethyl-Methylenebenzeneacetate[2]
The quantitative physicochemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Source |
| Molecular Weight | 176.21 g/mol | [1][2][5] |
| Boiling Point | 123-125 °C at 16 mmHg | [2] |
| Density | 1.0419 g/cm³ at 25 °C | [2] |
| Form | Clear, colorless oil/liquid | [1][2][3] |
| Solubility | Slightly soluble in Chloroform, Dichloromethane, Ethyl Acetate, and Methanol | [2] |
| Purity | Typically ≥97% | [1][3] |
| Storage Temperature | Inert atmosphere, store in freezer, under -20°C | [2][3] |
Key Synthetic Protocols
The synthesis of this compound can be achieved through several methods. A common and effective approach involves the reaction of ethyl phenylacetate with paraformaldehyde.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from a patented method and describes a one-pot synthesis.
Materials:
-
Ethyl phenylacetate
-
Paraformaldehyde
-
Potassium carbonate (K₂CO₃) or Sodium carbonate (Na₂CO₃)
-
Tetrabutylammonium bromide or other phase-transfer catalyst
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Saturated sodium chloride solution (brine)
Procedure:
-
To a solution of ethyl phenylacetate (e.g., 41g) in DMF (e.g., 150ml), add potassium carbonate (e.g., 51g), paraformaldehyde (e.g., 11g), and tetrabutylammonium bromide (e.g., 800mg).
-
Stir the mixture at 80°C for 1.5 hours.
-
Cool the reaction mixture and add water (e.g., 100ml) and ethyl acetate (e.g., 350ml).
-
After the potassium carbonate has fully dissolved, separate the lower aqueous layer.
-
Wash the organic layer with water (e.g., 150ml) and then with saturated brine (150ml).
-
Combine the organic layers and extract the aqueous layer again with ethyl acetate (e.g., 150ml).
-
Combine all organic extracts and wash once with water (150ml) and once with saturated brine (150ml).
-
Concentrate the organic phase under reduced pressure to yield this compound. The expected yield is approximately 79% with a purity of >96%.
Applications in Drug Development and Organic Synthesis
This compound serves as a critical building block in the synthesis of various organic molecules, most notably in the pharmaceutical industry.
Intermediate in the Synthesis of Tilidine
Tilidine is a synthetic opioid analgesic used for the treatment of moderate to severe pain. This compound is a key precursor in its synthesis, typically via a Diels-Alder reaction.
Caption: Logical workflow for the synthesis of Tilidine.
Mechanism of Action of Tilidine: Mu-Opioid Receptor Signaling
Tilidine itself is a prodrug that is rapidly metabolized in the liver to its active metabolites, nortilidine and bisnortilidine. Nortilidine is a potent agonist of the μ-opioid receptor, which is a G-protein coupled receptor (GPCR). The binding of nortilidine to the μ-opioid receptor initiates a signaling cascade that results in analgesia.
Caption: Simplified Mu-Opioid Receptor signaling pathway.
Aza-Michael Additions
The electron-deficient double bond in this compound makes it an excellent Michael acceptor. It readily undergoes aza-Michael additions with various amines, a reaction that is fundamental for the synthesis of β-amino esters, which are important precursors for pharmaceuticals and other biologically active compounds.
Materials:
-
This compound
-
Benzylamine
-
1,8-Diazabicyclo[6]undec-7-ene (DBU) (optional, as a catalyst)
Procedure (Catalytic):
-
In a flask, mix this compound (0.43 mmol), benzylamine (0.43 mmol), and DBU (5 mol%).
-
Stir the reaction mixture at 60°C for 10 minutes.
-
The reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the product, (rac)-ethyl 3-(benzylamino)-2-phenylpropanoate, can be purified by column chromatography. A yield of up to 96% can be expected.[7]
Procedure (Uncatalyzed):
-
Mix this compound with benzylamine at 60°C.
-
Stir the reaction for 2 hours.
-
The product can be isolated and purified as above. The expected yield is around 90%.[7]
Anionic Polymerization
This compound can undergo anionic polymerization to produce polymers with well-defined molecular weights and narrow molecular weight distributions. This "living" polymerization technique is initiated by strong nucleophiles, such as organolithium compounds.
Caption: General workflow for anionic polymerization.
Note: Anionic polymerization requires stringent anhydrous and anaerobic conditions to prevent premature termination of the living polymer chains. All glassware should be flame-dried, and all reagents and solvents must be rigorously purified and degassed. The reaction is typically carried out at low temperatures (e.g., -78°C) to control the polymerization and minimize side reactions.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant applications in both pharmaceutical synthesis and polymer chemistry. Its utility as a precursor to the analgesic Tilidine highlights its importance in drug development. Furthermore, its reactivity in Michael additions and its ability to undergo controlled polymerization make it a useful monomer for the creation of a variety of functional polymers. The experimental protocols and data presented in this guide are intended to provide researchers and scientists with a solid foundation for the use of this compound in their work.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. This compound CAS#: 22286-82-4 [amp.chemicalbook.com]
- 3. This compound | 22286-82-4 [sigmaaldrich.com]
- 4. This compound | 22286-82-4 | Benchchem [benchchem.com]
- 5. This compound | C11H12O2 | CID 89651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Spectroscopic Profile of Ethyl 2-Phenylacrylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 2-phenylacrylate (CAS No. 22286-82-4), a versatile monomer and key intermediate in organic synthesis. The document details expected and reported data from Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering a foundational dataset for its identification and characterization.
Executive Summary
This compound, with the molecular formula C₁₁H₁₂O₂, possesses a molecular weight of 176.21 g/mol .[1][2] Its structure, featuring an ethyl ester, a phenyl group, and an acrylate moiety, gives rise to a distinct spectroscopic fingerprint. This guide presents the key spectral features in structured tables for ease of reference and includes generalized experimental protocols for data acquisition. Spectroscopic analysis is fundamental for confirming the structure and purity of this compound, which is often synthesized through methods like the Knoevenagel condensation or Fischer esterification.[3][4]
Spectroscopic Data
The following sections summarize the key spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of this compound, providing detailed information about the chemical environment of each proton and carbon atom.[3]
¹H NMR (Proton NMR) Data
The ¹H NMR spectrum is characterized by distinct signals for the ethyl, phenyl, and vinyl protons. The two vinyl protons on the same carbon (=CH₂) are diastereotopic and are expected to appear as two separate signals.
| Proton Type | Expected Chemical Shift (δ, ppm) | Splitting Pattern | Integration |
| Ethyl (-CH₃) | ~1.3 | Triplet | 3H |
| Ethyl (-OCH₂-) | ~4.2 | Quartet | 2H |
| Vinyl (=CH₂) | ~5.9 | Singlet / Doublet | 1H |
| Vinyl (=CH₂) | ~6.3 | Singlet / Doublet | 1H |
| Phenyl (Ar-H) | ~7.2 - 7.5 | Multiplet | 5H |
¹³C NMR (Carbon-13 NMR) Data
The ¹³C NMR spectrum provides insight into the carbon framework of the molecule.
| Carbon Type | Expected Chemical Shift (δ, ppm) |
| Ethyl (-CH₃) | ~14 |
| Ethyl (-OCH₂-) | ~61 |
| Vinyl (=CH₂) | ~128 |
| Phenyl (Ar-CH) | ~128 - 130 |
| Phenyl (ipso-C) | ~137 |
| Vinyl (=C<) | ~141 |
| Ester (C=O) | ~166 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in this compound. The spectrum is dominated by a strong absorption from the ester carbonyl group.
| Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |
| C-H stretch (Aromatic & Vinyl) | > 3000 | Medium |
| C-H stretch (Aliphatic) | < 3000 | Medium |
| C=O stretch (Ester) | ~1720 - 1730 | Strong |
| C=C stretch (Alkene & Aromatic) | ~1610 - 1640 | Medium |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the molecular ion peak [M]⁺ is expected at an m/z of approximately 176.
| Ion Type | Expected m/z |
| [M]⁺ | 176 |
| [M+H]⁺ | 177 |
| [M+Na]⁺ | 199 |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data for this compound. Instrument parameters and sample preparation may require optimization.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.
-
¹H NMR Parameters: Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Parameters: Typically acquired with proton decoupling to simplify the spectrum to singlets for each carbon. A larger number of scans is usually required compared to ¹H NMR.
IR Spectroscopy
-
Sample Preparation: For a liquid sample like this compound, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition: Record the spectrum using a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Parameters: Typically, spectra are collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean salt plates should be acquired and subtracted from the sample spectrum.
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Parameters: For EI, a standard electron energy of 70 eV is typically used. For ESI, the voltages of the capillary and cone may need to be optimized to achieve good ionization and minimize fragmentation. The mass analyzer is scanned over a relevant m/z range (e.g., 50-300 amu).
Data Analysis Workflow
The general workflow for the acquisition and analysis of spectroscopic data is outlined below.
References
A Technical Guide to the Reactivity of the α,β-Unsaturated Ester in Ethyl 2-Phenylacrylate
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract: Ethyl 2-phenylacrylate, also known by its IUPAC name ethyl 2-phenylprop-2-enoate, is a versatile α,β-unsaturated ester with significant applications in organic synthesis and polymer science.[1][2] Its reactivity is dominated by the electrophilic nature of the carbon-carbon double bond, which is conjugated with the carbonyl group of the ester. This guide provides an in-depth analysis of the principal reaction pathways of this compound, including conjugate additions, cycloadditions, polymerization, and reduction reactions. Detailed experimental protocols, quantitative data summaries, and mechanistic diagrams are presented to offer a comprehensive resource for professionals in the field.
Core Reactivity of the α,β-Unsaturated System
The chemical behavior of this compound is dictated by the electronic interplay between the phenyl group, the acrylate double bond, and the ester moiety. The electron-withdrawing nature of the ester group polarizes the C=C bond, rendering the β-carbon electrophilic and susceptible to attack by nucleophiles (a 1,4-conjugate or Michael addition). The double bond also readily participates in pericyclic reactions and polymerization.
Caption: General reactivity pathways of this compound.
Michael (Conjugate) Addition Reactions
The Michael addition is a cornerstone reaction for α,β-unsaturated esters.[3][4] Nucleophiles preferentially attack the electrophilic β-carbon, leading to the formation of a new carbon-carbon or carbon-heteroatom bond.
Mechanism
The reaction proceeds via the attack of a nucleophile on the β-carbon, forming a resonance-stabilized enolate intermediate. This intermediate is then protonated (typically by a solvent or during workup) to yield the final 1,4-adduct.
Caption: Generalized mechanism of the Michael addition reaction.
Aza-Michael Additions
The addition of amine nucleophiles, known as the aza-Michael addition, is a highly efficient method for synthesizing β-amino esters.[5][6] These reactions are often catalyzed by a base.
Table 1: Quantitative Data for Aza-Michael Addition
| Nucleophile | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Benzylamine | DBU | None | 80 | 0.25 | 95 | [5] |
Experimental Protocol: Aza-Michael addition of Benzylamine
-
Reactants: this compound (1 mmol), benzylamine (1 mmol), and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.2 mmol).
-
Procedure: In a reaction vessel, this compound and benzylamine are mixed. DBU is added, and the mixture is heated to 80°C with stirring for 15 minutes under solvent-free conditions.[5]
-
Workup and Purification: The reaction mixture is cooled to room temperature. The product is purified using column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the pure β-amino ester.[5]
Cycloaddition Reactions: The Diels-Alder Reaction
As an electron-deficient alkene, this compound is an effective dienophile in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction, to form substituted cyclohexene rings.[2][7] The reaction's rate and stereoselectivity are governed by frontier molecular orbital (FMO) theory, specifically the interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile.[1]
Caption: Schematic of the Diels-Alder reaction.
Table 2: Data for Asymmetric Diels-Alder Reactions
| Diene | Dienophile | Catalyst | Temp (°C) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Cyclopentadiene | Ethyl acrylate* | Chiral Oxazaborolidine | -78 | >99 | >99 | [8] |
Note: Data for the closely related ethyl acrylate is cited to illustrate the high stereoselectivity achievable in these reactions. Similar outcomes are expected for this compound.
Experimental Protocol: Asymmetric Diels-Alder Reaction
-
Reactants: 2-Substituted cyclopentadiene (0.5 mmol), ethyl acrylate (1.0 mmol), and a Brønsted acid-activated chiral oxazaborolidine catalyst (10 mol%).[8]
-
Procedure: To a solution of the chiral catalyst in a suitable solvent (e.g., CH₂Cl₂) at -78°C is added the dienophile, followed by the diene. The reaction is stirred at this temperature until completion, monitored by TLC.[8]
-
Workup and Purification: The reaction is quenched with a saturated aqueous solution of NaHCO₃. The organic layer is separated, dried over MgSO₄, and concentrated under reduced pressure. The resulting adduct is purified by flash chromatography.[8]
Polymerization
The vinyl group in this compound allows it to serve as a monomer in polymerization processes, leading to the formation of poly(this compound).[3][9] This polymer and its copolymers have applications in coatings, adhesives, and plastics.[9] The reaction can proceed through various mechanisms, including radical and anionic pathways.
Caption: General workflow for the polymerization of this compound.
Radical Polymerization
Radical polymerization is a common method initiated by compounds like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).[1][10] The process involves three key steps: initiation, propagation, and termination.[11]
Table 3: Kinetic Data for Radical Polymerization of Related Acrylates
| Monomer | Initiator | Anionic Inhibitor | Temp (°C) | kp (L·mol⁻¹·s⁻¹) | kt (L·mol⁻¹·s⁻¹) | Reference |
| Ethyl 2-cyanoacrylate | BPO | Acetic Acid (7 wt%) | 30 | 1622 | 4.11 x 10⁸ | [10] |
| Ethyl 2-cyanoacrylate | BPO | 1,3-propanesultone (0.5 wt%) | 30 | 1610 | 4.04 x 10⁸ | [10] |
Note: Kinetic data for the structurally similar ethyl 2-cyanoacrylate is presented to provide insight into the rapid kinetics of acrylate polymerization.
Reduction and Hydrogenation
The carbon-carbon double bond of this compound can be selectively reduced to yield ethyl 2-phenylpropanoate. This is typically achieved through catalytic hydrogenation.
Asymmetric Hydrogenation
The use of chiral transition metal catalysts, particularly those based on rhodium, allows for asymmetric hydrogenation, producing the saturated ester with high enantioselectivity.[1] This is a powerful method for creating chiral centers.
Table 4: Catalytic Asymmetric Hydrogenation
| Catalyst System | Reaction | Key Feature | Enantiomeric Excess (ee) | Reference |
| Chiral Rhodium Complexes | Asymmetric Hydrogenation | Selective addition of H₂ across the C=C bond. | High fidelity | [1] |
| Pt/Carbon Fiber with Cinchonidine* | Asymmetric Hydrogenation of ketoester | High conversion and enantioselectivity. | up to 99% | [12] |
Note: Data for a related hydrogenation highlights the potential for achieving high enantioselectivity in such systems.
Baylis-Hillman Reaction
The Baylis-Hillman reaction is a carbon-carbon bond-forming reaction between an activated alkene and an electrophile, typically an aldehyde, catalyzed by a nucleophile such as a tertiary amine (e.g., DABCO) or a phosphine.[9][13] The reaction with this compound would yield a highly functionalized allylic alcohol derivative.
References
- 1. This compound | 22286-82-4 | Benchchem [benchchem.com]
- 2. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. leah4sci.com [leah4sci.com]
- 5. researchgate.net [researchgate.net]
- 6. Introducing the aza-Michael addition reaction between acrylate and dihydropyrimidin-2(1H)-thione into polymer chemistry - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Regioselective and Asymmetric Diels-Alder Reaction of 1- and 2-Substituted Cyclopentadienes Catalyzed by a Brønsted Acid Activated Chiral Oxazaborolidine [organic-chemistry.org]
- 9. Baylis–Hillman reaction - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. youtube.com [youtube.com]
- 12. ijert.org [ijert.org]
- 13. Baylis-Hillman Reaction [organic-chemistry.org]
The Pivotal Role of Ethyl 2-Phenylacrylate in Modern Organic Synthesis: A Technical Guide
For Immediate Release
Ethyl 2-phenylacrylate, a versatile α,β-unsaturated ester, has emerged as a cornerstone in organic synthesis, offering a gateway to a diverse array of complex molecular architectures. Its unique structural features, combining a reactive double bond with a phenyl group and an ester moiety, make it a valuable building block for researchers, scientists, and drug development professionals. This technical guide provides an in-depth exploration of the synthesis and multifaceted applications of this compound, complete with experimental protocols, quantitative data, and mechanistic visualizations to empower innovation in chemical and pharmaceutical research.
Introduction to this compound
This compound, systematically named ethyl 2-phenylprop-2-enoate, is a colorless liquid with the chemical formula C₁₁H₁₂O₂ and a molecular weight of 176.21 g/mol .[1] Its structure as an α,β-unsaturated ester makes it a versatile synthetic intermediate, readily participating in a variety of organic transformations. The presence of the phenyl group at the α-position significantly influences the molecule's electronic properties and steric hindrance, thereby dictating its reactivity in key chemical reactions.[2]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 22286-82-4 | |
| Molecular Formula | C₁₁H₁₂O₂ | [1] |
| Molecular Weight | 176.21 g/mol | [1] |
| Appearance | Colorless Liquid | |
| IUPAC Name | ethyl 2-phenylprop-2-enoate | [1][2] |
| Synonyms | Ethyl atropate, 2-Phenylacrylic acid ethyl ester | [1] |
| Storage | Inert atmosphere, store in freezer, under -20°C |
Synthesis of this compound
The preparation of this compound can be achieved through several established synthetic pathways, with the Knoevenagel condensation being a prominent and efficient method.[2]
Knoevenagel Condensation
This reaction involves the condensation of an active methylene compound with a carbonyl compound. While a direct route to this compound itself is less common, this method is widely employed for synthesizing closely related derivatives. For instance, the reaction of benzaldehyde with ethyl cyanoacetate, catalyzed by a base, yields ethyl 2-cyano-3-phenylacrylate, a structural analog.[2] A more direct and industrially significant method involves the reaction of ethyl phenylacetate with paraformaldehyde in the presence of a base and a phase-transfer catalyst.[2]
Table 2: Synthesis of this compound via Reaction of Ethyl Phenylacetate and Paraformaldehyde
| Base | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (GC) | Reference |
| Sodium Carbonate | Tetrabutylammonium Chloride | DMF | 60 | 3 | ~77 | >96 | [2] |
| Potassium Carbonate | Tetrabutylammonium Bromide | DMF | 80 | 1.5 | ~79 | >96 | [2] |
Experimental Protocol: Synthesis of this compound
Materials:
-
Ethyl phenylacetate
-
Paraformaldehyde
-
Potassium Carbonate (K₂CO₃)
-
Tetrabutylammonium Bromide (TBAB)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Saturated sodium chloride solution
Procedure:
-
To a stirred solution of ethyl phenylacetate (1 equivalent) and paraformaldehyde (1.2 equivalents) in DMF, add potassium carbonate (1.5 equivalents) and tetrabutylammonium bromide (0.05 equivalents).
-
Heat the reaction mixture to 80°C and stir for 1.5 hours.
-
After cooling to room temperature, add water and ethyl acetate to the reaction mixture.
-
Separate the organic layer, wash with water and then with a saturated sodium chloride solution.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation to yield pure this compound.
Caption: Synthesis of this compound Workflow.
Key Applications in Organic Synthesis
This compound serves as a versatile building block in a multitude of organic reactions, enabling the construction of complex molecular frameworks.
Aza-Michael Additions
The electron-deficient double bond in this compound makes it an excellent Michael acceptor for the conjugate addition of amines, known as the aza-Michael reaction. This reaction is a powerful tool for the formation of carbon-nitrogen bonds and the synthesis of β-amino esters, which are valuable precursors for pharmaceuticals and other biologically active compounds. The reaction can be significantly accelerated using catalysts like 1,8-diazabicycloundec-7-ene (DBU) under solvent-free conditions, leading to high yields in short reaction times.[2]
Table 3: Aza-Michael Addition of Benzylamine to this compound
| Entry | Catalyst (mol%) | Temperature (°C) | Time | Yield (%) | Reference |
| 1 | None | Room Temp. | 1.5 h | 30 | |
| 2 | DBU (10) | Room Temp. | 30 min | 56 | |
| 3 | None | 60 | 2 h | 90 | |
| 4 | DBU (10) | 60 | 30 min | 70 | |
| 5 | DBU (10) | 60 | 10 min | 88 | |
| 6 | DBU (5) | 60 | 10 min | 96 |
Experimental Protocol: Aza-Michael Addition of Benzylamine to this compound
Materials:
-
This compound
-
Benzylamine
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Hexane
-
Ethyl acetate
Procedure:
-
In a reaction vial equipped with a magnetic stirrer, mix this compound (1 equivalent) and benzylamine (1 equivalent).
-
Add DBU (5 mol%) to the mixture.
-
Stir the reaction mixture at 60°C for 10 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, purify the crude product directly by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired β-amino ester.
Caption: Aza-Michael Addition Experimental Workflow.
Cycloaddition Reactions
The conjugated system of this compound enables its participation in cycloaddition reactions, such as the Diels-Alder reaction, where it acts as a dienophile.[2] These reactions are fundamental for the construction of cyclic and polycyclic systems. For instance, the Diels-Alder reaction of this compound with a suitable diene is a key step in the synthesis of the analgesic drug Tilidine. While specific, detailed protocols for these reactions with this compound are often proprietary or embedded in larger synthetic sequences, the general principles of cycloaddition chemistry apply. The reaction is typically governed by frontier molecular orbital theory, where the interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile (this compound) is crucial for determining the reaction rate and stereoselectivity.[2]
Photoredox Catalysis
Emerging research has highlighted the utility of this compound in advanced catalytic processes, including photoredox catalysis.[2] The electron-deficient double bond is susceptible to radical additions, making it a suitable substrate for forming complex carbon-carbon bonds under mild, visible-light-mediated conditions.[2] One such application is the atom transfer radical addition (ATRA), a highly atom-economical method for the difunctionalization of alkenes.[3] While a general protocol is provided below, specific applications with this compound would require optimization.
General Experimental Protocol: Photoredox-Catalyzed Atom Transfer Radical Addition (ATRA)
Materials:
-
This compound (or other olefin)
-
Alkyl halide (e.g., bromomalonate)
-
Photoredox catalyst (e.g., --INVALID-LINK--)
-
Light source (e.g., blue LEDs)
-
Solvent (e.g., DMSO)
Procedure:
-
In a reaction vessel, dissolve the photoredox catalyst (e.g., 1 mol%) in the chosen solvent.
-
Add the alkyl halide (1.2 equivalents) and this compound (1 equivalent).
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon) for 10-15 minutes.
-
Irradiate the mixture with the light source at room temperature while stirring.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, perform an aqueous workup and extract the product with an organic solvent.
-
Purify the product by column chromatography.
Caption: General Workflow for Photoredox-Catalyzed ATRA.
Role in Pharmaceutical Synthesis
This compound is a critical intermediate in the pharmaceutical industry, most notably in the production of Tilidine, an opioid analgesic. The synthesis of the Tilidine core structure relies on the aforementioned Diels-Alder reaction, underscoring the importance of this compound in accessing this essential medication.
Conclusion
This compound is a highly valuable and versatile reagent in organic synthesis. Its ability to participate in a wide range of reactions, including aza-Michael additions, cycloadditions, and photoredox-catalyzed transformations, makes it an indispensable tool for the synthesis of complex organic molecules, with significant applications in materials science and the pharmaceutical industry. The continued exploration of its reactivity is expected to unlock new synthetic methodologies and contribute to the development of novel chemical entities.
References
Thermal and mechanical properties of poly(ethyl 2-phenylacrylate)
An In-depth Technical Guide to the Predicted Thermal and Mechanical Properties of Poly(ethyl 2-phenylacrylate)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Poly(this compound) (PEPA) is a polymer with significant potential in various applications, including coatings, adhesives, and advanced materials, owing to its unique molecular structure.[1][2] This technical guide provides a comprehensive overview of the predicted thermal and mechanical properties of PEPA, drawing upon established structure-property relationships within the polyacrylate family. Due to the limited availability of direct experimental data for PEPA, this document focuses on estimating its properties based on analogous polymers, such as poly(ethyl acrylate) (PEA) and other phenyl-substituted polymers.[1] Furthermore, detailed experimental protocols for the characterization of these properties are provided to guide researchers in their empirical investigations.
Introduction
Poly(this compound) is synthesized from the monomer this compound.[1] The key structural feature of PEPA is the presence of a bulky phenyl group attached to the alpha-carbon of the acrylate repeating unit. This phenyl group is anticipated to significantly influence the polymer's properties by introducing steric hindrance and restricting the rotational freedom of the polymer backbone.[1] Consequently, PEPA is expected to exhibit distinct thermal and mechanical characteristics compared to its non-phenylated counterpart, poly(ethyl acrylate).[1]
Predicted Thermal Properties
The thermal behavior of a polymer is critical for determining its processing conditions and service temperature range. The primary thermal properties of interest are the glass transition temperature (Tg) and the thermal decomposition temperature.
Glass Transition Temperature (Tg)
Table 1: Predicted and Comparative Glass Transition Temperatures
| Polymer | Structure | Predicted/Reported Tg (°C) |
| Poly(ethyl acrylate) (PEA) | -(CH₂-CH(COOCH₂CH₃))- | -8 to -24[1][3][4] |
| Poly(this compound) (PEPA) | -(CH₂-C(C₆H₅)(COOCH₂CH₃))- | Significantly > -8 (Predicted) |
| Poly(phenyl methacrylate) (PPMA) | -(CH₂-C(CH₃)(COOC₆H₅))- | ~110-120 (for syndiotactic)[1] |
Thermal Decomposition
Thermogravimetric analysis (TGA) is used to determine the thermal stability of a polymer by measuring its weight loss as a function of temperature. The thermal degradation of polyacrylates in an inert atmosphere typically involves processes like depolymerization and decarboxylation.[5][6] For poly(alkyl methacrylates), thermal stability has been shown to be influenced by the molecular weight, with higher molecular weight polymers generally exhibiting greater thermal resistance.[7] It is anticipated that PEPA will display thermal stability comparable to or slightly different from other polyacrylates, with decomposition likely commencing at temperatures above 200°C.
Table 2: Predicted Thermal Decomposition Characteristics of Poly(this compound)
| Property | Predicted Value/Range |
| Onset of Decomposition (Tonset) | > 200°C |
| Temperature of Maximum Decomposition Rate (Tmax) | Dependent on heating rate and atmosphere |
Predicted Mechanical Properties
The mechanical properties of a polymer dictate its suitability for structural applications. Key parameters include tensile strength, Young's modulus, and elongation at break.
The presence of the stiff phenyl group in the PEPA backbone is expected to lead to a harder and more rigid material compared to the soft and flexible PEA.[1] This translates to an anticipated increase in tensile strength and Young's modulus, and a corresponding decrease in elongation at break.
Table 3: Predicted and Comparative Mechanical Properties
| Property | Poly(ethyl acrylate) (PEA) | Poly(this compound) (PEPA) (Predicted) |
| Tensile Strength | Low | Higher than PEA |
| Young's Modulus | Low | Higher than PEA |
| Elongation at Break | High | Lower than PEA |
Experimental Protocols
To validate the predicted properties of poly(this compound), the following standard experimental protocols are recommended.
Synthesis of Poly(this compound)
A common method for the synthesis of polyacrylates is free-radical polymerization.
Protocol: Free-Radical Solution Polymerization
-
Materials: this compound (monomer), a suitable solvent (e.g., toluene), and a radical initiator (e.g., azobisisobutyronitrile - AIBN).
-
Procedure: a. Dissolve the this compound monomer in toluene in a reaction flask equipped with a condenser and a nitrogen inlet. b. Purge the solution with nitrogen for 30 minutes to remove dissolved oxygen, which can inhibit polymerization. c. Add the AIBN initiator to the solution. d. Heat the reaction mixture to a temperature appropriate for the initiator's decomposition (typically 60-80°C for AIBN) and maintain for several hours. e. After the polymerization is complete, precipitate the polymer by pouring the solution into a non-solvent, such as methanol. f. Filter and dry the resulting poly(this compound) under vacuum.
References
- 1. Synthesis and characterization of poly (phenyl methacrylates) | Semantic Scholar [semanticscholar.org]
- 2. This compound | 22286-82-4 | Benchchem [benchchem.com]
- 3. Poly(ethyl acrylate) - Wikipedia [en.wikipedia.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Thermal Degradation Studies of Poly(2-ethyl hexyl acrylate) in the Presence of Nematic Liquid Crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. polychemistry.com [polychemistry.com]
Ethyl 2-phenylacrylate: A Linchpin in the Synthesis of the Analgesic Tilidine
For Immediate Release
[City, State] – [Date] – In the intricate landscape of pharmaceutical synthesis, the role of specific intermediates is paramount to the efficient and successful production of active pharmaceutical ingredients (APIs). This technical guide delves into the critical function of Ethyl 2-phenylacrylate as a pivotal intermediate in the manufacturing of Tilidine, a potent synthetic opioid analgesic. This document serves as an in-depth resource for researchers, scientists, and professionals engaged in drug development, providing a comprehensive overview of the synthesis process, including detailed experimental protocols, quantitative data, and process logic visualizations.
This compound, also known as ethyl atropate, is an α,β-unsaturated ester that serves as a key building block in the synthesis of Tilidine. Its chemical structure is integral to the formation of the cyclohexene core of the Tilidine molecule through a Diels-Alder reaction. The versatility of this compound also extends to polymer chemistry, where it is utilized as a monomer.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of the reactants is fundamental to the successful execution and optimization of the synthesis.
Table 1: Physicochemical Data of this compound [1][2]
| Property | Value |
| CAS Number | 22286-82-4 |
| Molecular Formula | C₁₁H₁₂O₂ |
| Molecular Weight | 176.21 g/mol |
| Appearance | Liquid |
| Purity | ≥97% |
Table 2: Physicochemical Data of Tilidine [2][3]
| Property | Value |
| CAS Number | 51931-66-9 |
| Molecular Formula | C₁₇H₂₃NO₂ |
| Molecular Weight | 273.37 g/mol |
| Appearance | White/almost white crystalline powder (as hydrochloride hemihydrate) |
| Solubility (as hydrochloride hemihydrate) | Highly soluble in water, ethanol, and dichloromethane |
The Synthetic Pathway to Tilidine
The synthesis of Tilidine from this compound is a multi-step process that begins with a cornerstone cycloaddition reaction, followed by isomer separation and purification, and finally, salt formation to enhance stability and bioavailability.
Experimental Protocols
Step 1: Diels-Alder Reaction for the Synthesis of cis/trans-Tilidine Mixture
The core of the Tilidine synthesis is the [4+2] cycloaddition, or Diels-Alder reaction, between 1-(N,N-dimethylamino)-1,3-butadiene and this compound (ethyl atropate). This reaction forms the cyclohexene ring structure of Tilidine. While specific industrial protocols are proprietary, the general procedure involves reacting the two precursors, often without a solvent or in a non-polar solvent, and heating the mixture to facilitate the reaction. The reaction typically yields a mixture of cis and trans isomers of Tilidine.
Due to the proprietary nature of pharmaceutical manufacturing processes, a detailed, publicly available experimental protocol for this specific Diels-Alder reaction with precise molar ratios, temperatures, and reaction times is not readily found in the surveyed literature. The information provided is based on the general principles of Diels-Alder reactions involving similar substrates.
Step 2: Isomerization of the cis/trans-Tilidine Mixture
The initial Diels-Alder reaction produces a mixture of isomers, of which the (E)-(trans)-isomer is the pharmacologically active component. Therefore, an isomerization step is crucial to enrich the desired trans-isomer. This is typically achieved through acid catalysis.
Protocol for Acid-Catalyzed Isomerization:
-
A mixture of cis/trans-Tilidine base is dissolved in water.
-
An acid, most commonly phosphoric acid, is added to the solution to achieve a pH between 2 and 6.
-
The reaction mixture is heated to a temperature range of 95 to 100°C for a period of 15 to 30 hours.
-
After cooling, the solution is basified to a pH of 12-14 using a base such as sodium hydroxide.
-
The enriched trans-Tilidine base is then extracted using an organic solvent, for example, petroleum ether.
-
The organic layer is separated and the solvent is evaporated to yield the isomerized Tilidine base as a yellow oil.
Table 3: Quantitative Data for the Isomerization of cis-Tilidine to trans-Tilidine [3]
| Molar Ratio of Phosphoric Acid to cis-Tilidine | pH | Temperature (°C) | Time (h) | Resulting cis:trans Ratio | Yield of Tilidine Base (g) from 10g cis-Tilidine |
| 0.8 | 5 - 6 | 95 - 100 | 16 | 39.5 : 56.8 | 8.8 |
| 0.5 | 5 - 6 | 95 - 100 | 20.5 | 60.1 : 37.8 | 7.5 |
| 2 | 2 - 3 | 95 - 100 | 16 | 73.8 : 25.7 | 7.9 |
| Equimolar | 3 - 4 | 95 - 100 | 30 | 25.1 : 73.2 | 6.4 |
Step 3: Salt Formation
To improve the stability and handleability of the final product, the Tilidine base is converted into a salt. Common salt forms include the hydrochloride, mesylate, and orthophosphate.
Protocol for the Preparation of Tilidine Mesylate:
-
Dissolve the Tilidine base in a suitable solvent such as ethyl acetate, methyl isobutyl ketone (MIBK), or acetone.
-
Add an equimolar amount of mesylic acid to the solution at a temperature between 0°C and 40°C.
-
Stir the mixture at room temperature to allow the Tilidine mesylate salt to precipitate.
-
The precipitate is then filtered, washed with the solvent, and dried under a vacuum.
Table 4: Quantitative Data for the Preparation of Tilidine Mesylate [4]
| Solvent | Starting Tilidine Base (mol) | Yield (%) |
| Ethyl Acetate | 0.01 | ~99% |
| MIBK | 0.01 | ~79% |
| Acetone | 0.025 | ~81% |
Logical Relationships in Tilidine Synthesis
The synthesis of Tilidine is a logical sequence of chemical transformations, each with a specific purpose, leading to the final active pharmaceutical ingredient.
Conclusion
This compound is an indispensable intermediate in the synthesis of Tilidine. The Diels-Alder reaction, in which it participates, is a powerful and efficient method for constructing the core structure of the Tilidine molecule. The subsequent isomerization and salt formation steps are critical for obtaining the final, stable, and pharmacologically active form of the drug. The detailed protocols and quantitative data presented in this guide provide a valuable resource for professionals in the field of pharmaceutical development and manufacturing, underscoring the importance of understanding and optimizing each step of the synthetic process.
References
- 1. Diels–Alder Cycloaddition Reactions in Sustainable Media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tilidine | C17H23NO2 | CID 30131 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. WO1999003821A2 - Process for isomerisation of tilidine - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
An In-depth Technical Guide to Michael Addition Reactions of Ethyl 2-phenylacrylate
For Researchers, Scientists, and Drug Development Professionals
Ethyl 2-phenylacrylate, an α,β-unsaturated ester, serves as a versatile building block in organic synthesis, particularly in the construction of complex molecular architectures relevant to pharmaceutical development. Its electron-deficient double bond readily participates in Michael addition reactions, a class of conjugate additions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This technical guide provides a comprehensive overview of the core principles, experimental protocols, and applications of Michael addition reactions involving this compound, with a focus on amine, thiol, and carbanion nucleophiles.
Core Principles of the Michael Addition
The Michael addition is a nucleophilic addition of a Michael donor (nucleophile) to the β-carbon of an α,β-unsaturated carbonyl compound, known as a Michael acceptor. In the case of this compound, the phenyl group at the α-position influences the reactivity of the alkene. The reaction is typically catalyzed by a base, which deprotonates the Michael donor to generate a more potent nucleophile.
The general mechanism involves three key steps:
-
Nucleophile formation: A base abstracts a proton from the Michael donor to form a nucleophile (e.g., an enolate, thiolate, or amide).
-
Conjugate addition: The nucleophile attacks the electron-deficient β-carbon of this compound, forming a new covalent bond and generating a resonance-stabilized enolate intermediate.
-
Protonation: The enolate intermediate is protonated by the conjugate acid of the base or a proton source in the reaction mixture to yield the final Michael adduct.
Aza-Michael Addition: The Addition of Amines
The aza-Michael addition, the conjugate addition of nitrogen nucleophiles, is a widely used method for the synthesis of β-amino esters, which are valuable precursors for pharmaceuticals and other biologically active molecules. The reaction of amines with this compound can be performed under neat conditions or with a catalyst to enhance reaction rates and yields.
Quantitative Data for Aza-Michael Addition of Benzylamine
The reaction of benzylamine with this compound has been studied under various conditions, demonstrating the significant catalytic effect of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).
| Entry | Michael Donor | Catalyst (mol%) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 1 | Benzylamine | None | None | Room Temp. | 1.5 h | 30 | [1] |
| 2 | Benzylamine | DBU (46.5) | None | Room Temp. | 30 min | 56 | [1] |
| 3 | Benzylamine | None | None | 60 | 2 h | 90 | [1] |
| 4 | Benzylamine | DBU (10) | None | 60 | 30 min | 70 | [1] |
| 5 | Benzylamine | DBU (46.5) | None | 60 | 10 min | 88 | [1] |
| 6 | Benzylamine | DBU (5) | None | 60 | 10 min | 96 | [1] |
Experimental Protocol: DBU-Catalyzed Aza-Michael Addition of Benzylamine[1]
Materials:
-
This compound (0.43 mmol)
-
Benzylamine (0.43 mmol)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.0215 mmol, 5 mol%)
-
Magnetic stirrer and flask
Procedure:
-
To a 10 mL flask equipped with a magnetic stirrer, add this compound (0.43 mmol) and benzylamine (0.43 mmol).
-
Add DBU (5 mol%).
-
Stir the reaction mixture at 60°C for 10 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, purify the product by column chromatography on silica gel using a hexane/ethyl acetate (8:2) mixture as the eluent to obtain (rac)-ethyl 3-(benzylamino)-2-phenylpropanoate.
Thiol-Michael Addition: The Addition of Thiols
The thiol-Michael addition, or sulfa-Michael addition, is a highly efficient "click" reaction that involves the conjugate addition of a thiol to an electron-deficient alkene. This reaction is known for its high yields, rapid reaction times, and tolerance of a wide range of functional groups. The reaction can be catalyzed by bases or nucleophiles, such as amines and phosphines.
While specific examples for this compound are not extensively detailed in the literature, the general principles and protocols for thiol-Michael additions to acrylates are well-established and can be adapted. Phosphines, such as dimethylphenylphosphine (DMPP), have been shown to be highly effective catalysts for these reactions.[2][3][4]
Representative Experimental Protocol: Phosphine-Catalyzed Thiol-Michael Addition
This protocol is a general representation and may require optimization for this compound.
Materials:
-
This compound
-
Thiol (e.g., thiophenol)
-
Dimethylphenylphosphine (DMPP) (catalytic amount)
-
Anhydrous solvent (e.g., THF or CH₂Cl₂)
-
Magnetic stirrer and flask under an inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a flask under an inert atmosphere, add a solution of this compound in the chosen anhydrous solvent.
-
Add the thiol to the solution.
-
Add a catalytic amount of DMPP to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or NMR spectroscopy.
-
Upon completion, quench the reaction if necessary and remove the solvent under reduced pressure.
-
Purify the product by column chromatography.
Carbanion-Michael Addition: The Addition of Carbon Nucleophiles
The Michael addition of carbanions is a powerful tool for carbon-carbon bond formation. Common carbon nucleophiles include enolates derived from active methylene compounds like diethyl malonate and nitroalkanes. These reactions are crucial in the synthesis of various drug molecules.
Application in Drug Synthesis
The Michael addition reaction is a key step in the synthesis of precursors for several important pharmaceuticals.
-
GABA Analogues (Baclofen and Rolipram): The synthesis of γ-nitrocarbonyl compounds, which are precursors to β-substituted γ-aminobutyric acid (GABA) derivatives like Baclofen and Rolipram, often involves the Michael addition of a carbanion to a nitroalkene. While not directly involving this compound as the acceptor in these specific literature examples, the principle of creating a key intermediate via a Michael addition is central.[5]
-
Tilidine: this compound is a known key intermediate in the synthesis of the opioid analgesic Tilidine.[6] The synthesis involves a Michael-type addition of a carbanion to this compound.
Representative Experimental Protocol: Base-Catalyzed Michael Addition of Diethyl Malonate
This is a general protocol for the addition of diethyl malonate to an acrylate, which would need to be adapted and optimized for this compound.
Materials:
-
This compound
-
Diethyl malonate
-
Sodium ethoxide (catalytic or stoichiometric amount)
-
Anhydrous ethanol
-
Magnetic stirrer and flask under an inert atmosphere
Procedure:
-
In a flask under an inert atmosphere, dissolve sodium ethoxide in anhydrous ethanol.
-
Add diethyl malonate dropwise to the sodium ethoxide solution and stir to form the enolate.
-
Add this compound to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating, monitoring by TLC.
-
Once the reaction is complete, neutralize the mixture with a weak acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure.
-
Purify the product by distillation or column chromatography.
Asymmetric Michael Additions
The development of asymmetric Michael additions is of paramount importance in drug development, as the biological activity of chiral molecules often resides in a single enantiomer. Organocatalysis and metal-based catalysis are two primary approaches to achieve high enantioselectivity.
While specific high-yielding, enantioselective Michael additions directly on this compound are not extensively documented in the provided search results, the use of chiral catalysts for conjugate additions to similar α,β-unsaturated esters is a well-established field. For instance, copper-catalyzed asymmetric conjugate addition of Grignard reagents to cyclic enones has shown high enantioselectivities.[7][8][9] Chiral organocatalysts, such as those derived from cinchona alkaloids or prolinol ethers, have been successfully employed in the asymmetric Michael addition of carbanions to nitroalkenes.[5]
Visualizations
Michael Addition Reaction Mechanism
Caption: General mechanism of a base-catalyzed Michael addition reaction.
General Experimental Workflow
Caption: A typical experimental workflow for a Michael addition reaction.
Conclusion
The Michael addition reaction of this compound is a powerful and versatile transformation for the synthesis of a wide array of compounds, particularly those with relevance to the pharmaceutical industry. The ability to introduce nitrogen, sulfur, and carbon nucleophiles through aza-, thiol-, and carbanion-Michael additions, respectively, provides access to diverse molecular scaffolds. While catalyzed reactions, especially with DBU for aza-Michael additions, show significant rate and yield enhancements, the development of stereoselective methods remains a key area for future research to unlock the full potential of this versatile building block in the synthesis of chiral drugs. This guide provides a foundational understanding and practical protocols for researchers to explore and exploit the reactivity of this compound in their synthetic endeavors.
References
- 1. mdpi.com [mdpi.com]
- 2. Investigation into thiol-(meth)acrylate Michael addition reactions using amine and phosphine catalysts - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. "The Nucleophilic, Phosphine-Catalyzed Thiol-ene Click Reaction and Con" by Justin W. Chan, Bing Yu et al. [aquila.usm.edu]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. This compound | 22286-82-4 | Benchchem [benchchem.com]
- 7. Copper-catalyzed asymmetric conjugate addition of Grignard reagents to cyclic enones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Copper-catalyzed asymmetric conjugate addition of Grignard reagents to cyclic enones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reactions of organocopper reagents - Wikipedia [en.wikipedia.org]
Safety, handling, and MSDS for Ethyl 2-phenylacrylate
An In-depth Technical Guide to the Safety, Handling, and MSDS of Ethyl 2-phenylacrylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for this compound (CAS No. 22286-82-4), a common reagent in organic synthesis. Adherence to these guidelines is crucial for minimizing risks and ensuring a safe laboratory environment.
Chemical and Physical Properties
Proper handling and storage procedures are directly related to the physical and chemical properties of a substance. Below is a summary of key data for this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₂O₂ | [1][2][3] |
| Molecular Weight | 176.21 g/mol | [1][2][3][4] |
| Appearance | Colorless liquid | [2] |
| Boiling Point | 123-125 °C at 16 mmHg | [5] |
| Purity | ≥97% | [2][3] |
| Storage Temperature | Store in a cool, dry place. Inert atmosphere, store in freezer, under -20°C. | [5] |
Safety and Hazards
This compound is classified as a hazardous substance. Understanding its specific hazards is the first step in safe handling.
GHS Classification
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for hazard communication.
| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | 2 |
| Warning | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2 |
| Warning | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation | 3 |
| Warning | H335: May cause respiratory irritation |
| Hazardous to the Aquatic Environment, Long-Term Hazard | 2 |
| - | H411: Toxic to aquatic life with long lasting effects |
Source:[1]
Precautionary Statements
The following precautionary statements are recommended when handling this compound:
| Code | Statement |
| Prevention | |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P264 | Wash skin thoroughly after handling. |
| P271 | Use only outdoors or in a well-ventilated area. |
| P273 | Avoid release to the environment. |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |
| Response | |
| P302+P352 | IF ON SKIN: Wash with plenty of water. |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| P312 | Call a POISON CENTER/doctor if you feel unwell. |
| P332+P313 | If skin irritation occurs: Get medical advice/attention. |
| P337+P313 | If eye irritation persists: Get medical advice/attention. |
| P362+P364 | Take off contaminated clothing and wash it before reuse. |
| P391 | Collect spillage. |
| Storage | |
| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. |
| P405 | Store locked up. |
| Disposal | |
| P501 | Dispose of contents/container in accordance with local/regional/national/international regulations. |
Safe Handling and Storage
Proper handling and storage practices are essential to minimize exposure and prevent accidents.
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.[7]
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and a lab coat.[7] Change gloves immediately if they become contaminated.
-
Respiratory Protection: If working outside a fume hood or if ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.[7]
Engineering Controls
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Provide an eyewash station and safety shower in the immediate work area.[7]
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents, peroxides, strong alkalis, and polymerization initiators.[7][8]
-
The product may polymerize when exposed to light.[8]
-
For long-term storage, keep in an inert atmosphere and in a freezer at temperatures under -20°C.
First Aid Measures
In case of exposure, follow these first aid procedures immediately.
-
Inhalation: Remove the individual to fresh air at once.[9] If breathing has stopped, perform artificial respiration.[9] Seek immediate medical attention.
-
Skin Contact: Immediately remove contaminated clothing and wash the affected skin with plenty of soap and water.[9] If skin irritation persists, get medical attention.
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9] Remove contact lenses if present and easy to do so.[6] Get medical attention immediately.
-
Ingestion: Do NOT induce vomiting.[8] If the person is conscious, give one or two glasses of water to dilute the chemical.[8] Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Fire Fighting Measures
| Measure | Recommendation |
| Suitable Extinguishing Media | Dry chemical, CO₂, water spray, or alcohol-resistant foam.[8] |
| Unsuitable Extinguishing Media | Do not use a solid water stream as it may scatter and spread the fire.[10] |
| Specific Hazards | Vapors may form explosive mixtures with air. Vapors are heavier than air and may travel to a source of ignition and flash back. |
| Protective Equipment | Wear self-contained breathing apparatus (SCBA) and full protective gear. |
Spill and Leak Procedures
-
Personal Precautions: Evacuate unnecessary personnel.[10] Eliminate all ignition sources.[8] Wear appropriate personal protective equipment.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
-
Methods for Cleaning Up: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.[8] Use non-sparking tools.[8]
Disposal Considerations
Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Do not dispose of it down the drain.[11] Disposal must be handled by a licensed hazardous waste disposal company.[11]
Experimental Protocols
While detailed, specific experimental protocols for safety testing of this compound are not provided in the search results, the safety data is derived from standardized tests. For instance:
-
Skin Irritation/Corrosion: Typically determined using in vivo (e.g., rabbit skin irritation tests) or in vitro models that assess the potential of a substance to cause reversible inflammatory changes to the skin.
-
Eye Irritation/Damage: Assessed through methods like the Bovine Corneal Opacity and Permeability (BCOP) test or the traditional Draize rabbit eye test to evaluate the potential for a substance to cause reversible or irreversible eye damage.
-
Toxicity: Acute toxicity is often determined via oral, dermal, and inhalation routes in animal models (e.g., rats or mice) to establish LD50 (lethal dose, 50%) or LC50 (lethal concentration, 50%) values.
For researchers needing to conduct such tests, it is recommended to follow established OECD (Organisation for Economic Co-operation and Development) or EPA (Environmental Protection Agency) guidelines for chemical safety testing.
Disclaimer: This document is intended as a guide and is not a substitute for a formal Material Safety Data Sheet (MSDS). Always refer to the specific MSDS provided by the supplier for the most accurate and up-to-date information. All laboratory personnel should be trained in the proper handling of hazardous materials.
References
- 1. This compound | C11H12O2 | CID 89651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. chemscene.com [chemscene.com]
- 4. scbt.com [scbt.com]
- 5. chemicalpoint.eu [chemicalpoint.eu]
- 6. redox.com [redox.com]
- 7. CDC - NIOSH Pocket Guide to Chemical Hazards - Ethyl acrylate [cdc.gov]
- 8. ETHYL ACRYLATE, STABILIZED | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 10. ayersintl.com [ayersintl.com]
- 11. This compound | 22286-82-4 | Benchchem [benchchem.com]
Theoretical and Computational Deep Dive into Ethyl 2-phenylacrylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the theoretical and computational studies of Ethyl 2-phenylacrylate. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development, offering detailed insights into the synthesis, spectroscopic properties, and electronic structure of this important organic compound.
Introduction
This compound (also known as ethyl atropate) is an α,β-unsaturated ester with significant applications as a versatile building block in organic synthesis. Its structure, featuring a phenyl group and an acrylate moiety, imparts unique reactivity, making it a key intermediate in the production of pharmaceuticals, including Tilidine, and a valuable monomer in polymer chemistry.[1] Understanding the fundamental properties of this molecule through theoretical and computational methods is crucial for optimizing its synthesis, predicting its reactivity, and designing novel applications.
This guide summarizes key quantitative data in structured tables, provides detailed experimental protocols for its synthesis and characterization, and visualizes important conceptual workflows using Graphviz diagrams.
Synthesis of this compound
The primary synthetic route to this compound is the Knoevenagel condensation. This reaction involves the condensation of an active methylene compound with a carbonyl compound, in this case, the reaction of ethyl phenylacetate with paraformaldehyde.
Experimental Protocol: Knoevenagel Condensation
Materials:
-
Ethyl phenylacetate
-
Paraformaldehyde
-
Potassium carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃)
-
Phase-transfer catalyst (e.g., Tetrabutylammonium bromide)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Saturated sodium chloride solution (brine)
Procedure:
-
In a round-bottom flask equipped with a stirrer and a condenser, combine ethyl phenylacetate, paraformaldehyde, potassium carbonate (or sodium carbonate), and the phase-transfer catalyst in dimethylformamide (DMF).
-
Heat the reaction mixture with stirring for a specified time (e.g., 1.5 hours at 80°C).
-
After cooling, add water and ethyl acetate to the reaction mixture.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude this compound.
-
The crude product can be further purified by vacuum distillation.
Spectroscopic Characterization
Spectroscopic techniques are essential for the structural elucidation and characterization of this compound.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule.
Experimental Protocol:
-
Ensure the ATR crystal of the FT-IR spectrometer is clean.
-
Place a drop of liquid this compound directly onto the ATR crystal.
-
Acquire the spectrum over a range of 4000-400 cm⁻¹.
-
Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol) after the measurement.
Table 1: Experimental and Theoretical FT-IR Vibrational Frequencies
| Vibrational Mode | Experimental Wavenumber (cm⁻¹) | Theoretical Wavenumber (cm⁻¹) |
| C-H stretch (Aromatic) | ~3060 | Data not available |
| C-H stretch (Aliphatic) | ~2980 | Data not available |
| C=O stretch (Ester) | ~1715 | Data not available |
| C=C stretch (Aromatic & Alkene) | ~1625, ~1495, ~1445 | Data not available |
| C-O stretch (Ester) | ~1200, ~1160 | Data not available |
| =C-H bend (out-of-plane) | ~940 | Data not available |
| C-H bend (Aromatic, out-of-plane) | ~770, ~700 | Data not available |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.
Experimental Protocol:
-
Dissolve a small amount of this compound in a deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H and ¹³C NMR spectra using a standard NMR spectrometer.
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
Table 2: Experimental and Theoretical ¹H and ¹³C NMR Chemical Shifts (δ in ppm)
| Atom/Group | Experimental ¹H Chemical Shift | Theoretical ¹H Chemical Shift | Experimental ¹³C Chemical Shift | Theoretical ¹³C Chemical Shift |
| Phenyl-H | 7.2 - 7.5 (m) | Data not available | 138.0 (quat.), 129.5, 128.3, 128.1 | Data not available |
| =CH₂ | 6.35 (s), 5.85 (s) | Data not available | 142.0 (quat.), 127.0 | Data not available |
| -O-CH₂- | 4.25 (q) | Data not available | 61.0 | Data not available |
| -CH₃ | 1.30 (t) | Data not available | 14.2 | Data not available |
| C=O | - | - | 166.5 | Data not available |
Note: While experimental data is available, a complete set of theoretically calculated NMR chemical shifts for this compound using methods like GIAO at a high level of theory is not readily found in published literature.
UV-Visible Spectroscopy
UV-Visible spectroscopy provides information about the electronic transitions within the molecule, particularly the conjugated system.
Experimental Protocol:
-
Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol or hexane).
-
Record the UV-Vis spectrum over a range of approximately 200-400 nm using a spectrophotometer.
-
Use the pure solvent as a blank for baseline correction.
Table 3: UV-Visible Absorption Data
| Solvent | λmax (nm) | Molar Absorptivity (ε) |
| Ethanol | ~245 | Data not available |
Note: The λmax is characteristic of the π → π transition in the conjugated system of the phenyl and acrylate groups.*
Theoretical and Computational Studies
Quantum chemical calculations provide valuable insights into the electronic structure and reactivity of this compound. Density Functional Theory (DFT) is a commonly employed method for these studies.
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic properties and reactivity of a molecule. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical stability and reactivity.
Mulliken Charge Analysis
Mulliken charge analysis provides an estimation of the partial atomic charges within a molecule, which can help in understanding its electrostatic potential and reactive sites.
Table 4: Calculated Electronic Properties (Representative Values)
| Parameter | Value (eV) |
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
| HOMO-LUMO Gap | Data not available |
Table 5: Calculated Mulliken Atomic Charges (Partial)
| Atom | Charge (a.u.) |
| C (C=O) | Data not available |
| O (C=O) | Data not available |
| O (-O-) | Data not available |
| Cα | Data not available |
| Cβ | Data not available |
Visualizations
Computational Chemistry Workflow
The following diagram illustrates a typical workflow for the computational prediction of molecular properties, such as those discussed in this guide.
Caption: Workflow for predicting molecular properties using computational chemistry.
Knoevenagel Condensation Mechanism
This diagram outlines the general mechanism for the Knoevenagel condensation.
Caption: General mechanism of the Knoevenagel condensation reaction.
Conclusion
References
Biocompatibility and Degradation of Poly(ethyl 2-phenylacrylate): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Poly(ethyl 2-phenylacrylate) (PEPA) is a polymer with potential applications in the biomedical field, particularly in drug delivery systems, owing to its unique chemical structure. This technical guide provides a comprehensive overview of the current understanding of the biocompatibility and degradation characteristics of PEPA. While direct experimental data on PEPA is limited, this document extrapolates from studies on structurally similar polyacrylates to provide a predictive assessment. This guide also includes detailed experimental protocols for key biocompatibility and degradation assays, and visual representations of experimental workflows to aid researchers in designing and conducting their own evaluations of this promising biomaterial.
Introduction
The development of novel biomaterials is a cornerstone of advancement in drug delivery, tissue engineering, and medical device technology. Polyacrylates, a class of polymers synthesized from acrylate monomers, have garnered significant interest due to their tunable physical and chemical properties. Poly(this compound) (PEPA), with its phenyl group, offers potential for aromatic drug encapsulation and specific tissue interactions. However, a thorough understanding of its biocompatibility and degradation profile is paramount before it can be considered for clinical applications. This guide aims to consolidate the available knowledge and provide a framework for the systematic evaluation of PEPA.
Chemical Structure and Properties
Poly(this compound) is the polymer form of the monomer this compound. The presence of the phenyl group and the ester moiety in its repeating unit are key determinants of its physical, chemical, and biological properties.
-
IUPAC Name: Poly[ethyl 2-phenylprop-2-enoate]
-
CAS Number: 22286-82-4 (monomer)
-
Molecular Formula (monomer): C₁₁H₁₂O₂
The phenyl group can influence the polymer's hydrophobicity, thermal stability, and mechanical strength. It also provides a site for potential functionalization to introduce new properties such as stimuli-responsiveness or enhanced biocompatibility.[1]
Biocompatibility Profile
The biocompatibility of a material refers to its ability to perform with an appropriate host response in a specific application. For PEPA, this would be evaluated through a series of in vitro and in vivo tests. Due to the scarcity of direct studies on PEPA, the following sections draw upon findings from related polyacrylates, such as poly(ethyl cyanoacrylate), to infer potential biocompatibility.
In Vitro Biocompatibility
-
Cytotoxicity: Cytotoxicity assays are fundamental in assessing the potential of a material to cause cell death. Studies on poly(ethyl 2-cyanoacrylate) (PECA) nanoparticles have shown a dose-dependent cytotoxicity on various cancer cell lines.[2] For instance, PECA nanoparticles suppressed the proliferation of Caco-2 cells, with no cytotoxicity observed at 7.5 μg/ml, but significant cell death at concentrations of 75 and 750 μg/ml.[2] It is plausible that PEPA could exhibit similar dose-dependent effects, and its cytotoxicity should be thoroughly evaluated, particularly on non-cancerous cell lines like fibroblasts.[3][4][5]
-
Hemocompatibility: Hemocompatibility assays evaluate the effects of a material on blood components. Key tests include hemolysis, coagulation, and platelet activation, as outlined in ISO 10993-4.[6][7][8][9] While direct data for PEPA is unavailable, it is a critical parameter to assess for any blood-contacting applications. A hemolysis rate below 2% is generally considered acceptable.[9]
In Vivo Biocompatibility
-
Inflammatory Response: The implantation of any foreign material into the body will elicit an inflammatory response.[10][11] In vivo studies involving subcutaneous implantation in animal models are used to observe the local tissue reaction over time.[12][13][14][15][16][17] The response to PEPA would likely involve an initial acute inflammation followed by a chronic phase, ideally resolving with the formation of a thin, non-inflammatory fibrous capsule. The surface topography of the implant can significantly influence the severity of this foreign body reaction.[13]
Degradation Profile
The degradation of a polymer involves the breakdown of its chemical structure. For biomedical applications, a controlled degradation rate is often desirable.
Degradation Mechanisms
-
Hydrolytic Degradation: The ester linkages in the backbone of polyacrylates make them susceptible to hydrolysis, a process where water molecules break down the polymer chains.[18][19][20] The rate of hydrolysis is influenced by factors such as temperature, pH, and the hydrophobicity of the polymer. The degradation of poly(ethyl-cyanoacrylate) has been shown to be influenced by solvents and temperature.[21]
-
Enzymatic Degradation: In the biological environment, enzymes such as hydrolases can accelerate polymer degradation.[22][23][24] The degradation can occur via surface erosion, where the material is lost from the surface while maintaining its bulk integrity, or through bulk degradation, which involves hydrolysis throughout the material. The specific enzymes responsible for the degradation of aromatic polyacrylates are a subject of ongoing research.
Degradation Products
The degradation of PEPA would likely result in the formation of smaller oligomers and ultimately the monomer, this compound, and its byproducts. It is crucial to identify and assess the toxicity of these degradation products to ensure they are non-toxic and can be safely cleared from the body.
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the biocompatibility and degradation of PEPA.
In Vitro Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[25][26][27][28]
Protocol:
-
Cell Seeding: Plate a suitable cell line (e.g., L929 mouse fibroblasts) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[4]
-
Material Extraction: Prepare extracts of PEPA by incubating the polymer in a cell culture medium at 37°C for 24-72 hours.
-
Cell Exposure: Replace the culture medium in the wells with the PEPA extracts at various concentrations. Include positive (e.g., organotin-stabilized PVC) and negative (e.g., high-density polyethylene) controls.
-
Incubation: Incubate the cells with the extracts for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[25][26]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., 40% (v/v) dimethylformamide in 2% (v/v) glacial acetic acid with 16% (w/v) sodium dodecyl sulfate, pH 4.7) to each well to dissolve the formazan crystals.[26]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the negative control.
Experimental Workflow for MTT Assay
Caption: Workflow for assessing in vitro cytotoxicity using the MTT assay.
In Vivo Implantation: Subcutaneous Implantation in Rats
This protocol describes a method for screening the in vivo biocompatibility of PEPA films.[12]
Protocol:
-
Implant Preparation: Prepare sterile, uniform PEPA films (e.g., 1 cm x 1 cm).
-
Animal Model: Use healthy adult Wistar rats.
-
Surgical Procedure:
-
Anesthetize the rat.
-
Shave and disinfect the dorsal region.
-
Make a small incision in the skin.
-
Create a subcutaneous pocket using blunt dissection.
-
Insert the sterile PEPA film into the pocket.
-
Suture the incision.
-
-
Post-operative Care: Monitor the animals for signs of infection or distress.
-
Explantation and Histology: At predetermined time points (e.g., 7, 28, and 90 days), euthanize the animals and explant the implant along with the surrounding tissue.
-
Histological Analysis:
-
Fix the tissue in 10% neutral buffered formalin.
-
Embed the tissue in paraffin.
-
Section the tissue and stain with Hematoxylin and Eosin (H&E).
-
Examine the tissue sections under a microscope to evaluate the inflammatory response, fibrous capsule formation, and tissue integration.
-
Experimental Workflow for In Vivo Implantation Study
Caption: Workflow for assessing in vivo biocompatibility via subcutaneous implantation.
Hemocompatibility: In Vitro Hemolysis Assay (Direct Contact)
This protocol is based on the principles outlined in ISO 10993-4 and ASTM F756-17 to determine the hemolytic properties of PEPA.[6][8][9]
Protocol:
-
Blood Collection: Obtain fresh anticoagulated rabbit or human blood.
-
Red Blood Cell (RBC) Suspension: Prepare a diluted RBC suspension in a saline solution.
-
Material Incubation:
-
Place PEPA material of a defined surface area in test tubes.
-
Add the diluted RBC suspension to the tubes.
-
Include a positive control (e.g., water for injection) and a negative control (e.g., saline).
-
-
Incubation: Incubate the tubes at 37°C for 3 hours with gentle agitation.[9]
-
Centrifugation: Centrifuge the tubes to pellet the intact RBCs.
-
Hemoglobin Measurement: Carefully collect the supernatant and measure the absorbance of the free hemoglobin at a specific wavelength (e.g., 540 nm) using a spectrophotometer.
-
Data Analysis: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Absorbance of test sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100
Signaling Pathway of Hemolysis
Caption: Logical relationship in a direct contact hemolysis assay.
Data Presentation
Quantitative data from biocompatibility and degradation studies should be summarized in clear and concise tables to facilitate comparison and interpretation.
Table 1: In Vitro Cytotoxicity of PEPA Extracts on L929 Fibroblasts (Hypothetical Data)
| PEPA Concentration (µg/mL) | Cell Viability (%) ± SD |
| 0 (Negative Control) | 100 ± 5.2 |
| 10 | 95.3 ± 4.8 |
| 50 | 88.1 ± 6.1 |
| 100 | 75.4 ± 7.3 |
| 250 | 52.7 ± 8.5 |
| 500 | 25.9 ± 6.9 |
| Positive Control | 5.2 ± 2.1 |
Table 2: In Vivo Inflammatory Response to PEPA Implants (Hypothetical Data)
| Time Point | Fibrous Capsule Thickness (µm) ± SD | Inflammatory Cell Count (cells/mm²) ± SD |
| 7 Days | 120 ± 15 | 350 ± 45 |
| 28 Days | 85 ± 12 | 150 ± 30 |
| 90 Days | 50 ± 8 | 50 ± 15 |
Table 3: In Vitro Hemolysis of PEPA (Hypothetical Data)
| Material | Hemolysis (%) ± SD |
| Negative Control | 0.5 ± 0.1 |
| PEPA | 1.8 ± 0.4 |
| Positive Control | 98.2 ± 1.5 |
Conclusion and Future Directions
Poly(this compound) holds promise as a biomaterial for drug delivery and other biomedical applications. However, the current body of research directly investigating its biocompatibility and degradation is insufficient. This technical guide has provided a predictive overview based on related polyacrylates and detailed experimental protocols to facilitate future research.
Future studies should focus on:
-
Comprehensive in vitro and in vivo biocompatibility testing of PEPA with varying molecular weights and formulations.
-
Detailed analysis of the hydrolytic and enzymatic degradation kinetics of PEPA under physiological conditions.
-
Identification and toxicological evaluation of the degradation products of PEPA.
-
Investigation of the influence of surface modification and functionalization of PEPA on its biocompatibility and degradation profile.
By systematically addressing these research gaps, the scientific community can build a robust understanding of the potential of poly(this compound) as a safe and effective biomaterial.
References
- 1. This compound | 22286-82-4 | Benchchem [benchchem.com]
- 2. iris.unipv.it [iris.unipv.it]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxicity of Different Composite Resins on Human Gingival Fibroblast Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Hemolysis Testing Guide for Device Manufacturers [nabi.bio]
- 7. benchchem.com [benchchem.com]
- 8. nhiso.com [nhiso.com]
- 9. Hemocompatibility: Hemolysis test with medical devices (ISO 10993-4: 2017 + Amd1: 2025 and ASTM F756-17 method). - IVAMI [ivami.com]
- 10. Modulation of Inflammatory Response to Implanted Biomaterials Using Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Extent of Inflammation and Foreign Body Reaction to Porous Polyethylene In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biocompatibility testing of polymers: in vivo implantation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Surface Topography of PLA Implants Defines the Outcome of Foreign Body Reaction: An In Vivo Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. scielo.br [scielo.br]
- 16. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Biochemical and Structural Insights into Enzymatic Depolymerization of Polylactic Acid and Other Polyesters by Microbial Carboxylesterases - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Enzymatic Degradation Behavior of Self-Degradable Lipase-Embedded Aliphatic and Aromatic Polyesters and Their Blends - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. MTT assay protocol | Abcam [abcam.com]
- 26. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. broadpharm.com [broadpharm.com]
- 28. atcc.org [atcc.org]
Methodological & Application
Application Notes and Protocols for the Controlled Radical Polymerization of Ethyl 2-phenylacrylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the controlled radical polymerization (CRP) of Ethyl 2-phenylacrylate (EPA). This document is intended to guide researchers in synthesizing well-defined polymers with controlled molecular weights, low polydispersity, and specific end-functionalities, which are crucial for various applications, including drug delivery systems and advanced materials.
Introduction to Controlled Radical Polymerization of this compound
This compound (EPA) is an α,β-unsaturated ester that can undergo radical polymerization to produce poly(this compound). Due to the presence of the phenyl group at the α-position, the reactivity of EPA in polymerization can be influenced by steric and electronic effects. Conventional free radical polymerization of EPA often leads to polymers with broad molecular weight distributions and limited architectural control.
Controlled radical polymerization techniques offer a significant advantage by enabling the synthesis of polymers with predetermined molecular weights, narrow polydispersity indices (PDI), and complex architectures such as block copolymers.[1] The main CRP methods applicable to EPA and other acrylates are Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, and to a lesser extent, Nitroxide-Mediated Polymerization (NMP). These methods rely on establishing a dynamic equilibrium between active propagating radicals and dormant species, which minimizes irreversible termination reactions.
Controlled Radical Polymerization Techniques
Atom Transfer Radical Polymerization (ATRP)
ATRP is a versatile and widely used CRP method for a variety of monomers, including acrylates. The polymerization is typically initiated by an alkyl halide and catalyzed by a transition metal complex, most commonly copper complexed with a nitrogen-based ligand. The mechanism involves the reversible activation of the dormant polymer chain (terminated with a halogen) by the transition metal complex in its lower oxidation state, generating a propagating radical and the metal complex in its higher oxidation state.
General Signaling Pathway for ATRP:
References
Application Notes and Protocols for the Atom Transfer Radical Polymerization (ATRP) of Ethyl 2-phenylacrylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of well-defined poly(ethyl 2-phenylacrylate) (PE2PhA) using Atom Transfer Radical Polymerization (ATRP). This controlled radical polymerization technique allows for the precise synthesis of polymers with predetermined molecular weights, low polydispersity, and specific end-group functionalities, which are critical attributes for applications in drug delivery, biomaterials, and other advanced materials.
Introduction to ATRP of this compound
Atom Transfer Radical Polymerization (ATRP) is a robust and versatile controlled/"living" radical polymerization method that enables the synthesis of a wide range of polymers with complex architectures and functionalities. The key to ATRP is the reversible activation and deactivation of dormant polymer chains, which is mediated by a transition metal catalyst, typically a copper(I) complex. This process maintains a low concentration of active radical species, thus minimizing irreversible termination reactions and allowing for the controlled growth of polymer chains.
This compound (E2PhA) is an acrylate monomer distinguished by a phenyl group at the α-position. This structural feature influences its polymerization behavior. The application of ATRP to E2PhA allows for the synthesis of well-defined homopolymers and block copolymers with unique thermal and mechanical properties, making them attractive for various specialized applications.
General Principles of ATRP
The fundamental principle of ATRP involves a reversible halogen atom transfer between a dormant species (an alkyl halide initiator or a polymer chain with a terminal halogen) and a transition metal complex in its lower oxidation state (e.g., Cu(I)Br). This process generates a radical that can propagate by adding to a monomer unit. The transition metal complex is oxidized to a higher oxidation state (e.g., Cu(II)Br2) and acts as a deactivator, reversibly converting the propagating radical back to a dormant species. This dynamic equilibrium is central to maintaining control over the polymerization.
Experimental Protocols
The following protocols are generalized from successful ATRP of acrylate monomers and can be adapted for the specific synthesis of poly(this compound). It is recommended to perform small-scale trial polymerizations to optimize conditions for specific molecular weight targets and desired polymer characteristics.
Materials
-
Monomer: this compound (E2PhA) (purified by passing through a column of basic alumina to remove inhibitor).
-
Initiator: Ethyl α-bromoisobutyrate (EBiB) or methyl 2-bromopropionate (MBrP).
-
Catalyst: Copper(I) bromide (CuBr) (purified by washing with acetic acid, then ethanol, and dried under vacuum).
-
Ligand: N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) or 2,2'-bipyridine (bpy).
-
Solvent: Anisole, toluene, or dimethylformamide (DMF) (anhydrous).
-
Other: Anhydrous solvents for purification (e.g., tetrahydrofuran (THF), methanol), neutral alumina, and inhibitor removal columns.
Typical Experimental Setup
The following diagram illustrates a typical workflow for conducting an ATRP experiment.
Protocol for ATRP of this compound
This protocol targets a polymer with a degree of polymerization (DP) of 100.
-
Preparation of the Catalyst Solution: In a glovebox or under an inert atmosphere, add CuBr (14.3 mg, 0.1 mmol) and PMDETA (20.9 µL, 0.1 mmol) to a dry Schlenk flask containing a magnetic stir bar. Add 5 mL of degassed anisole and stir until a homogeneous green-yellow solution is formed.
-
Preparation of the Monomer/Initiator Solution: In a separate dry Schlenk flask, add this compound (1.76 g, 10 mmol) and ethyl α-bromoisobutyrate (14.7 µL, 0.1 mmol). Add 5 mL of degassed anisole.
-
Degassing: Subject the monomer/initiator solution to three freeze-pump-thaw cycles to remove dissolved oxygen. After the final cycle, backfill the flask with nitrogen or argon.
-
Initiation of Polymerization: Using a degassed syringe, transfer the catalyst solution to the monomer/initiator solution.
-
Polymerization: Place the reaction flask in a preheated oil bath at the desired temperature (e.g., 70-90 °C) and stir. Periodically take samples under an inert atmosphere to monitor monomer conversion (by ¹H NMR or GC) and the evolution of molecular weight and polydispersity (by GPC).
-
Termination and Purification: After the desired conversion is reached, terminate the polymerization by opening the flask to air and diluting the mixture with THF. To remove the copper catalyst, pass the polymer solution through a short column of neutral alumina. Precipitate the polymer by adding the filtered solution dropwise into a large excess of a non-solvent (e.g., cold methanol).
-
Drying: Collect the precipitated polymer by filtration and dry it under vacuum to a constant weight.
Data Presentation
The following tables present hypothetical data for the ATRP of this compound under different conditions to illustrate the expected outcomes. Actual experimental results may vary.
Table 1: Effect of Initiator on ATRP of this compound
| Entry | Initiator | [M]:[I]:[CuBr]:[PMDETA] | Temp (°C) | Time (h) | Conv. (%) | M_n,th ( g/mol ) | M_n,GPC ( g/mol ) | Đ (M_w/M_n) |
| 1 | EBiB | 100:1:1:1 | 80 | 4 | 65 | 11450 | 11800 | 1.15 |
| 2 | MBrP | 100:1:1:1 | 80 | 4 | 62 | 10920 | 11300 | 1.18 |
M: Monomer (E2PhA), I: Initiator
Table 2: Effect of Catalyst/Ligand System on ATRP of this compound
| Entry | Catalyst/Ligand | [M]:[I]:[Cu]:[L] | Temp (°C) | Time (h) | Conv. (%) | M_n,th ( g/mol ) | M_n,GPC ( g/mol ) | Đ (M_w/M_n) |
| 1 | CuBr/PMDETA | 100:1:1:1 | 80 | 4 | 65 | 11450 | 11800 | 1.15 |
| 2 | CuBr/bpy | 100:1:1:2 | 80 | 6 | 58 | 10210 | 10700 | 1.22 |
I: EBiB, M: E2PhA, L: Ligand
Table 3: Effect of Solvent on ATRP of this compound
| Entry | Solvent | [M]:[I]:[CuBr]:[PMDETA] | Temp (°C) | Time (h) | Conv. (%) | M_n,th ( g/mol ) | M_n,GPC ( g/mol ) | Đ (M_w/M_n) |
| 1 | Anisole | 100:1:1:1 | 80 | 4 | 65 | 11450 | 11800 | 1.15 |
| 2 | Toluene | 100:1:1:1 | 80 | 4 | 68 | 11980 | 12500 | 1.17 |
| 3 | DMF | 100:1:1:1 | 70 | 3 | 72 | 12680 | 13100 | 1.13 |
I: EBiB, M: E2PhA
Characterization of Poly(this compound)
-
Monomer Conversion: Determined by ¹H NMR spectroscopy by comparing the integration of monomer vinyl protons with that of the polymer backbone protons.
-
Molecular Weight and Polydispersity (Đ): Determined by Gel Permeation Chromatography (GPC) calibrated with polystyrene or poly(methyl methacrylate) standards.
-
Chemical Structure: Confirmed by ¹H and ¹³C NMR spectroscopy, which will show the characteristic signals of the repeating units of the polymer.
Troubleshooting
-
High Polydispersity (Đ > 1.5): This may be caused by impurities in the monomer, solvent, or catalyst, insufficient degassing, or the use of an inappropriate initiator. Ensure all reagents are pure and the system is free of oxygen.
-
Low Initiation Efficiency (M_n,GPC >> M_n,th): The rate of initiation might be slow compared to the rate of propagation. Consider using a more active initiator or adjusting the reaction temperature.
-
Poor Control over Polymerization: Side reactions may be occurring. Lowering the reaction temperature or the concentration of the catalyst can sometimes improve control.
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Copper salts are toxic and should be handled with care.
-
Acrylate monomers can be irritants and sensitizers. Avoid skin and eye contact.
-
The freeze-pump-thaw degassing procedure involves the use of liquid nitrogen and vacuum; appropriate safety measures should be taken.
By following these guidelines and protocols, researchers can successfully synthesize well-defined poly(this compound) with controlled molecular weights and narrow polydispersity, enabling the development of advanced materials for a variety of applications.
Application Notes and Protocols for the RAFT Polymerization of Ethyl 2-phenylacrylate and its Kinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful and versatile controlled radical polymerization (CRP) technique that allows for the synthesis of polymers with well-defined architectures, controlled molecular weights, and narrow molecular weight distributions. This level of control is crucial for the development of advanced materials, particularly in the pharmaceutical and biomedical fields, where precise polymer structures are required for applications such as drug delivery, tissue engineering, and diagnostics.
Ethyl 2-phenylacrylate is a functional monomer of interest due to the presence of the phenyl group, which can impart unique properties to the resulting polymer, such as increased refractive index, thermal stability, and potential for further functionalization. The controlled polymerization of this monomer via RAFT opens up possibilities for creating novel polymers with tailored properties.
This application note provides a detailed overview of the RAFT polymerization of this compound, including its kinetics. Due to the limited availability of specific kinetic data for this compound in the current literature, this document will utilize Benzyl Methacrylate (BzMA) as a closely related model system. The structural and electronic similarities between this compound and Benzyl Methacrylate make BzMA an excellent proxy for understanding the expected polymerization behavior and for developing robust experimental protocols.
RAFT Polymerization Mechanism
The RAFT process is a degenerative chain transfer process that involves a conventional radical polymerization in the presence of a thiocarbonylthio compound, known as a RAFT agent. The mechanism can be broken down into several key steps: initiation, reversible chain transfer, reinitiation, and propagation, which together establish a dynamic equilibrium that allows for controlled polymer growth.
Caption: The RAFT polymerization mechanism, illustrating the key steps of initiation, reversible chain transfer, propagation, and termination.
Experimental Protocols
This section provides a detailed protocol for the RAFT polymerization of Benzyl Methacrylate (BzMA) as a model for this compound. This protocol can be adapted by researchers for the specific target monomer.
Materials
-
Monomer: Benzyl Methacrylate (BzMA), inhibitor removed by passing through a column of basic alumina.
-
RAFT Agent: 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) or another suitable trithiocarbonate.
-
Initiator: Azobisisobutyronitrile (AIBN), recrystallized from methanol.
-
Solvent: Anhydrous 1,4-dioxane or another suitable solvent.
-
Internal Standard (for NMR): 1,3,5-Trioxane or another suitable standard.
-
Degassing Equipment: Schlenk line or glovebox.
General Procedure for RAFT Polymerization of Benzyl Methacrylate
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the RAFT agent (e.g., CPADB) in the chosen solvent.
-
Prepare a stock solution of the initiator (e.g., AIBN) in the chosen solvent.
-
-
Reaction Setup:
-
In a typical experiment, a reaction vessel (e.g., a Schlenk tube) is charged with the desired amounts of monomer (BzMA), RAFT agent stock solution, initiator stock solution, and solvent.
-
A typical molar ratio of [Monomer]:[RAFT Agent]:[Initiator] might be[1]::[0.1].
-
Add the internal standard for NMR analysis if monitoring conversion in situ.
-
-
Degassing:
-
The reaction mixture is thoroughly degassed to remove oxygen, which can terminate the polymerization. This is typically achieved by three freeze-pump-thaw cycles.
-
-
Polymerization:
-
The sealed reaction vessel is then placed in a preheated oil bath at the desired temperature (e.g., 70 °C) to initiate polymerization.
-
-
Monitoring the Reaction:
-
At predetermined time intervals, aliquots of the reaction mixture are withdrawn using a degassed syringe.
-
One portion of the aliquot is used to determine monomer conversion by ¹H NMR spectroscopy.
-
Another portion is used to determine the number-average molecular weight (Mₙ) and polydispersity index (PDI) by Gel Permeation Chromatography (GPC).
-
-
Termination and Purification:
-
The polymerization is quenched by cooling the reaction vessel in an ice bath and exposing the mixture to air.
-
The polymer is then purified by precipitation into a non-solvent (e.g., cold methanol or hexane) and dried under vacuum.
-
References
Application Notes and Protocols for Emulsion Polymerization of Ethyl 2-Phenylacrylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Emulsion polymerization is a versatile and widely utilized technique for the synthesis of a variety of polymers, offering excellent control over polymer properties such as molecular weight and particle size. This document provides detailed application notes and a generalized protocol for the emulsion polymerization of ethyl 2-phenylacrylate. This monomer is of significant interest due to the unique properties conferred by the phenyl group, which can enhance the thermal stability and refractive index of the resulting polymer, poly(this compound). Such polymers have potential applications in coatings, adhesives, and as matrices for drug delivery systems.
The protocols described herein are based on established methods for the emulsion polymerization of structurally similar monomers, such as styrene and various acrylates. Researchers should consider these as a starting point and may need to optimize conditions to achieve desired polymer characteristics.
Principle of Emulsion Polymerization
Emulsion polymerization is a free-radical polymerization process that occurs in an emulsion, typically consisting of a monomer, a continuous phase (usually water), an initiator, and a surfactant. The process is characterized by the formation of polymer particles within surfactant micelles. The main stages of emulsion polymerization include:
-
Micelle Formation: Surfactant molecules, above their critical micelle concentration (CMC), form micelles in the aqueous phase, encapsulating a small amount of the water-insoluble monomer.
-
Initiation: A water-soluble initiator decomposes to form free radicals in the aqueous phase.
-
Particle Nucleation: These radicals enter the monomer-swollen micelles and initiate polymerization.
-
Particle Growth: The polymer chain grows within the micelle, which is continuously supplied with monomer from droplets in the aqueous phase.
-
Termination: The polymerization within a particle ceases when another radical enters and combines with the growing chain.
This compartmentalization of the reaction in micelles allows for the production of high molecular weight polymers at a high rate of polymerization.
Experimental Protocols
The following section details a generalized protocol for the emulsion polymerization of this compound.
Materials and Equipment
-
Monomer: this compound (inhibitor removed prior to use)
-
Continuous Phase: Deionized water
-
Initiator: Potassium persulfate (KPS) or Ammonium persulfate (APS)
-
Surfactant: Sodium dodecyl sulfate (SDS)
-
Reaction Vessel: A three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet/outlet.
-
Heating and Stirring: A magnetic stirrer with a heating mantle or an oil bath.
-
Other: Syringes, needles, and standard laboratory glassware.
Inhibitor Removal from Monomer
Commercial this compound typically contains an inhibitor (e.g., hydroquinone) to prevent premature polymerization. This inhibitor must be removed before the reaction. A common method is to wash the monomer with an aqueous solution of sodium hydroxide (e.g., 5-10% w/v) in a separatory funnel, followed by washing with deionized water until the washings are neutral. The monomer is then dried over an anhydrous drying agent (e.g., magnesium sulfate) and filtered.
Experimental Workflow Diagram
Caption: Workflow for the emulsion polymerization of this compound.
Detailed Polymerization Procedure
-
Preparation of the Aqueous Phase: In the three-necked flask, dissolve the surfactant (e.g., sodium dodecyl sulfate) in deionized water. The concentration of the surfactant is a critical parameter that influences particle size and stability.
-
Reaction Setup: Assemble the reaction vessel with a mechanical stirrer, condenser, and a nitrogen inlet. Purge the system with nitrogen for at least 30 minutes to remove oxygen, which can inhibit free-radical polymerization.
-
Heating and Stirring: Begin stirring the aqueous surfactant solution and heat the flask to the desired reaction temperature (typically between 70-80 °C) using a heating mantle or oil bath.
-
Initiation: Once the reaction temperature is stable, add the initiator (e.g., a freshly prepared aqueous solution of potassium persulfate) to the flask.
-
Monomer Addition: Immediately after adding the initiator, begin the addition of the purified this compound monomer to the reaction mixture. The monomer can be added all at once (batch process) or fed gradually over a period of time (semi-batch process) for better control over the reaction exotherm and polymer properties.
-
Polymerization: Allow the polymerization to proceed at the set temperature with continuous stirring for a predetermined time, typically 2 to 4 hours. The reaction mixture will turn from a clear or slightly cloudy solution to a milky-white latex as polymer particles are formed.
-
Termination and Cooling: After the desired reaction time, the polymerization can be terminated by cooling the reaction mixture to room temperature.
-
Polymer Isolation: The resulting poly(this compound) latex can be used as is, or the solid polymer can be isolated. Isolation can be achieved by precipitating the polymer in a non-solvent such as methanol or by adding a salt solution (e.g., saturated sodium chloride) to break the emulsion. The precipitated polymer is then collected by filtration, washed thoroughly with deionized water, and dried in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Data Presentation
The following tables summarize representative quantitative data for the emulsion polymerization of acrylates. These values should be considered as a starting point for the optimization of the this compound polymerization.
Table 1: Representative Reaction Conditions
| Parameter | Value Range | Notes |
| Monomer Concentration | 10 - 30 wt% (based on water) | Higher concentrations can lead to viscosity issues. |
| Surfactant (SDS) Conc. | 0.5 - 2.0 wt% (based on monomer) | Affects particle size and stability. |
| Initiator (KPS) Conc. | 0.1 - 1.0 wt% (based on monomer) | Influences molecular weight and reaction rate. |
| Reaction Temperature | 70 - 85 °C | Affects initiation rate and overall kinetics. |
| Reaction Time | 2 - 6 hours | Determines the final monomer conversion. |
| Stirring Speed | 200 - 400 rpm | Ensures proper mixing and heat transfer. |
Table 2: Expected Polymer Characteristics (Illustrative)
| Property | Typical Value | Method of Analysis |
| Monomer Conversion | > 95% | Gravimetry |
| Particle Size (Diameter) | 50 - 200 nm | Dynamic Light Scattering (DLS) |
| Molecular Weight (Mw) | 100,000 - 500,000 g/mol | Gel Permeation Chromatography (GPC) |
| Polydispersity Index (PDI) | 1.5 - 3.0 | Gel Permeation Chromatography (GPC) |
Signaling Pathway and Logical Relationship Diagram
The following diagram illustrates the key relationships between the components and process variables in emulsion polymerization and their impact on the final polymer properties.
Caption: Key parameter relationships in emulsion polymerization.
Conclusion
This document provides a foundational guide for the emulsion polymerization of this compound. The provided protocols and data are intended to serve as a starting point for researchers. Optimization of the reaction conditions, including the choice and concentration of surfactant and initiator, as well as temperature and monomer feed strategy, will be crucial for achieving the desired polymer properties for specific applications in research, and drug development. Careful characterization of the resulting polymer is essential to confirm its structure and properties.
Application Notes and Protocols for the Solution Polymerization of Ethyl 2-phenylacrylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the solution polymerization of ethyl 2-phenylacrylate, a versatile monomer with applications in coatings, adhesives, and plastics.[1] The protocols described herein focus on free-radical and controlled radical polymerization techniques, offering pathways to synthesize poly(this compound) with varying molecular weights and polydispersity indices.
Introduction
This compound (E2PA) is an α,β-unsaturated ester that can be polymerized through various techniques, including free-radical polymerization, atom transfer radical polymerization (ATRP), and reversible addition-fragmentation chain-transfer (RAFT) polymerization. The presence of the phenyl group influences the monomer's reactivity and the properties of the resulting polymer.[1] Solution polymerization is a common method for producing polymers from E2PA, as it allows for good control over the reaction conditions and facilitates heat dissipation.
Experimental Protocols
Free-Radical Solution Polymerization of this compound
This protocol describes a standard free-radical polymerization of this compound using azobisisobutyronitrile (AIBN) as a thermal initiator and toluene as the solvent.
Materials:
-
This compound (E2PA), purified by passing through a column of basic alumina to remove inhibitor.
-
Azobisisobutyronitrile (AIBN), recrystallized from methanol.
-
Toluene, anhydrous.
-
Methanol, for precipitation.
-
Nitrogen gas, high purity.
Procedure:
-
In a Schlenk flask equipped with a magnetic stir bar, dissolve this compound and AIBN in toluene. The specific concentrations can be varied to target different molecular weights.
-
Seal the flask with a rubber septum and deoxygenate the solution by bubbling with nitrogen for 30 minutes while stirring in an ice bath.
-
After deoxygenation, place the sealed flask in a preheated oil bath at the desired reaction temperature (typically 60-80 °C).
-
Allow the polymerization to proceed for the specified time. The reaction progress can be monitored by taking aliquots at different time points and analyzing the monomer conversion via techniques like ¹H NMR spectroscopy.
-
To terminate the polymerization, cool the flask in an ice bath and expose the reaction mixture to air.
-
Precipitate the polymer by slowly adding the reaction mixture to a large excess of cold methanol with vigorous stirring.
-
Collect the precipitated polymer by filtration, wash it with fresh methanol, and dry it in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to a constant weight.
-
Characterize the resulting poly(this compound) for its molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) using gel permeation chromatography (GPC).
Atom Transfer Radical Polymerization (ATRP) of this compound
ATRP is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined architectures and low polydispersity. This protocol provides a general procedure for the ATRP of E2PA.
Materials:
-
This compound (E2PA), purified.
-
Ethyl α-bromoisobutyrate (EBiB) or similar alkyl halide initiator.
-
Copper(I) bromide (CuBr), purified.
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) or other suitable ligand.
-
Anisole or other suitable solvent, anhydrous.
-
Methanol, for precipitation.
-
Nitrogen gas, high purity.
Procedure:
-
To a Schlenk flask with a stir bar, add CuBr.
-
Seal the flask, and alternate between vacuum and nitrogen backfill three times to ensure an inert atmosphere.
-
Add the deoxygenated solvent (e.g., anisole), E2PA, and the ligand (e.g., PMDETA) via syringe. Stir the mixture to form the copper-ligand complex.
-
Add the initiator (e.g., EBiB) via syringe to start the polymerization.
-
Place the flask in a thermostatically controlled oil bath at the desired temperature.
-
Monitor the reaction by taking samples periodically for analysis of monomer conversion and polymer molecular weight.
-
Terminate the polymerization by cooling the reaction and exposing it to air.
-
Purify the polymer by passing the reaction mixture through a short column of neutral alumina to remove the copper catalyst, followed by precipitation in cold methanol.
-
Collect and dry the polymer as described in the free-radical polymerization protocol.
-
Analyze the polymer by GPC to determine Mn and PDI.
Data Presentation
The following table summarizes representative quantitative data for the solution polymerization of acrylates under different conditions, which can be used as a starting point for optimizing the polymerization of this compound.
| Polymerization Type | Monomer | Initiator/Catalyst | Solvent | Temp (°C) | Time (h) | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |
| Free Radical | Ethyl Acrylate | 4,4′-Azobis(4-cyanovaleric) acid | Propionitrile | 90 | 2 | - | >1.5 | [2] |
| ATRP | Methyl Acrylate | EBiB/CuBr/PMDETA | Anisole | 60 | 3.7 | 10,200 | 1.07 | [3] |
| ATRP | n-Butyl Acrylate | EBiB/Cu(II)/TPMA/Sn(EH)₂ | Anisole | 60 | - | ~Theoretical | 1.15 | [3] |
| RAFT | Butyl Acrylate | Vazo 67/CMDTTC | Ethyl Acetate | 75 | 5 | Controlled | Low |
Signaling Pathways and Experimental Workflows
The logical workflow for a typical solution polymerization experiment is outlined below. This process includes preparation, execution, and analysis steps critical for successful polymer synthesis and characterization.
References
Application Notes and Protocols: Synthesis and Evaluation of Ethyl 2-Phenylacrylate Derivatives for Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ethyl 2-phenylacrylate and its derivatives represent a versatile class of organic compounds with significant potential in drug discovery and materials science.[1] Their chemical structure, featuring an α,β-unsaturated ester, serves as a reactive platform for various organic transformations, making them valuable building blocks for complex molecular architectures.[1][2] In pharmaceutical research, these derivatives have been investigated for a range of therapeutic applications, most notably as anticancer agents.[3] Research has demonstrated that modifications to the core 2-phenylacrylate scaffold can yield compounds with enhanced cytotoxicity against cancer cell lines by inhibiting key cellular processes like tubulin polymerization.[3] This document provides detailed protocols for the synthesis of this compound derivatives, summarizes key experimental data, and outlines their therapeutic potential and mechanisms of action.
I. Synthesis of this compound Derivatives
The synthesis of this compound derivatives can be achieved through several established organic reactions. The Knoevenagel condensation is a cornerstone method for creating the α,β-unsaturated system, particularly for derivatives like ethyl 2-cyano-3-phenylacrylate.[1][3]
General Synthesis Workflow
The overall process involves the selection of starting materials, a catalyzed condensation reaction, and subsequent purification and characterization of the final product.
Caption: Workflow for the synthesis and purification of derivatives.
Protocol 1: Microwave-Assisted Synthesis of Ethyl 2-cyano-3-phenylacrylate Derivatives
This protocol is adapted from a method utilizing microwave irradiation to accelerate the Knoevenagel condensation, offering reduced reaction times and aligning with green chemistry principles.[3][4]
Materials and Reagents:
-
Aromatic aldehyde (e.g., benzaldehyde, 2-nitrobenzaldehyde)
-
Ethyl cyanoacetate
-
Ammonium acetate (NH₄OAc) or Piperidine
-
Ethanol (for recrystallization)
-
Ethyl acetate and n-hexane (for TLC and recrystallization)
-
All reagents should be research grade.[4]
Procedure:
-
In a porcelain dish or appropriate microwave-safe vessel, mix the aromatic aldehyde (1.568 mmol) and ethyl cyanoacetate (1.568 mmol).[4]
-
Add a catalytic amount of ammonium acetate (approx. 10 mg).[4]
-
Place the vessel in a microwave oven and irradiate at 320 W for approximately 50-90 seconds.[4]
-
Monitor the reaction's progress using Thin-Layer Chromatography (TLC) with a mobile phase of n-hexane/ethyl acetate (3:1).[4]
-
Upon completion, allow the mixture to cool.
-
Recrystallize the resulting crude solid using a suitable solvent system, such as ethyl acetate and n-hexane or ethanol, to obtain the pure crystalline product.[4][5]
Characterization: The final product's structure and purity should be confirmed using spectroscopic methods (¹H NMR, FT-IR) and by determining its melting point.[4]
Summary of Synthesized Derivatives
The following table summarizes the synthesis of various ethyl 2-cyano-3-phenylacrylate derivatives using condensation reactions.
| Product Name | Aromatic Aldehyde Used | Catalyst/Method | Yield (%) | Melting Point (°C) | Reference |
| Ethyl 2-cyano-3-phenylacrylate | Benzaldehyde | DIPEAc | 91% | 48-51 | [3] |
| Ethyl 2-cyano-3-(2-nitrophenyl)acrylate | 2-Nitrobenzaldehyde | DIPEAc | 90% | - | [3] |
| Ethyl 2-cyano-3-(4-hexyloxy)phenylacrylate | 4-Hexyloxybenzaldehyde | NH₄OAc / Microwave | 62% | 44-46 | [4] |
| Ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate | Thiophene-2-carboxaldehyde | Piperidine / Stirring | - | - | [5] |
II. Application in Drug Discovery: Anticancer Activity
Derivatives of the 2-phenylacrylate scaffold have shown significant promise as anticancer agents, primarily through the mechanism of tubulin polymerization inhibition.[3] Structurally related 2-phenylacrylonitrile derivatives have also been synthesized and evaluated as potent tubulin inhibitors.[3][6]
Proposed Mechanism of Action: Tubulin Inhibition
Certain derivatives arrest the cell cycle in the G2/M phase, a hallmark of compounds that interfere with microtubule dynamics.[3] By inhibiting tubulin polymerization, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest and subsequent apoptosis in cancer cells.
Caption: Mechanism of tubulin inhibition leading to G2/M arrest.
Biological Activity Data
Studies have shown that these compounds can be more potent than existing anticancer agents like taxol against certain cell lines.[3]
| Derivative Class | Research Focus | Key Findings | Reference |
| 2-Phenylacrylonitriles | Tubulin Inhibition | A synthesized derivative demonstrated stronger inhibitory activity against MGC-803 cancer cells than taxol. | [3] |
| 2-Phenylacrylonitriles | Cell Cycle Arrest | Compound 1g2a showed excellent tubulin polymerization inhibitory activity and arrested HCT116 and BEL-7402 cells in the G2/M phase. | [3] |
| Ethyl 2-cyano-3-phenylacrylates | In Silico Screening | Molecular docking studies suggested strong binding interactions with cancer targets like HER2 and FPPS. | [3][4] |
III. In Silico Evaluation Protocol
Computational studies are crucial for prioritizing synthesized compounds and predicting their biological activity before extensive in-vitro testing.[4]
Computational Workflow
The workflow involves predicting biological activity spectra, followed by molecular docking studies to understand the binding interactions with specific protein targets.
Caption: Workflow for computational screening of derivatives.
Protocol 2: Molecular Docking Study
This protocol provides a general outline for performing molecular docking to evaluate the binding of synthesized derivatives to cancer-related protein targets.
Software and Tools:
-
Molecular modeling software (e.g., AutoDock, Schrödinger Maestro)
-
Protein Data Bank (PDB) for target structures (e.g., HER2: 7JXH)[4]
-
Software for preparing protein and ligand structures
Procedure:
-
Target Preparation: Download the 3D crystal structure of the target protein (e.g., HER2) from the PDB. Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Ligand Preparation: Draw the 2D structure of the synthesized this compound derivative and convert it to a 3D structure. Perform energy minimization using an appropriate force field.
-
Docking Simulation: Define the binding site (active site) on the target protein. Run the molecular docking algorithm to predict the binding pose and affinity (docking score) of the ligand within the protein's active site.
-
Analysis: Analyze the results to identify the best-docked poses based on the docking score and visualize the molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the derivative and the protein's amino acid residues. Compare the binding affinity to that of known reference drugs.[4]
This computational approach helps in understanding the structure-activity relationship and guides the rational design of more potent derivatives.[4]
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | 22286-82-4 | Benchchem [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Crystal structure of ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate: two conformers forming a discrete disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Copolymerization of Ethyl 2-phenylacrylate with Styrene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The copolymerization of vinyl monomers is a fundamental technique in polymer chemistry to develop materials with tailored properties. This document outlines the synthesis and potential properties of copolymers of ethyl 2-phenylacrylate (E2PA) and styrene. Styrene-acrylate copolymers are known for their desirable characteristics, including good weatherability, durability, and adjustable mechanical properties, making them suitable for a wide range of applications such as coatings, adhesives, and plastics.[1] The incorporation of E2PA, an acrylate with a phenyl group at the α-position, into a polystyrene backbone is anticipated to influence the thermal and mechanical properties of the resulting copolymer.
While specific experimental data on the copolymerization of this compound with styrene is limited in publicly available literature, this document provides a generalized protocol based on established methods for the free-radical copolymerization of styrene with other acrylate esters.[2][3][4] The presented data for copolymer properties is based on analogous styrene-acrylate systems to provide a predictive overview.
Experimental Protocols
Materials
| Material | Grade | Supplier | Notes |
| Styrene | ≥99% | Sigma-Aldrich | Inhibitor should be removed prior to use by passing through a column of basic alumina. |
| This compound (E2PA) | ≥98% | Commercially available | --- |
| Toluene | Anhydrous, ≥99.8% | Sigma-Aldrich | --- |
| 1,1'-Azobis(cyclohexanecarbonitrile) (ABCN) | 98% | Sigma-Aldrich | Radical initiator. |
| Methanol | ACS reagent, ≥99.8% | Sigma-Aldrich | For precipitation. |
Generalized Protocol for Solution Copolymerization
This protocol describes a representative procedure for the free-radical copolymerization of styrene and this compound in a solution of toluene with ABCN as the initiator.
2.1. Reaction Setup
-
A 100 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, a nitrogen inlet, and a thermometer.
-
The glassware is oven-dried and assembled while hot, then allowed to cool under a stream of dry nitrogen.
2.2. Polymerization Procedure
-
Styrene (e.g., 10.4 g, 0.1 mol) and this compound (e.g., 17.6 g, 0.1 mol) are charged into the reaction flask.
-
Toluene (e.g., 50 mL) is added to the flask to dissolve the monomers.
-
The initiator, ABCN (e.g., 0.244 g, 1 mmol), is added to the monomer solution.
-
The mixture is stirred at room temperature and purged with dry nitrogen for 30 minutes to remove dissolved oxygen.
-
The reaction flask is then immersed in a preheated oil bath at 70-80°C.
-
The polymerization is allowed to proceed for a predetermined time (e.g., 6-24 hours) under a nitrogen atmosphere with continuous stirring. To minimize compositional drift, the reaction can be stopped at low conversion (10-20%).[2]
2.3. Isolation and Purification of the Copolymer
-
After the desired reaction time, the flask is cooled to room temperature.
-
The viscous polymer solution is slowly poured into a beaker containing a large excess of methanol (e.g., 500 mL) with vigorous stirring to precipitate the copolymer.
-
The precipitated white, flaky copolymer is collected by vacuum filtration.[2]
-
The polymer is washed with fresh methanol to remove any unreacted monomers and initiator residues.
-
The purified copolymer is dried in a vacuum oven at 60°C to a constant weight.
Data Presentation
Properties of Homopolymers
The properties of the resulting copolymer will be influenced by the characteristics of the individual homopolymers.
| Property | Polystyrene (PS) | Poly(this compound) (PE2PA) |
| Glass Transition Temperature (Tg) | ~100 °C[1] | Data not available, but expected to be lower than PS. |
| Appearance | Stiff, hard, brittle[5] | Data not available. |
| Solubility | Soluble in aromatic hydrocarbons, chlorinated hydrocarbons, and some esters and ketones. | Expected to be soluble in similar solvents. |
Predicted Properties of Poly(styrene-co-ethyl 2-phenylacrylate)
The properties of the copolymer can be tailored by varying the ratio of the two monomers.
| Property | Expected Characteristic |
| Glass Transition Temperature (Tg) | Intermediate between that of polystyrene and poly(this compound), dependent on the copolymer composition. |
| Mechanical Properties | The incorporation of the acrylate monomer is expected to increase the flexibility and reduce the brittleness compared to pure polystyrene. |
| Thermal Stability | The thermal stability is likely to be influenced by the composition, with higher styrene content potentially leading to higher degradation temperatures. |
| Solubility | Soluble in common organic solvents like THF, DMF, and chloroform.[2] |
Visualizations
Reaction Scheme
Caption: Free-radical copolymerization of styrene and E2PA.
Experimental Workflow
Caption: Step-by-step workflow for copolymer synthesis.
Characterization Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Purpose: To determine the copolymer composition.
-
Protocol:
-
Dissolve 10-20 mg of the dried copolymer in 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire ¹H NMR spectra using a standard NMR spectrometer (e.g., 400 MHz).
-
The copolymer composition can be calculated by comparing the integration of the aromatic proton signals from the styrene units (typically δ 6.3-7.5 ppm) with the signals from the ethyl group of the E2PA units.
-
Gel Permeation Chromatography (GPC)
-
Purpose: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).
-
Protocol:
-
Prepare a solution of the copolymer (e.g., 1-2 mg/mL) in a suitable mobile phase (e.g., THF).
-
Filter the solution through a 0.45 µm filter.
-
Inject the sample into a GPC system calibrated with polystyrene standards.
-
Differential Scanning Calorimetry (DSC)
-
Purpose: To determine the glass transition temperature (Tg) of the copolymer.
-
Protocol:
-
Accurately weigh 5-10 mg of the dry copolymer into an aluminum DSC pan.
-
Heat the sample to a temperature above its expected Tg (e.g., 150°C) at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere to erase the thermal history.
-
Cool the sample to a low temperature (e.g., -50°C).
-
Reheat the sample at the same heating rate. The Tg is determined from the midpoint of the transition in the heat flow curve during the second heating scan.
-
Conclusion
The copolymerization of this compound with styrene offers a pathway to novel polymeric materials with potentially tunable properties. The protocols outlined in this document provide a foundational approach for the synthesis and characterization of these copolymers. Further research is necessary to establish the specific reactivity ratios of these monomers and to fully characterize the thermal, mechanical, and other physical properties of the resulting poly(styrene-co-ethyl 2-phenylacrylate) copolymers. Such studies will be crucial for tailoring these materials for specific applications in various scientific and industrial fields, including drug delivery systems where polymer properties are critical.
References
- 1. Frontiers | Copper mediated controlled radical copolymerization of styrene and 2-ethylhexyl acrylate and determination of their reactivity ratios [frontiersin.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Solvent effects on the free radical polymerization of styrene - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Ethyl 2-Phenylacrylate in the Synthesis of Heterocyclic Compounds
Introduction: The Versatility of an α,β-Unsaturated Ester
Ethyl 2-phenylacrylate, also known as ethyl atropate, is a highly versatile α,β-unsaturated ester that serves as a pivotal building block in modern organic and medicinal chemistry.[1][2] Its unique electronic and steric properties, arising from the conjugation of an acrylate system with a phenyl group at the α-position, render it an exceptionally useful synthon for the construction of complex molecular architectures.[2] The electron-deficient double bond makes it an excellent Michael acceptor and a reactive partner in a variety of cycloaddition and multicomponent reactions.[1][2] This guide provides in-depth technical details and field-proven protocols for the application of this compound in the synthesis of a diverse range of biologically relevant heterocyclic compounds.
Core Reactivity Principles
The reactivity of this compound is dominated by the electrophilic nature of the β-carbon of the α,β-unsaturated system. This allows for conjugate additions of a wide array of nucleophiles, initiating cascades that lead to the formation of various heterocyclic rings. Furthermore, the double bond can participate as a 2π component in cycloaddition reactions.
I. Aza-Michael Addition Followed by Cyclization: A Gateway to N-Heterocycles
The aza-Michael addition, or conjugate addition of a nitrogen nucleophile, is a cornerstone reaction for C-N bond formation.[3] With this compound, this reaction is highly efficient and serves as an entry point for the synthesis of various nitrogen-containing heterocycles.
Mechanistic Insight
The reaction is typically initiated by the addition of a primary or secondary amine to the β-position of this compound. This process is often catalyzed by a base, which can either activate the amine nucleophile or the acrylate substrate. The resulting enolate intermediate is then protonated to yield a β-amino ester derivative. This adduct can be a stable final product or a key intermediate that undergoes subsequent intramolecular cyclization.
Protocol 1: Solvent-Free Synthesis of β-Amino Esters
This protocol details the efficient DBU-catalyzed aza-Michael addition of benzylamine to this compound under solvent-free conditions, a greener and more efficient approach.
Materials:
-
This compound (1.0 equiv.)
-
Benzylamine (1.0 equiv.)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.2 equiv.)
-
Magnetic stirrer and reaction vial
Procedure:
-
To a 10 mL flask equipped with a magnetic stirrer, add this compound (0.43 mmol, 1.0 equiv.).
-
Add benzylamine (0.43 mmol, 1.0 equiv.) to the flask.
-
Add DBU (0.086 mmol, 0.2 equiv.) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Expected Outcome:
This protocol typically yields (rac)-ethyl 3-(benzylamino)-2-phenylpropanoate in high yield (e.g., 88%). The reaction is characterized by its speed and operational simplicity.
Data Summary:
| Catalyst | Temperature (°C) | Time (min) | Yield (%) | Reference |
| DBU | Room Temp. | 10 | 88 | [4] |
| None | 60 | 120 | 90 | [4] |
II. Multicomponent Reactions for the Synthesis of Complex Heterocycles
Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules in a single step from three or more starting materials, enhancing synthetic efficiency and atom economy.[5] this compound and similar unsaturated esters are excellent substrates for MCRs.
A. Synthesis of Dihydropyrimidinones via the Biginelli Reaction
The Biginelli reaction is a classic MCR that produces 3,4-dihydropyrimidin-2(1H)-ones from an aldehyde, a β-dicarbonyl compound, and urea or thiourea.[6][7] While the traditional Biginelli reaction uses β-ketoesters like ethyl acetoacetate, this compound can be envisioned to participate in Biginelli-like reactions, where it or its derivative acts as the Michael acceptor. A more direct application involves the synthesis of pyrimidines through the reaction of amidines with a three-carbon fragment, a role that this compound can fulfill after an initial transformation.
Protocol 2: Synthesis of Substituted Pyrimidines
This protocol describes a general method for the synthesis of pyrimidines from chalcones (which can be considered derivatives of α,β-unsaturated ketones, structurally related to this compound) and amidines.
Materials:
-
Chalcone (1.0 equiv.)
-
Amidine hydrochloride (1.2 equiv.)
-
Potassium carbonate (2.0 equiv.)
-
Ethanol
-
Reflux apparatus
Procedure:
-
In a round-bottom flask, dissolve the chalcone (1.0 equiv.) and amidine hydrochloride (1.2 equiv.) in ethanol.
-
Add potassium carbonate (2.0 equiv.) to the mixture.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
After completion, cool the reaction to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol).
Causality in Experimental Choices:
-
Base: Potassium carbonate is used to neutralize the amidine hydrochloride and to catalyze the condensation and cyclization steps.
-
Solvent: Ethanol is a common solvent for this type of condensation reaction, as it effectively dissolves the reactants and facilitates the reaction at reflux temperature.
B. Synthesis of Functionalized Piperidines
Piperidine scaffolds are prevalent in a vast number of pharmaceuticals and natural products.[8] Multicomponent strategies offer a direct route to highly substituted piperidines.
Protocol 3: Pseudo-Five-Component Synthesis of 2-Piperidinones
This protocol describes a diastereoselective synthesis of polysubstituted 2-piperidinones from aromatic aldehydes, dialkyl malonates, nitromethane, and ammonium acetate.[5] This reaction proceeds through an in-situ generated α,β-unsaturated ester (an arylidene malonate), which is structurally analogous to this compound.
Materials:
-
Aromatic aldehyde (2.0 equiv.)
-
Dialkyl malonate (1.0 equiv.)
-
Nitromethane (1.0 equiv.)
-
Ammonium acetate (1.0 equiv.)
-
Ethanol
-
Reflux apparatus
Procedure:
-
Combine the aromatic aldehyde (2.0 equiv.), dialkyl malonate (1.0 equiv.), nitromethane (1.0 equiv.), and ammonium acetate (1.0 equiv.) in ethanol.
-
Reflux the mixture until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature.
-
The product often precipitates from the solution and can be collected by filtration.
-
Recrystallize the crude product from a suitable solvent to obtain the pure 2-piperidinone.
Workflow Diagram:
Caption: Workflow for the pseudo-five-component synthesis of 2-piperidinones.
III. Synthesis of Five-Membered Heterocycles
This compound is also a valuable precursor for the synthesis of five-membered heterocyclic rings, such as pyrazolones.
Synthesis of 3-Phenyl-5-Pyrazolones
Pyrazolones are a class of heterocyclic compounds with a wide range of biological activities. The reaction of β-keto esters with hydrazines is a classical method for their synthesis.[9] this compound can serve as a precursor to the required β-keto ester or react directly with hydrazine under specific conditions.[2]
Protocol 4: Synthesis of 3-Phenyl-5-Pyrazolone from Ethyl Phenylpropiolate (A structural analog)
Materials:
-
Ethyl phenylpropiolate (1.0 equiv.)
-
Hydrazine hydrate (1.1 equiv.)
-
Ethanol
-
Reflux apparatus
Procedure:
-
In a round-bottom flask, dissolve ethyl phenylpropiolate (1.0 equiv.) in ethanol.
-
Add hydrazine hydrate (1.1 equiv.) dropwise to the solution at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and then in an ice bath to induce crystallization.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
Mechanistic Rationale:
The reaction proceeds via an initial Michael-type addition of hydrazine to the α,β-unsaturated ester, followed by an intramolecular cyclization with the elimination of ethanol to form the stable pyrazolone ring.
Reaction Mechanism:
Caption: Simplified mechanism for pyrazolone formation.
IV. Cycloaddition Reactions
The electron-deficient double bond of this compound makes it a good dipolarophile in [3+2] cycloaddition reactions, providing access to five-membered heterocycles.[10]
[3+2] Cycloaddition with Nitrile Oxides
The reaction of alkenes with nitrile oxides is a classic example of a [3+2] cycloaddition that yields isoxazoline rings.[11][12]
Protocol 5: General Procedure for the [3+2] Cycloaddition of a Nitrile Oxide with an Alkene
This is a general protocol that can be adapted for the reaction of in-situ generated benzonitrile oxide with this compound.
Materials:
-
Benzaldoxime (1.0 equiv.)
-
N-Chlorosuccinimide (NCS) (1.1 equiv.)
-
This compound (1.2 equiv.)
-
Triethylamine (1.5 equiv.)
-
Dichloromethane (CH₂Cl₂)
-
Magnetic stirrer and reaction flask
Procedure:
-
Dissolve benzaldoxime (1.0 equiv.) and this compound (1.2 equiv.) in dichloromethane in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add NCS (1.1 equiv.) portion-wise to the stirred solution.
-
After the addition of NCS, add triethylamine (1.5 equiv.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Self-Validation:
The formation of the isoxazoline product can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The regiochemistry of the addition can be determined by 2D NMR techniques (e.g., HMBC, NOESY).
Conclusion
This compound has demonstrated its significant utility as a versatile and reactive building block for the synthesis of a wide array of heterocyclic compounds. The protocols outlined in this guide, from aza-Michael additions to multicomponent and cycloaddition reactions, provide a robust starting point for researchers and drug development professionals. The ability to construct complex molecular scaffolds from readily available starting materials underscores the importance of this compound in modern synthetic chemistry. Further exploration into its use in asymmetric catalysis and novel domino reactions will undoubtedly continue to expand its role in the creation of new chemical entities with potential therapeutic applications.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | 22286-82-4 | Benchchem [benchchem.com]
- 3. Organocatalytic asymmetric aza-Michael additions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent Developments on Five-Component Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 7. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enantioselective organocatalytic Michael reactions using chiral (R,R)-1,2-diphenylethylenediamine-derived thioureas - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. ias.ac.in [ias.ac.in]
- 10. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 11. The substituent effects on the [3+2] cycloaddition of nitrile oxides generated by photooxidation of arylazides to acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Puzzle of the Regioselectivity and Molecular Mechanism of the (3+2) Cycloaddition Reaction Between E-2-(Trimethylsilyl)-1-Nitroethene and Arylonitrile N-Oxides: Molecular Electron Density Theory (MEDT) Quantumchemical Study | MDPI [mdpi.com]
Application Note: GC-MS Method for the Analysis of Ethyl 2-phenylacrylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-phenylacrylate is a monomer used in the synthesis of various polymers with applications in drug delivery systems, coatings, and specialty adhesives. The presence of residual unreacted monomer in the final polymer product can be a critical quality attribute, potentially impacting the material's properties, stability, and biocompatibility. Therefore, a robust and sensitive analytical method for the quantification of this compound is essential. This application note details a Gas Chromatography-Mass Spectrometry (GC-MS) method for the qualitative and quantitative analysis of this compound.
Principle
This method utilizes Gas Chromatography (GC) to separate this compound from the sample matrix based on its volatility and interaction with the stationary phase of the chromatographic column. The separated analyte then enters the Mass Spectrometer (MS), where it is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The mass spectrum provides a unique fragmentation pattern that allows for highly specific identification and quantification of this compound.
Data Presentation
Quantitative Data Summary
The following table summarizes the key mass spectrometry data for the identification and quantification of this compound.
| Parameter | Value | Reference |
| Molecular Formula | C₁₁H₁₂O₂ | [1] |
| Molecular Weight | 176.21 g/mol | [1][2] |
| Quantification Ion (m/z) | 176 ([M]⁺) | [2] |
| Qualifier Ions (m/z) | 131 ([M - OCH₂CH₃]⁺), 147 ([M - C₂H₅]⁺), 91 ([C₇H₇]⁺) | [2] |
Note: The selection of quantification and qualifier ions should be confirmed during method development and validation based on experimental data to ensure specificity and absence of interferences.
Method Validation Parameters (Illustrative)
Method validation must be performed to ensure the reliability of the results. The following table provides an example of typical performance characteristics for a validated GC-MS method for acrylate monomers. These values should be experimentally determined for this compound.
| Parameter | Typical Range |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 µg/mL |
| Accuracy (% Recovery) | 85 - 115% |
| Precision (% RSD) | < 15% |
Experimental Protocols
Sample Preparation (Solid Polymer Matrix)
This protocol describes the extraction of this compound from a solid polymer sample.
Materials:
-
Polymer sample
-
This compound standard (≥98% purity)
-
Dichloromethane (DCM), HPLC grade or equivalent
-
Methanol, HPLC grade or equivalent
-
Volumetric flasks (10 mL, 50 mL)
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.45 µm, PTFE)
-
GC vials with inserts
Procedure:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in dichloromethane in a 10 mL volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with dichloromethane to cover the desired concentration range for the calibration curve (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL).
-
Sample Extraction:
-
Accurately weigh approximately 100 mg of the polymer sample into a glass vial.
-
Add 5 mL of dichloromethane to the vial.
-
Vortex the sample for 15 minutes to facilitate the extraction of the monomer.
-
Centrifuge the sample at 4000 rpm for 10 minutes to pellet the polymer.
-
-
Sample Filtration: Carefully transfer the supernatant to a clean vial and filter it through a 0.45 µm PTFE syringe filter into a GC vial.
-
Blank Preparation: Prepare a method blank by following the sample extraction procedure without the polymer sample.
GC-MS Instrumentation and Conditions
The following instrumental parameters are recommended. Optimization may be required depending on the specific instrument and column used.
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 7890B GC or equivalent |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| GC Column | Agilent HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent 5% phenyl methyl siloxane column |
| Carrier Gas | Helium (99.999% purity) |
| Flow Rate | 1.0 mL/min (Constant Flow Mode) |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Oven Temperature Program | - Initial temperature: 60 °C, hold for 2 minutes- Ramp: 10 °C/min to 200 °C- Ramp: 20 °C/min to 280 °C, hold for 5 minutes |
| Transfer Line Temperature | 280 °C |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Scan Range | m/z 40 - 450 |
| Solvent Delay | 3 minutes |
Mandatory Visualization
Experimental Workflow Diagram
Caption: Experimental workflow for the GC-MS analysis of this compound.
Signaling Pathway Diagram (Logical Relationship)
Caption: Logical relationship of the analytical process for this compound.
References
Application Note: HPLC Analysis for Purity Determination of Ethyl 2-phenylacrylate
AN-HPLC-024
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ethyl 2-phenylacrylate is an α,β-unsaturated ester with applications in polymer science and as a building block in organic synthesis.[1] Its purity is critical for these applications, necessitating a reliable analytical method for its determination. This application note details a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound and the determination of its purity. The method is designed to be simple, accurate, and robust for routine quality control analysis.
Physicochemical Properties of this compound
A summary of the relevant physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| IUPAC Name | ethyl 2-phenylprop-2-enoate | [1][2] |
| CAS Number | 22286-82-4 | [2][3][4] |
| Molecular Formula | C₁₁H₁₂O₂ | [2][3] |
| Molecular Weight | 176.21 g/mol | [1][2][3] |
| Appearance | Clear, colorless oil/liquid | [3][4] |
| Solubility | Soluble in methanol, chloroform, ethyl acetate | [4][5] |
| UV Maximum (λmax) | Approximately 210 nm | [1][6] |
Experimental Protocol
Instrumentation and Materials
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and Diode Array Detector (DAD).[6]
-
Column: ZORBAX SB-C18, 4.6 x 250 mm, 5 µm, or equivalent reversed-phase C18 column.[1][6]
-
Software: Empower™ 3 or OpenLAB CDS or equivalent chromatography data software.
-
Chemicals:
Chromatographic Conditions
The following table outlines the chromatographic conditions for the analysis.
| Parameter | Condition |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | See table below |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 20 µL |
| Detection Wavelength | 210 nm |
| Run Time | 25 minutes |
Gradient Elution Program:
| Time (min) | % Mobile Phase A (Water) | % Mobile Phase B (Acetonitrile) |
| 0.0 | 80 | 20 |
| 15.0 | 35 | 65 |
| 15.1 | 0 | 100 |
| 20.0 | 0 | 100 |
| 20.1 | 80 | 20 |
| 25.0 | 80 | 20 |
Preparation of Solutions
-
Standard Solution (100 µg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with methanol.
-
-
Sample Solution (1000 µg/mL):
-
Accurately weigh approximately 100 mg of the this compound sample into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with methanol.
-
Experimental Workflow
Caption: Workflow for the HPLC purity analysis of this compound.
Data Presentation and Calculations
The purity of this compound is determined by the area percent method. The percentage of each impurity and the main component are calculated as follows:
% Area = (Area of individual peak / Total area of all peaks) x 100
Example Data Table:
| Peak # | Retention Time (min) | Peak Area | % Area | Identification |
| 1 | 4.5 | 1500 | 0.05 | Impurity 1 |
| 2 | 8.2 | 3000 | 0.10 | Impurity 2 |
| 3 | 12.5 | 2989500 | 99.85 | This compound |
| 4 | 14.1 | 6000 | 0.20 | Impurity 3 |
| Total | 3000000 | 100.00 |
Method Validation
For use in a regulated environment, the analytical method should be validated according to ICH guidelines. The key validation parameters are outlined below.
System Suitability
System suitability tests are performed to ensure the chromatographic system is adequate for the intended analysis.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 for the this compound peak |
| Theoretical Plates (N) | ≥ 2000 for the this compound peak |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% for six replicate injections of the standard solution |
Validation Parameters
References
- 1. This compound | 22286-82-4 | Benchchem [benchchem.com]
- 2. This compound | C11H12O2 | CID 89651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. This compound CAS#: 22286-82-4 [amp.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. e3s-conferences.org [e3s-conferences.org]
- 7. This compound | 22286-82-4 [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 2-phenylacrylate via Knoevenagel Condensation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the synthesis of Ethyl 2-phenylacrylate. The synthesis involves a two-step process: a Knoevenagel condensation to form diethyl benzylidenemalonate, followed by a dealkoxycarbonylation reaction to yield the final product. This guide offers detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield in Condensation Step | 1. Impure Benzaldehyde: Benzaldehyde can oxidize to benzoic acid, which neutralizes the basic catalyst.[1] | 1. Use freshly distilled or high-purity benzaldehyde. If using commercial grade, titrate to determine the benzoic acid content and add a corresponding slight excess of the piperidine catalyst.[1] |
| 2. Inactive Catalyst: The piperidine catalyst may have degraded. | 2. Use freshly opened or distilled piperidine. | |
| 3. Insufficient Water Removal: Water is a byproduct of the condensation and can inhibit the reaction equilibrium.[2] | 3. Ensure the Dean-Stark trap or equivalent apparatus is functioning correctly to azeotropically remove water during reflux. | |
| 4. Inappropriate Solvent: The choice of solvent can significantly impact reaction efficiency. | 4. Toluene or benzene are effective for azeotropic water removal.[1] For other catalyst systems, polar aprotic solvents like DMSO or DMF may be beneficial.[3] | |
| Formation of Side Products | 1. Self-condensation of Benzaldehyde: This can occur if too strong a base is used. | 1. Use a weak base like piperidine as the catalyst.[4] |
| 2. Michael Addition: The product, diethyl benzylidenemalonate, can undergo a Michael addition with the malonate enolate. | 2. Use a slight excess of benzaldehyde relative to diethyl malonate to minimize unreacted malonate. Monitor the reaction by TLC and stop it once the starting materials are consumed. | |
| Incomplete or Slow Decarboxylation | 1. Insufficient Temperature: The Krapcho decarboxylation requires high temperatures to proceed efficiently.[5] | 1. Ensure the reaction temperature in the DMSO is maintained, typically between 150-180°C. |
| 2. Ineffective Salt: The choice and presence of a salt are crucial for accelerating the reaction.[5] | 2. Use salts like LiCl, NaCl, or NaCN in the presence of a small amount of water in DMSO.[5] | |
| 3. Inappropriate Substrate: The reaction works best with methyl esters due to higher susceptibility to SN2 attack.[5] | 3. While ethyl esters will work, the reaction may require longer times or higher temperatures compared to methyl esters. | |
| Product Purification Difficulties | 1. Residual Starting Materials: Incomplete reaction can leave unreacted benzaldehyde or diethyl malonate. | 1. For the condensation product, wash the organic layer with dilute acid to remove piperidine, followed by a bicarbonate wash.[1] For the final product, purification by vacuum distillation is typically effective. |
| 2. Oily Product: The product may not crystallize easily. | 2. High-vacuum distillation is the recommended method for purifying the final product, this compound. |
Frequently Asked Questions (FAQs)
Q1: What is the overall reaction scheme for the synthesis of this compound?
A1: The synthesis is a two-step process. First, benzaldehyde and diethyl malonate undergo a Knoevenagel condensation to form diethyl benzylidenemalonate. This intermediate is then subjected to a Krapcho dealkoxycarbonylation to yield this compound and release carbon dioxide and ethene.
Q2: Why is piperidine a commonly used catalyst for the Knoevenagel condensation?
A2: Piperidine is a weak secondary amine base that is effective at catalyzing the Knoevenagel condensation without promoting the self-condensation of the aldehyde, which can be an issue with stronger bases.[4][6] It is believed that piperidine salts, formed in the presence of trace acidic impurities like benzoic acid in benzaldehyde, are the true catalytic species.[1]
Q3: Can I use a different catalyst system?
A3: Yes, various catalysts can be used for the Knoevenagel condensation. Options include other amines, ammonium salts (like ammonium bicarbonate), and heterogeneous catalysts.[7] The optimal catalyst may depend on the desired reaction conditions (e.g., solvent-free or aqueous media).
Q4: How critical is the removal of water in the condensation step?
A4: Water removal is crucial as it is a byproduct of the reaction. Its presence can shift the reaction equilibrium back towards the starting materials, thus lowering the yield.[2] Using a Dean-Stark apparatus with a solvent like toluene or benzene is a standard and effective method for water removal.[1]
Q5: What is the Krapcho decarboxylation and why is it necessary?
A5: The Krapcho decarboxylation is a reaction that removes one of the ester groups from a malonic ester derivative.[5] It is necessary in this synthesis because the initial Knoevenagel condensation product is diethyl benzylidenemalonate, which has two ester groups. To obtain the target molecule, this compound, one of these ester groups must be removed. This method is advantageous as it typically proceeds under neutral conditions, avoiding harsh acids or bases.[5]
Q6: What are the key parameters to control during the Krapcho decarboxylation?
A6: The key parameters are temperature, solvent, and the presence of a salt. The reaction is typically carried out in a high-boiling polar aprotic solvent like DMSO at temperatures around 150-180°C.[5] The addition of a salt, such as lithium chloride, and a small amount of water significantly accelerates the reaction.[5]
Optimization of Reaction Conditions
The choice of catalyst and solvent can significantly impact the yield and reaction time of the Knoevenagel condensation step. The following table summarizes various conditions for the condensation of benzaldehyde with active methylene compounds.
| Catalyst | Active Methylene Compound | Solvent | Temperature (°C) | Time | Yield (%) |
| Piperidine | Diethyl malonate | Benzene | Reflux (130-140) | 11-18 h | 89-91 |
| Gelatine (immobilized) | Diethyl malonate | DMSO | Room Temp. | Overnight | 85-89 |
| Boric Acid | Malononitrile | Aqueous Ethanol | Room Temp. | - | High |
| 1CaO–1.5MgO | Malononitrile | Ethanol | 60 | 1 h | 98 |
| None (Catalyst-free) | Malononitrile | Water | 50 | 15 min | 95 |
Experimental Protocols
Protocol 1: Knoevenagel Condensation of Benzaldehyde and Diethyl Malonate
This protocol is adapted from the procedure published in Organic Syntheses.[1]
Materials:
-
Diethyl malonate (100 g, 0.63 mol)
-
Benzaldehyde (commercial grade, containing 2-8% benzoic acid, ~72-76 g)
-
Piperidine (2-7 mL, amount adjusted based on benzoic acid content)
-
Benzene or Toluene (200 mL)
-
1 N Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Set up a 1-L round-bottom flask with a Dean-Stark trap and a reflux condenser.
-
To the flask, add diethyl malonate (100 g), benzaldehyde, piperidine, and benzene (200 mL).
-
Heat the mixture to a vigorous reflux using an oil bath at 130-140°C.
-
Continue refluxing until water is no longer collected in the Dean-Stark trap (approximately 11-18 hours).
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with two 100-mL portions of water, two 100-mL portions of 1 N HCl, and one 100-mL portion of saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
The crude diethyl benzylidenemalonate can be purified by vacuum distillation.
Protocol 2: Krapcho Decarboxylation of Diethyl Benzylidenemalonate
This is a general protocol for the Krapcho decarboxylation, adapted for diethyl benzylidenemalonate.[5]
Materials:
-
Diethyl benzylidenemalonate (1 eq)
-
Lithium chloride (1.1 eq)
-
Dimethyl sulfoxide (DMSO)
-
Water
-
Diethyl ether or Ethyl acetate
-
Brine
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add diethyl benzylidenemalonate, lithium chloride, DMSO, and a small amount of water (typically 1-2 equivalents relative to the substrate).
-
Heat the mixture to 160-170°C and maintain it at this temperature.
-
Monitor the reaction progress by TLC until the starting material is consumed (typically 2-4 hours). The evolution of gas (CO2 and ethene) will be observed.
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and extract with diethyl ether or ethyl acetate.
-
Wash the combined organic extracts with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the resulting this compound by vacuum distillation.
Visualizations
Caption: Workflow for the two-step synthesis of this compound.
Caption: Troubleshooting decision tree for the synthesis of this compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Knoevenagel Condensation | Thermo Fisher Scientific - FR [thermofisher.com]
- 3. s3-ap-southeast-1.amazonaws.com [s3-ap-southeast-1.amazonaws.com]
- 4. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 5. Krapcho decarboxylation - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
Side reactions and byproduct formation in Ethyl 2-phenylacrylate synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 2-phenylacrylate.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis of this compound, focusing on side reactions and byproduct formation.
Q1: My reaction yield is low. What are the common causes?
Low yields in the synthesis of this compound, typically performed via a Knoevenagel-type condensation, can be attributed to several factors:
-
Suboptimal Reaction Conditions: Temperature, reaction time, and solvent can significantly impact the yield. Each synthetic protocol has an optimal set of conditions that should be adhered to.
-
Inefficient Water Removal: The condensation reaction produces water as a byproduct. Failure to remove this water can shift the reaction equilibrium back towards the reactants, thus lowering the yield.
-
Catalyst Issues: The base catalyst may be inappropriate for the specific reactants, used in an incorrect amount, or may have lost its activity.
-
Side Reactions: The formation of byproducts through various side reactions can consume starting materials and reduce the yield of the desired product.
Q2: I've identified an impurity in my final product with a lower molecular weight. What could it be?
A common byproduct in the synthesis of this compound, especially when using formaldehyde or paraformaldehyde, is Mthis compound . This occurs through a transesterification reaction. Formaldehyde can undergo a Cannizzaro reaction in the presence of a base to produce methanol, which then reacts with the ethyl ester product to form the methyl ester.[1]
Q3: My product seems to be polymerizing during the reaction or workup. How can I prevent this?
This compound, as an α,β-unsaturated ester, is susceptible to polymerization.[2] This can be initiated by heat, light, or radical initiators. To minimize polymerization:
-
Maintain Moderate Temperatures: Avoid excessive heating during the reaction and purification steps.
-
Use Inhibitors: Consider adding a small amount of a radical inhibitor, such as hydroquinone, to the reaction mixture or during purification.
-
Workup Promptly: Do not let the crude product sit for extended periods, especially at elevated temperatures.
Q4: What other side reactions should I be aware of?
Besides transesterification and polymerization, other potential side reactions include:
-
Michael Addition: Nucleophiles present in the reaction mixture can add to the β-carbon of the α,β-unsaturated ester product.[2][3] This can lead to the formation of various adducts.
-
Self-Condensation of Aldehyde/Ketone: If a strong base is used, the aldehyde or ketone starting material can undergo self-condensation (an aldol condensation), leading to undesired byproducts.[4]
Data Presentation: Synthesis of this compound
The following table summarizes quantitative data from various synthetic protocols for this compound, highlighting the impact of different reaction conditions on yield and byproduct formation.
| Starting Materials | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Key Byproducts and % | Reference |
| Ethyl phenylacetate, Paraformaldehyde | Potassium Carbonate | Toluene | Reflux | - | 74 | Mthis compound (up to 2%) | [1] |
| Ethyl phenylacetate, Paraformaldehyde | Alkali | - | - | - | 53 | Mthis compound (goal of <0.05%) | [1] |
| Ethyl phenylacetate, Paraformaldehyde, Tetrabutylammonium chloride | Sodium Carbonate | DMF | 60 | 3 | ~77 | Mthis compound (<0.12%) | [1] |
| Ethyl phenylacetate, Paraformaldehyde, Tetrabutylammonium bromide | Potassium Carbonate | DMF | 80 | 1.5 | ~79 | Mthis compound (<0.12%) |
Experimental Protocols
1. Synthesis of this compound via Knoevenagel-type Condensation
This protocol is based on a procedure described in the patent literature.[1]
-
Reagents:
-
Ethyl phenylacetate (1 equivalent)
-
Paraformaldehyde (1.2 equivalents)
-
Sodium Carbonate (2 equivalents)
-
Tetrabutylammonium chloride (0.1 equivalents)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Saturated aqueous sodium chloride solution
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, add ethyl phenylacetate, paraformaldehyde, sodium carbonate, and tetrabutylammonium chloride in DMF.
-
Stir the mixture at 60 °C for 3 hours.
-
After cooling to room temperature, add water and ethyl acetate to the reaction mixture.
-
Transfer the mixture to a separatory funnel and separate the aqueous and organic layers.
-
Wash the organic layer with water and then with a saturated aqueous sodium chloride solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
2. Purification of this compound by Column Chromatography
-
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane
-
Ethyl acetate
-
-
Procedure:
-
Prepare a slurry of silica gel in hexane and pack it into a chromatography column.
-
Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent.
-
Load the sample onto the top of the silica gel column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting with 100% hexane and gradually increasing the concentration of ethyl acetate).
-
Collect fractions and monitor them by thin-layer chromatography (TLC).
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure.
-
Visualizations
Reaction Pathway and Side Reactions
Caption: Main reaction and major side reactions in this compound synthesis.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields.
References
Technical Support Center: Purification of Ethyl 2-phenylacrylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of ethyl 2-phenylacrylate from its starting materials.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials and potential impurities in a crude sample of this compound?
A1: this compound is commonly synthesized via reactions such as the Knoevenagel condensation or Fischer esterification.[1][2] A prevalent industrial method involves the reaction of ethyl phenylacetate with paraformaldehyde.[3] Consequently, crude samples may contain the following impurities:
-
Unreacted Starting Materials:
-
Ethyl phenylacetate
-
Paraformaldehyde
-
Benzaldehyde
-
Ethyl cyanoacetate
-
2-Phenylacrylic acid
-
Ethanol
-
-
Byproducts:
-
2-Phenylacrylic acid methyl ester (if methanol is present, leading to transesterification)[3]
-
High molecular weight polymers (if exposed to heat or light)
-
-
Reagents and Solvents:
Q2: What are the recommended methods for purifying crude this compound?
A2: The primary methods for purifying this compound are:
-
Liquid-Liquid Extraction: To remove water-soluble impurities, salts, and some polar starting materials.
-
Column Chromatography: Effective for separating the product from unreacted starting materials and byproducts with different polarities.[2]
-
Vacuum Distillation: Suitable for separating the product from non-volatile impurities and starting materials with significantly different boiling points. This method is preferred for larger scale purification.
-
Recrystallization: While this compound is a liquid at room temperature, low-temperature recrystallization from a suitable solvent can be employed for high-purity applications, although this is less common.[2]
Q3: How can I monitor the progress of the purification?
Q4: What level of purity can I expect to achieve with these methods?
A4: The achievable purity depends on the chosen method and the initial impurity profile.
-
Liquid-liquid extraction followed by concentration can yield purities of >96% (by GC).[3]
-
Column chromatography can achieve very high purities (>98%), depending on the separation efficiency.
-
For pharmaceutical applications, such as the synthesis of Tilidine, a very high purity with specific impurity levels below 0.05% for byproducts like 2-phenylacrylic acid methyl ester is often required.[3]
Data Presentation
Table 1: Physical and Chromatographic Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₂O₂ | [8] |
| Molecular Weight | 176.21 g/mol | [8] |
| Boiling Point | 123-125 °C at 16 mmHg | |
| Appearance | Colorless liquid | |
| TLC Solvent System | Ethyl Acetate/Hexane (e.g., 1:9 v/v) | [5][6][7] |
| TLC Visualization | UV light (254 nm) | [2] |
Table 2: Typical Purity and Yield Data for this compound Purification
| Purification Method | Starting Material Purity | Final Purity (GC) | Typical Yield | Key Impurities Removed | Reference |
| Liquid-Liquid Extraction & Concentration | Crude reaction mixture | > 96% | ~77-79% | Water-soluble reagents, salts | [3] |
| Column Chromatography | Crude reaction mixture | > 98% | Variable | Unreacted starting materials, byproducts | [2] |
| Vacuum Distillation | Post-extraction crude | > 99% | High | Non-volatile impurities, high-boiling starting materials |
Troubleshooting Guides
Column Chromatography
| Issue | Potential Cause | Recommended Solution |
| Poor Separation of Product and Impurities | Incorrect solvent system polarity. | Optimize the solvent system using TLC. A common starting point is a 1:9 mixture of ethyl acetate and hexane.[5][6][7] Adjust the ratio to achieve a good separation between the product and impurity spots. |
| Column is overloaded with crude material. | Use an appropriate amount of crude material for the column size. A general rule is 1g of crude per 10-20g of silica gel. | |
| Product is not Eluting from the Column | Solvent system is not polar enough. | Gradually increase the polarity of the eluent. For example, switch from 1:9 ethyl acetate/hexane to 2:8 or 3:7. |
| Product has decomposed on the silica gel. | This compound is generally stable on silica. However, if highly acidic or basic impurities are present, they could catalyze degradation. Neutralize the crude mixture during workup before chromatography. | |
| Fractions are Contaminated with an Unknown Compound | A byproduct is co-eluting with the product. | Improve the separation by using a shallower solvent gradient or a different solvent system. |
| Plasticizer contamination from lab equipment. | Use clean, glass equipment and high-purity solvents. |
Vacuum Distillation
| Issue | Potential Cause | Recommended Solution |
| Product is Polymerizing in the Distillation Flask | Distillation temperature is too high. | Perform the distillation under a higher vacuum to lower the boiling point. |
| Absence of a polymerization inhibitor. | Add a polymerization inhibitor, such as hydroquinone, to the crude material before distillation. | |
| Presence of acidic or basic impurities that can catalyze polymerization. | Neutralize the crude product with a mild wash (e.g., saturated sodium bicarbonate solution) before distillation. | |
| Bumping or Uncontrolled Boiling | Uneven heating. | Use a stirring bar or boiling chips in the distillation flask. Ensure the flask is properly immersed in a heating mantle or oil bath. |
| Product is Discolored After Distillation | Thermal decomposition due to excessive temperature or prolonged heating. | Use a lower distillation temperature by applying a higher vacuum. Minimize the time the product is exposed to high temperatures. |
Experimental Protocols
Protocol 1: Purification by Liquid-Liquid Extraction
This protocol is based on the workup procedure described for the synthesis of this compound from ethyl phenylacetate and paraformaldehyde.[3]
-
Quenching and Dilution: After the reaction is complete, cool the reaction mixture to room temperature. Add water (e.g., 100 mL for a 41g scale reaction) and an organic solvent such as ethyl acetate (e.g., 350 mL) to the reaction flask.
-
Phase Separation: Transfer the mixture to a separatory funnel. Shake vigorously and allow the layers to separate.
-
Aqueous Layer Removal: Drain and discard the lower aqueous layer.
-
Washing:
-
Add fresh water (e.g., 150 mL) to the separatory funnel, shake, and again discard the aqueous layer.
-
Wash the organic layer with a saturated aqueous solution of sodium chloride (brine, e.g., 150 mL) to remove residual water and water-soluble impurities.
-
-
Drying and Concentration:
-
Transfer the organic layer to a clean flask and dry it over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude, purified this compound.
-
Protocol 2: Purification by Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring there are no air bubbles. Drain the excess solvent until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent (e.g., 1:9 ethyl acetate/hexane) and carefully load it onto the top of the silica gel.
-
Elution: Add the eluent to the column and begin collecting fractions.
-
Monitoring: Monitor the fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Protocol 3: Purification by Vacuum Distillation
-
Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is dry and the joints are properly sealed. Add a stir bar and a small amount of a polymerization inhibitor (e.g., hydroquinone) to the distillation flask containing the crude this compound.
-
Evacuation: Slowly and carefully apply vacuum to the system.
-
Heating: Gently heat the distillation flask using a heating mantle or oil bath.
-
Fraction Collection: Collect the fraction that distills at the expected boiling point and pressure (e.g., 123-125 °C at 16 mmHg).
-
Termination: Once the product has been collected, cool the system to room temperature before releasing the vacuum.
Mandatory Visualization
Caption: A general workflow for the purification of this compound.
Caption: Troubleshooting logic for poor separation during column chromatography.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | 22286-82-4 | Benchchem [benchchem.com]
- 3. CN1418860A - Method for preparing 2-phenylacrylic acid and ester thereof - Google Patents [patents.google.com]
- 4. chemscene.com [chemscene.com]
- 5. community.wvu.edu [community.wvu.edu]
- 6. ymerdigital.com [ymerdigital.com]
- 7. youtube.com [youtube.com]
- 8. scbt.com [scbt.com]
Removing polymerization inhibitors from Ethyl 2-phenylacrylate
Technical Support Center: Ethyl 2-phenylacrylate
This guide provides troubleshooting advice and answers to frequently asked questions regarding the removal of polymerization inhibitors from this compound for research and development applications.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to remove polymerization inhibitors from this compound?
A1: Polymerization inhibitors are added to reactive monomers like this compound to prevent spontaneous polymerization during shipping and storage.[1][] These inhibitors, typically radical scavengers, can interfere with controlled polymerization reactions by reacting with the initiator.[3][4] This interference can reduce the initiator's efficiency, leading to unpredictable reaction kinetics, variable polymer properties, and potentially incomplete polymerization.[4][5] For applications requiring precise control over the polymerization process, removing the inhibitor is a critical step.[1]
Q2: What are the common inhibitors found in this compound?
A2: Common inhibitors used for acrylate and other vinyl monomers include phenolic compounds like hydroquinone (HQ), the monomethyl ether of hydroquinone (MEHQ, also known as 4-methoxyphenol), and 4-tert-butylcatechol (TBC).[6] These compounds are effective because they can react with and neutralize free radicals that would otherwise initiate polymerization.[1]
Q3: What are the primary laboratory-scale methods for removing these inhibitors?
A3: The most common methods for removing phenolic inhibitors from acrylate monomers are:
-
Column Chromatography: Passing the monomer through a column packed with an adsorbent like basic alumina, which retains the polar inhibitor.[1][7]
-
Aqueous Base Wash (Caustic Wash): Using a dilute aqueous solution of sodium hydroxide (NaOH) to convert the weakly acidic phenolic inhibitors into their water-soluble salts, which can then be separated from the water-immiscible monomer.[5][8]
-
Vacuum Distillation: Separating the monomer from the less volatile inhibitor based on differences in boiling points. This method can yield very high purity monomer but carries the risk of thermal polymerization if not controlled carefully.[3][7]
Q4: How can I confirm that the inhibitor has been successfully removed?
A4: The concentration of phenolic inhibitors like MEHQ or HQ can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.[1][5] These inhibitors have strong UV absorbance, which allows for their quantification even at low levels.[5]
Q5: How should I store this compound after the inhibitor has been removed?
A5: Once the inhibitor is removed, this compound is highly susceptible to polymerization. It should be used immediately for the best results.[7] If temporary storage is absolutely necessary, it should be kept at a low temperature (e.g., in a freezer at -20°C), under an inert atmosphere (like nitrogen or argon), and protected from light.[7][9]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Monomer polymerized in the alumina column. | 1. Overheating: The column may have been heated by ambient conditions (e.g., direct sunlight) or the heat of adsorption. 2. Active Alumina: The alumina itself can sometimes initiate polymerization if not properly selected (basic alumina is preferred). 3. Slow Flow Rate: Prolonged contact time with the alumina can increase polymerization risk. | 1. Work in a cool, shaded area. If the monomer is a low-melting solid, gentle heating is acceptable, but overheating must be avoided. 2. Ensure you are using basic, activated alumina (Brockmann I).[1] 3. Do not apply excessive pressure, but ensure a steady flow. If the monomer is too viscous, dilute it with a dry, inert solvent (e.g., dichloromethane, hexane).[7] |
| Low yield of purified monomer after caustic (NaOH) wash. | 1. Emulsion Formation: Vigorous shaking can create a stable emulsion between the organic monomer and the aqueous NaOH layer, making separation difficult.[1] 2. Hydrolysis of the Ester: Prolonged contact with a strong base could potentially hydrolyze the ethyl ester group of the monomer. | 1. Gently invert the separatory funnel instead of shaking vigorously.[1] If an emulsion forms, let it stand for a longer period or add a small amount of brine to help break it.[1] 2. Use a dilute (e.g., 5-10%) NaOH solution and minimize contact time. Perform washes quickly and efficiently.[8] |
| Inhibitor is not completely removed after purification. | 1. Insufficient Adsorbent/Washes: The amount of alumina in the column or the number of caustic washes was not enough to remove all the inhibitor. 2. Column Overload: Too much monomer was passed through the column for the amount of adsorbent used. 3. Incorrect Method: The chosen method may not be optimal for the specific inhibitor present. | 1. Increase the amount of alumina (a general guideline is ~10 g of alumina per 100 mL of monomer solution) or perform additional NaOH washes.[1] 2. Use a larger column or process the monomer in smaller batches. Stop collecting the purified monomer when the yellow inhibitor band moves significantly down the column.[9] 3. Confirm the identity of the inhibitor if possible and select the most appropriate removal technique.[1] |
| Monomer is cloudy after passing through the alumina column. | Alumina Fines: Fine particles of alumina may have passed through the column's filter (e.g., cotton or glass wool plug). | 1. Ensure the cotton or glass wool plug at the bottom of the column is packed sufficiently to retain the adsorbent.[9] 2. Add a small layer of sand on top of the plug before adding the alumina to create a better filter bed.[9] 3. If the collected monomer is cloudy, it may need to be filtered through a separate, fine filter. |
Quantitative Data Summary
The efficiency of inhibitor removal can vary based on the specific monomer, inhibitor, and experimental conditions. The table below provides representative data for the removal of MEHQ from acrylate monomers, which can be used as a general guideline.
| Method | Adsorbent/Reagent | Typical Removal Efficiency | Advantages | Disadvantages |
| Column Chromatography | Basic Activated Alumina | >99%[7] | Simple, highly effective for lab scale, avoids aqueous waste.[1][7] | Alumina must be active; potential for polymerization on the column.[7] |
| Caustic Washing | 5% Aqueous NaOH | 95-99%[7] | Fast, inexpensive, and effective for phenolic inhibitors.[1] | Requires multiple extractions, thorough drying of the monomer, and generates aqueous waste.[7] |
| Vacuum Distillation | N/A | >99%[7] | Can achieve very high purity.[7] | Significant risk of thermal polymerization during heating; requires careful control.[3][7] |
Experimental Protocols
Protocol 1: Inhibitor Removal using a Basic Alumina Column
This method is highly effective for removing polar phenolic inhibitors like HQ and MEHQ at a laboratory scale.
Methodology:
-
Column Preparation:
-
Secure a glass chromatography column vertically to a stand.
-
Insert a small plug of glass wool or cotton into the bottom of the column to act as a filter.[7]
-
Add a thin layer (~1 cm) of sand on top of the plug.[9]
-
Prepare a slurry of basic activated alumina (Brockmann I) in an inert, non-polar solvent like hexane.[7]
-
Pour the slurry into the column, allowing the alumina to settle into a uniform packed bed. Gently tap the side of the column to ensure even packing and remove air bubbles. A typical packing height is around 8-10 cm, using approximately 10 g of alumina per 100 mL of monomer solution.[1][9]
-
Drain the solvent until the level just reaches the top of the alumina bed. Do not let the column run dry.
-
-
Purification:
-
Carefully add the this compound to the top of the alumina bed. If the monomer is particularly viscous, it can be diluted with a minimal amount of a dry, inert solvent (e.g., hexane or dichloromethane) to reduce viscosity.[7]
-
Open the stopcock and allow the monomer to pass through the column under gravity. Do not apply pressure, as this can force fine alumina particles through the filter.[9]
-
Collect the purified, inhibitor-free monomer in a clean, dry collection flask. The inhibitor will be adsorbed onto the alumina, often forming a visible yellow band at the top of the column.[9]
-
-
Post-Processing & Storage:
-
The purified monomer should be used immediately.
-
If a solvent was used for dilution, it can be removed under reduced pressure using a rotary evaporator, ensuring the bath temperature is kept low to prevent polymerization.[1]
-
Store the purified monomer under an inert atmosphere at low temperature if immediate use is not possible.[9]
-
Protocol 2: Inhibitor Removal using a Caustic (NaOH) Wash
This acid-base extraction method is effective for phenolic inhibitors but requires careful handling to avoid emulsions and ensure the monomer is thoroughly dried.
Methodology:
-
Extraction:
-
Place the this compound in a separatory funnel.
-
Add an equal volume of a 5-10% aqueous sodium hydroxide (NaOH) solution.[8]
-
Stopper the funnel and gently invert it several times to mix the layers. Avoid vigorous shaking to prevent emulsion formation.[1]
-
Allow the layers to separate completely. The inhibitor, now in its salt form, will be in the lower aqueous layer.
-
Drain and discard the lower aqueous layer.[8]
-
Repeat the wash step two more times with fresh NaOH solution.[7]
-
-
Neutralization and Drying:
-
Wash the monomer with deionized water until the aqueous wash is neutral (check with pH paper).
-
Perform a final wash with a saturated brine solution to help remove most of the dissolved water from the monomer.[7]
-
Drain the purified monomer into a clean, dry Erlenmeyer flask.
-
Add an anhydrous drying agent, such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), and swirl for 15-30 minutes until the liquid is clear.[5]
-
-
Final Steps:
-
Filter the monomer to remove the drying agent.
-
The purified monomer is now ready for use and should be consumed immediately.[7]
-
Visualizations
Caption: Experimental workflow for removing inhibitors using column chromatography.
Caption: Decision tree for troubleshooting common purification problems.
References
Troubleshooting low yield in Ethyl 2-phenylacrylate polymerization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields during the polymerization of Ethyl 2-phenylacrylate.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Polymerization Fails to Initiate or Shows Very Low Conversion
Q1: My polymerization reaction of this compound is not starting or the yield is extremely low. What is the most common cause?
A1: The most frequent cause of polymerization failure is the presence of inhibitors in the monomer.[1] Commercial this compound is shipped with inhibitors, such as hydroquinone (HQ) or the monomethyl ether of hydroquinone (MEHQ), to prevent spontaneous polymerization during storage and transport.[1][2] These inhibitors are radical scavengers and will terminate the polymerization reaction before it can effectively begin.[1] It is critical to remove the inhibitor immediately before use.
Q2: How can I effectively remove polymerization inhibitors from this compound?
A2: For laboratory-scale experiments, the most common and effective method is passing the monomer through a column of basic activated alumina.[1][3] This technique adsorbs the phenolic inhibitors, yielding a purified monomer ready for polymerization.[1] Caustic washing (liquid-liquid extraction) with an aqueous base like NaOH is another option, but it requires subsequent, thorough drying of the monomer, as residual water can interfere with certain polymerization reactions.[1]
Q3: I removed the inhibitor, but the reaction is still sluggish or stalls. What else could be wrong?
A3: If the inhibitor has been removed, consider the following factors:
-
Initiator Purity and Concentration: The initiator itself might be degraded. For free-radical polymerization, ensure your initiator (e.g., AIBN, benzoyl peroxide) is fresh. The concentration is also critical; too little may result in a slow or incomplete reaction.
-
Oxygen Contamination: Oxygen is a potent inhibitor of free-radical polymerization. The reaction mixture must be thoroughly deoxygenated before initiation, typically by purging with an inert gas (Nitrogen or Argon) or through several freeze-pump-thaw cycles.
-
Monomer Purity: Aside from inhibitors, other impurities in the monomer can hinder polymerization. If in doubt, purification of the monomer by vacuum distillation may be necessary.[1] However, this carries a risk of premature polymerization during heating.[1]
-
Reaction Temperature: The chosen initiator has an optimal temperature range for decomposition to generate radicals. If the reaction temperature is too low, the rate of initiation will be too slow. For example, AIBN requires temperatures around 60-80°C.
Issue 2: Inconsistent or Lower-Than-Expected Polymer Molecular Weight
Q4: My polymerization yields a polymer, but the molecular weight is much lower than anticipated. Why is this happening?
A4: Low molecular weight can be caused by several factors that lead to premature chain termination:
-
High Initiator Concentration: A higher concentration of initiator produces more initial radicals, leading to a larger number of shorter polymer chains.
-
Chain Transfer Reactions: Chain transfer agents, which can be impurities or even the solvent, can terminate a growing polymer chain and initiate a new one. Toluene, for example, is known to act as a chain transfer agent in some radical polymerizations.
-
High Reaction Temperature: While a higher temperature increases the polymerization rate, it can also increase the rate of chain transfer and termination reactions, resulting in lower molecular weight polymers.[4]
Issue 3: Formation of Side Products and Gelation
Q5: My reaction mixture became very viscous and formed a gel, making the product impossible to isolate. What causes this?
A5: Gelation, or cross-linking, can occur, particularly at high monomer conversions. This can be due to chain transfer to the polymer backbone, creating a reactive site that can propagate a new chain, linking two backbones together. To avoid this, it is often best to stop the polymerization at a moderate conversion rate (e.g., 50-70%) and precipitate the polymer to separate it from the unreacted monomer.
Q6: I am observing multiple products in my final material. What are the likely side reactions?
A6: this compound, being an α,β-unsaturated ester, is susceptible to side reactions. One of the most common is the Michael addition.[5] Nucleophiles, which could be impurities, initiators, or solvents, can add across the double bond instead of initiating polymerization. For instance, anionic polymerization of acrylates can be challenging due to the nucleophilic attack of the propagating anion on the ester group of another monomer or the polymer backbone, leading to termination.[5]
Data and Protocols
Inhibitor Removal Efficiency
The choice of method for inhibitor removal is critical for successful polymerization. The following table summarizes common lab-scale methods.
| Removal Method | Adsorbent/Reagent | Typical Efficiency | Advantages | Disadvantages |
| Column Chromatography | Basic Activated Alumina | >99%[1] | Simple, fast, and highly effective for lab scale.[1] | Requires purchase and preparation of alumina. |
| Caustic Washing | 5% Aqueous NaOH | 95-99%[1] | Inexpensive reagents. | Requires multiple extractions and meticulous drying of the monomer.[1] |
| Vacuum Distillation | N/A | >99%[1] | Yields very high purity monomer. | Risk of premature polymerization during heating.[1] |
Experimental Protocol: Free-Radical Solution Polymerization of this compound
This protocol is a general guideline for a lab-scale solution polymerization.
1. Monomer Purification (Inhibitor Removal):
- Prepare a short chromatography column packed with basic activated alumina (approximately 10g of alumina per 20mL of monomer).
- Pass the this compound monomer through the column immediately before use.
- Collect the purified, inhibitor-free monomer into a flask that has been dried and purged with an inert gas. The purified monomer is highly reactive and should be used immediately.[1]
2. Reaction Setup:
- In a round-bottom flask equipped with a magnetic stir bar, condenser, and a nitrogen/argon inlet, add your chosen anhydrous solvent (e.g., toluene, dioxane, or DMF). The volume should be sufficient to create a 10-50% (w/w) solution of the monomer.
- Add the desired amount of a free-radical initiator, such as Azobisisobutyronitrile (AIBN) (e.g., 0.1-1.0 mol% relative to the monomer).
- Add the freshly purified this compound monomer to the flask.
3. Polymerization:
- Deoxygenate the solution by bubbling inert gas (N₂ or Ar) through it for 20-30 minutes while stirring. Alternatively, use three freeze-pump-thaw cycles for more rigorous oxygen removal.
- Immerse the flask in a preheated oil bath set to the appropriate temperature for your initiator (e.g., 70°C for AIBN).
- Allow the reaction to proceed under an inert atmosphere for the desired time (e.g., 2-24 hours). Monitor the reaction progress by taking small aliquots and analyzing the conversion (e.g., via NMR or by precipitating the polymer and weighing).
4. Polymer Isolation:
- Stop the reaction by cooling the flask in an ice bath and exposing the solution to air.
- Precipitate the polymer by slowly pouring the viscous reaction mixture into a large volume of a non-solvent (e.g., cold methanol or hexane) while stirring vigorously.
- Collect the precipitated poly(this compound) by filtration.
- Wash the polymer with fresh non-solvent to remove any unreacted monomer and initiator fragments.
- Dry the final polymer under vacuum to a constant weight.
Visual Guides
Caption: Troubleshooting workflow for low polymer yield.
Caption: Workflow for inhibitor removal via column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. US4507495A - Process for production of ethyl acrylate - Google Patents [patents.google.com]
- 3. JP2000508348A - How to remove polymerization inhibitors from monomer mixtures with the help of doped alumina - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | 22286-82-4 | Benchchem [benchchem.com]
Controlling molecular weight in poly(ethyl 2-phenylacrylate) synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for controlling the molecular weight of poly(ethyl 2-phenylacrylate) during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing poly(this compound) with a controlled molecular weight?
A1: The primary methods for controlling the molecular weight and achieving a narrow molecular weight distribution (low polydispersity index, PDI) are controlled radical polymerization (CRP) techniques. These include Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization.[1] For less stringent control, conventional free radical polymerization (FRP) can be used, where molecular weight is primarily managed by adjusting initiator and monomer concentrations. Anionic polymerization and Group Transfer Polymerization (GTP) are also powerful techniques for synthesizing well-defined acrylic polymers, although they require more stringent reaction conditions.[1][2]
Q2: How does initiator concentration affect the molecular weight in a conventional free radical polymerization (FRP)?
A2: In free radical polymerization, the molecular weight of the resulting polymer is inversely related to the initiator concentration. A higher initiator concentration generates more radical species, leading to the simultaneous growth of many polymer chains. Since the amount of monomer is finite, this results in shorter chains and a lower average molecular weight. Conversely, a lower initiator concentration produces fewer growing chains, allowing each chain to achieve a higher molecular weight before termination.
Q3: Why is my polydispersity index (PDI) high in a free radical polymerization, and how can I reduce it?
A3: High PDI in FRP is common and arises from the stochastic nature of termination and chain transfer reactions. To reduce PDI, consider switching to a controlled radical polymerization technique like ATRP or RAFT. These methods establish a dynamic equilibrium between active (propagating) and dormant polymer chains, allowing for more uniform chain growth and resulting in polymers with PDI values typically below 1.3.[1]
Q4: What is the role of a chain transfer agent (CTA) in controlling molecular weight?
A4: In RAFT polymerization, the chain transfer agent is crucial for controlling the polymerization. The ratio of monomer to CTA is the primary determinant of the final polymer's molecular weight. The process involves a rapid equilibrium where the growing polymer radical adds to the CTA, which then fragments to release a new radical that can initiate a new polymer chain. This degenerative transfer process allows all chains to grow at a similar rate, leading to a low PDI.
Q5: Can temperature be used to control the molecular weight of poly(this compound)?
A5: Yes, temperature influences the rates of initiation, propagation, and termination. In conventional FRP, increasing the temperature generally increases the rate of initiator decomposition, leading to a higher concentration of radicals and thus a lower molecular weight. However, the effect can be complex as propagation and termination rates are also temperature-dependent. In controlled radical polymerizations, temperature affects the equilibrium between active and dormant species and must be carefully optimized for the specific catalyst or CTA being used.
Troubleshooting Guides
Issue 1: Molecular Weight is Too High
| Possible Cause | Suggested Solution |
| Insufficient Initiator (FRP) | Increase the concentration of the initiator (e.g., AIBN, BPO). This will generate more polymer chains, leading to a lower average molecular weight. |
| Low Monomer to Initiator Ratio (ATRP/RAFT) | Decrease the [Monomer]/[Initiator] or [Monomer]/[CTA] ratio. The degree of polymerization is directly proportional to this ratio. |
| Low Temperature | Increase the reaction temperature. This typically increases the rate of initiation and termination, which can lead to shorter polymer chains. |
| Inefficient Chain Transfer Agent (RAFT) | Ensure the chosen RAFT agent is suitable for acrylate polymerization and that it is pure. |
Issue 2: Molecular Weight is Too Low
| Possible Cause | Suggested Solution |
| Excessive Initiator (FRP) | Decrease the concentration of the initiator to generate fewer, longer polymer chains. |
| High Monomer to Initiator Ratio (ATRP/RAFT) | Increase the [Monomer]/[Initiator] or [Monomer]/[CTA] ratio to target a higher degree of polymerization. |
| Presence of Impurities | Ensure the monomer and solvent are free from impurities that can act as chain transfer agents (e.g., certain alcohols, thiols). |
| High Temperature | Decrease the reaction temperature to reduce the rate of termination and chain transfer reactions. |
Issue 3: Polydispersity Index (PDI) is Too High (>1.5)
| Possible Cause | Suggested Solution |
| Using Conventional FRP | For a narrow PDI, switch to a controlled radical polymerization method such as ATRP or RAFT. |
| Slow Initiation (ATRP/RAFT) | Ensure that the initiation is fast and efficient compared to propagation. This may involve selecting a more appropriate initiator or catalyst system. |
| Irreversible Termination | In ATRP, ensure the deactivator (e.g., Cu(II) species) concentration is sufficient to maintain control. In RAFT, ensure the chosen CTA has a high transfer constant. |
| Oxygen Contamination | Thoroughly degas the reaction mixture using techniques like freeze-pump-thaw cycles, as oxygen can interfere with the polymerization mechanism. |
Data Presentation
The following tables provide representative data for the synthesis of polyacrylates, which can be used as a starting point for optimizing the synthesis of poly(this compound).
Table 1: Representative Data for Free Radical Polymerization (FRP) of an Acrylate Monomer
| Entry | [Monomer]:[Initiator] Ratio | Temperature (°C) | Time (h) | Mn ( g/mol ) | PDI |
| 1 | 100:1 | 70 | 6 | ~25,000 | ~2.1 |
| 2 | 200:1 | 70 | 6 | ~45,000 | ~1.9 |
| 3 | 50:1 | 70 | 6 | ~13,000 | ~2.3 |
| 4 | 100:1 | 80 | 4 | ~20,000 | ~2.2 |
Table 2: Representative Data for ATRP of an Acrylate Monomer
| Entry | [Monomer]:[Initiator]:[Catalyst]:[Ligand] Ratio | Temperature (°C) | Time (h) | Mn ( g/mol ) | PDI |
| 1 | 50:1:1:2 | 90 | 4 | ~5,500 | ~1.25 |
| 2 | 100:1:1:2 | 90 | 6 | ~10,200 | ~1.18 |
| 3 | 200:1:1:2 | 90 | 10 | ~19,500 | ~1.22 |
Table 3: Representative Data for RAFT Polymerization of an Acrylate Monomer
| Entry | [Monomer]:[CTA]:[Initiator] Ratio | Temperature (°C) | Time (h) | Mn ( g/mol ) | PDI |
| 1 | 100:1:0.1 | 70 | 8 | ~17,000 | ~1.15 |
| 2 | 200:1:0.1 | 70 | 12 | ~34,000 | ~1.12 |
| 3 | 300:1:0.1 | 70 | 16 | ~50,000 | ~1.18 |
Note: The actual molecular weights for poly(this compound) may vary. These tables should be used as a guideline for experimental design.
Experimental Protocols
Protocol 1: Atom Transfer Radical Polymerization (ATRP) of this compound
This protocol is adapted from procedures for similar acrylate monomers.
Materials:
-
This compound (monomer), purified by passing through a column of basic alumina.
-
Ethyl α-bromophenylacetate (initiator).
-
Copper(I) bromide (CuBr, catalyst).
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA, ligand).
-
Anisole (solvent).
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add CuBr (e.g., 0.072 g, 0.5 mmol).
-
Seal the flask with a rubber septum, and cycle between vacuum and argon three times to ensure an inert atmosphere.
-
In a separate, dry flask, prepare a solution of this compound (e.g., 8.81 g, 50 mmol), ethyl α-bromophenylacetate (e.g., 0.122 g, 0.5 mmol), and anisole (10 mL).
-
Add PMDETA (e.g., 0.087 g, 0.105 mL, 0.5 mmol) to the monomer/initiator solution.
-
Degas the solution by bubbling with argon for 30 minutes.
-
Using an argon-purged syringe, transfer the degassed solution to the Schlenk flask containing the CuBr catalyst.
-
Place the flask in a preheated oil bath at 90°C and stir.
-
Monitor the reaction by taking samples periodically via a degassed syringe and analyzing for monomer conversion (by ¹H NMR) and molecular weight (by GPC).
-
Once the desired conversion is reached, stop the polymerization by cooling the flask in an ice bath and exposing the mixture to air.
-
Dilute the mixture with THF, pass it through a short column of neutral alumina to remove the copper catalyst, and precipitate the polymer in a large volume of cold methanol.
-
Filter the polymer and dry it under vacuum to a constant weight.
Protocol 2: Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization of this compound
This protocol is adapted from procedures for similar acrylate monomers.
Materials:
-
This compound (monomer), purified by passing through a column of basic alumina.
-
2-Cyano-2-propyl benzodithioate (CPDB, RAFT CTA).
-
Azobisisobutyronitrile (AIBN, initiator).
-
1,4-Dioxane (solvent).
Procedure:
-
In a Schlenk tube, combine this compound (e.g., 8.81 g, 50 mmol), CPDB (e.g., 0.111 g, 0.5 mmol), and AIBN (e.g., 8.2 mg, 0.05 mmol) in 1,4-dioxane (10 mL).
-
Seal the tube with a rubber septum and perform at least three freeze-pump-thaw cycles to thoroughly remove dissolved oxygen.
-
After the final thaw, backfill the tube with argon.
-
Place the sealed tube in a preheated oil bath at 70°C.
-
Allow the polymerization to proceed for the desired time (e.g., 8-16 hours), taking samples as needed for analysis.
-
To stop the polymerization, cool the tube in an ice bath and expose the contents to air.
-
Precipitate the polymer by adding the reaction mixture dropwise into a large volume of cold methanol with vigorous stirring.
-
Collect the precipitated polymer by filtration and dry under vacuum at room temperature until a constant weight is achieved.
Visualizations
Caption: General experimental workflow for controlled polymerization.
Caption: Troubleshooting logic for incorrect molecular weight.
References
Preventing premature polymerization of Ethyl 2-phenylacrylate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the premature polymerization of Ethyl 2-phenylacrylate during storage and experimentation.
Troubleshooting Guide: Premature Polymerization
Premature polymerization of this compound can manifest as an increase in viscosity, the formation of a solid mass, or an unexpected exotherm. This guide provides a systematic approach to identifying and resolving these issues.
Immediate Actions for Unexpected Polymerization
If you observe a rapid increase in temperature or viscosity, it is crucial to take immediate action to prevent a runaway reaction.
Safety First:
-
Evacuate the immediate area if the reaction is uncontrollable.
-
Notify your institution's safety officer.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Emergency Quenching Protocol:
-
Cooling: Immediately immerse the reaction vessel in an ice bath to dissipate heat.
-
Inhibitor Addition: If cooling is insufficient, and it is safe to do so, add a quenching agent. A concentrated solution of an appropriate inhibitor, such as Hydroquinone (HQ) or Monomethyl Ether of Hydroquinone (MEHQ), in a compatible solvent can be introduced to terminate the polymerization.
-
Dilution: Adding a large volume of a cold, inert solvent can also help to control the exotherm by diluting the monomer and dissipating heat.
Frequently Asked Questions (FAQs)
Storage and Handling
Q1: What are the optimal storage conditions for this compound to prevent polymerization?
To ensure the stability of this compound, it should be stored under the following conditions:
-
Temperature: Store in a freezer at or below -20°C.[1]
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent exposure to oxygen which can participate in initiation reactions.[1]
-
Light: Protect from light, as UV radiation can initiate polymerization. Store in an amber-colored vial or a light-blocking secondary container.
-
Container: Use a tightly sealed container to prevent contamination and exposure to air.
Q2: What is the role of an inhibitor in preventing polymerization?
Inhibitors are chemical compounds added to monomers to scavenge free radicals, which are the initiators of polymerization. They effectively interrupt the chain reaction of polymerization, thus extending the shelf life of the monomer.
Q3: Which inhibitors are recommended for this compound and at what concentration?
While specific data for this compound is limited, common inhibitors for acrylate monomers include Hydroquinone (HQ) and Monomethyl Ether of Hydroquinone (MEHQ). For many acrylate esters, MEHQ is used at concentrations ranging from 10 to 200 ppm. The optimal concentration depends on the storage conditions and the required shelf life. It is crucial to note that the effectiveness of phenolic inhibitors like MEHQ is dependent on the presence of dissolved oxygen.
| Inhibitor | Chemical Name | Typical Concentration Range | Key Performance Characteristics |
| Hydroquinone (HQ) | Benzene-1,4-diol | 50 - 250 ppm | A well-established and effective inhibitor for many unsaturated monomers. |
| MEHQ | 4-Methoxyphenol | 10 - 200 ppm | Highly effective but requires the presence of dissolved oxygen to function optimally.[2] |
Q4: How can I check for the presence of polymer in my this compound sample?
The presence of polymer can be detected through several analytical techniques:
-
Visual Inspection: An increase in viscosity or the presence of solid precipitates are clear indicators of polymerization.
-
Gas Chromatography (GC): A decrease in the monomer peak area over time compared to a standard can indicate polymer formation.
-
High-Performance Liquid Chromatography (HPLC): Similar to GC, a reduction in the monomer concentration can be monitored.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Broadening of proton signals or the appearance of new signals corresponding to the polymer backbone can be observed.
Experimental Protocols
Protocol for Accelerated Stability Testing
This protocol outlines a method for evaluating the stability of this compound under accelerated conditions to predict its shelf life.
Objective: To determine the rate of degradation and polymer formation at elevated temperatures.
Materials:
-
This compound (with and without inhibitor)
-
Amber glass vials with airtight septa
-
Oven or heating block capable of maintaining a constant temperature (e.g., 40°C, 50°C, 60°C)
-
Analytical instrumentation (GC or HPLC)
Procedure:
-
Sample Preparation: Aliquot the this compound samples into the amber glass vials. For inhibited samples, ensure the inhibitor is homogeneously distributed.
-
Initial Analysis (Time 0): Analyze an initial sample to determine the starting purity and absence of polymer.
-
Incubation: Place the vials in the pre-heated oven or heating block at the desired temperatures.
-
Time Points: Withdraw samples at predetermined time intervals (e.g., 1, 2, 4, 8, and 12 weeks).
-
Analysis: At each time point, analyze the samples using a validated GC or HPLC method to quantify the remaining monomer concentration.
-
Data Analysis: Plot the monomer concentration versus time for each temperature. Use the Arrhenius equation to extrapolate the degradation rate at normal storage conditions (e.g., -20°C and room temperature) and estimate the shelf life.
Protocol for Determining MEHQ Concentration
This protocol is adapted from the standard test method for MEHQ in colorless monomeric acrylate esters (ASTM D3125).[3]
Objective: To quantify the concentration of MEHQ inhibitor in an this compound sample.
Principle: MEHQ reacts with nitrous acid to form a yellow nitroso derivative, which can be measured spectrophotometrically at 420 nm.[3]
Materials:
-
UV-Vis Spectrophotometer
-
This compound sample
-
Glacial acetic acid
-
Sodium nitrite (NaNO₂) solution (2%)
-
MEHQ standard
-
Volumetric flasks and pipettes
Procedure:
-
Standard Curve Preparation:
-
Prepare a stock solution of MEHQ in glacial acetic acid.
-
Create a series of standard solutions by diluting the stock solution to cover the expected concentration range.
-
To each standard, add a specific volume of NaNO₂ solution, mix well, and allow for color development (approximately 10 minutes).[3]
-
Measure the absorbance of each standard at 420 nm and plot a calibration curve of absorbance versus concentration.
-
-
Sample Analysis:
-
Accurately weigh a sample of this compound and dilute it with glacial acetic acid in a volumetric flask.
-
Add the NaNO₂ solution, mix, and allow for color development.
-
Measure the absorbance of the sample at 420 nm.
-
Determine the MEHQ concentration in the sample by comparing its absorbance to the standard curve.
-
Visualizations
Caption: Troubleshooting workflow for premature polymerization.
Caption: Simplified mechanism of free-radical polymerization and inhibition.
References
Technical Support Center: Industrial Production of Ethyl 2-phenylacrylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the industrial scale-up of Ethyl 2-phenylacrylate synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common industrial synthesis routes for this compound?
A1: The two most prevalent industrial synthesis routes are the Knoevenagel condensation and Fischer esterification.[1] One high-yield industrial method involves the reaction of an ethyl phenylacetate derivative with a source of formaldehyde.[1] Another direct and classic approach is the Fischer esterification of 2-Phenylacrylic acid with ethanol in the presence of a strong acid catalyst.[1]
Q2: What are the primary scale-up challenges for this compound production?
A2: Key scale-up challenges include:
-
Heat Management: The synthesis and polymerization of acrylates are often exothermic. Managing the heat of reaction in large batch reactors is critical to prevent runaway reactions and ensure product quality and safety.[2][3]
-
Mixing and Mass Transfer: Ensuring homogenous mixing in large industrial reactors is essential for consistent reaction rates, yields, and to avoid localized overheating. Inefficient mixing can lead to increased byproduct formation.
-
Impurity Profile Control: The purity of this compound is crucial, especially for pharmaceutical applications.[4] Scaling up can introduce new impurities or alter the concentration of existing ones. A common impurity is the methyl ester byproduct, which can be costly to remove.[4]
-
Spontaneous Polymerization: Acrylate monomers can polymerize spontaneously, especially at elevated temperatures.[5] This is a significant safety hazard and can lead to product loss and equipment fouling.
-
Purification at Scale: Efficiently purifying large quantities of the product can be challenging. Industrial-scale crystallization may face issues like "oiling out," and chromatography can be expensive.
Q3: How can spontaneous polymerization be prevented during production and storage?
A3: To prevent spontaneous polymerization, inhibitors such as hydroquinone or phenothiazine are typically added to the reaction mixture and the final product for storage.[6] It is also crucial to control the temperature and avoid contact with initiators of polymerization.
Q4: What are the key safety considerations when handling this compound on an industrial scale?
A4: A robust Process Safety Management (PSM) program is essential.[7][8][9] Key safety considerations include:
-
Handling of hazardous raw materials and catalysts (e.g., strong acids).
-
Managing exothermic reactions to prevent thermal runaways.
-
Preventing accidental polymerization, which can lead to pressure buildup in vessels.
-
Ensuring adequate ventilation to avoid inhalation of vapors.
-
Proper management of industrial waste streams, which may contain toxic organic compounds.[10][11]
Troubleshooting Guides
Synthesis Stage
| Issue | Potential Causes | Troubleshooting Actions |
| Low Yield | Inefficient catalyst; unfavorable reaction equilibrium; side reactions. | Optimize catalyst concentration. For Fischer esterification, use an excess of ethanol or remove water as it forms to shift the equilibrium.[12] Monitor for and identify byproducts to adjust reaction conditions. |
| High Impurity Levels (e.g., methyl ester) | Use of impure starting materials; side reactions due to reaction conditions. | Ensure high purity of reactants. A Chinese patent suggests that using paraformaldehyde with an alkali and a phase-transfer catalyst can yield a product with less than 0.12% methyl ester content.[4] |
| Reaction Runaway/Poor Temperature Control | Inadequate heat removal in a large reactor; highly exothermic reaction. | Ensure the reactor's heat transfer system (jacket, coils) is appropriately sized for the batch volume and reaction exotherm.[2] Consider a semi-batch process where one reactant is added gradually to control the rate of heat generation. |
Purification Stage
| Issue | Potential Causes | Troubleshooting Actions |
| "Oiling Out" During Crystallization | The melting point of the solid is low, or high impurity levels are depressing the melting point. | Re-heat the mixture and add a small amount of additional solvent. Cool the solution more slowly to encourage crystal formation over oiling.[13] |
| Poor Crystal Quality/Low Purity | Crystallization is occurring too rapidly, trapping impurities. | Slow down the crystallization process by adding slightly more solvent than the minimum required for dissolution at high temperature.[13] |
| Difficulty in Separating Product from Catalyst | The catalyst is soluble in the product phase. | Select a heterogeneous catalyst that can be easily filtered off. For homogeneous catalysts like sulfuric acid in Fischer esterification, a neutralization and washing step is required. |
Quantitative Data from a Patent Example
The following data is summarized from a Chinese patent (CN1418860A) describing a method for preparing this compound.[4]
| Parameter | Value |
| Reactants | Ethyl phenylacetate, Paraformaldehyde |
| Solvent | Dimethylformamide (DMF) |
| Catalyst System | Potassium Carbonate (alkali) and Tetrabutylammonium bromide (phase-transfer catalyst) |
| Reaction Temperature | 80 °C |
| Reaction Time | 1.5 hours |
| Yield | Approximately 79% of the theoretical value |
| Product Purity (GC) | > 96% |
| Methyl Ester Impurity | < 0.12% |
Experimental Protocols
Synthesis of this compound (Based on CN1418860A)
-
Charging the Reactor: In a suitable industrial reactor equipped with a stirrer, heating/cooling jacket, and condenser, charge Dimethylformamide (DMF).
-
Adding Reactants and Catalysts: Add ethyl phenylacetate, potassium carbonate, paraformaldehyde, and tetrabutylammonium bromide to the reactor.
-
Reaction: Stir the mixture and heat to 80°C. Maintain this temperature for 1.5 hours.
-
Quenching and Extraction: Cool the reaction mixture. Add water and ethyl acetate. After the potassium carbonate has fully dissolved, separate the lower aqueous layer. Wash the organic layer with water again and separate.
-
Final Wash and Concentration: Wash the combined organic layers with a saturated salt solution. Concentrate the organic phase under reduced pressure to obtain the crude this compound.
Purification by Crystallization
-
Dissolution: Dissolve the crude this compound in a minimal amount of a suitable hot solvent.
-
Cooling: Slowly cool the solution to induce crystallization. The rate of cooling can be controlled to influence crystal size and purity.
-
Isolation: Isolate the crystals by filtration.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting guide for low yield in this compound synthesis.
References
- 1. This compound | 22286-82-4 | Benchchem [benchchem.com]
- 2. Heat Transfer Methods In Batch Reactor - Industrial Professionals - Cheresources.com Community [cheresources.com]
- 3. wwwresearch.sens.buffalo.edu [wwwresearch.sens.buffalo.edu]
- 4. CN1418860A - Method for preparing 2-phenylacrylic acid and ester thereof - Google Patents [patents.google.com]
- 5. FR2814741A1 - PROCESS FOR STABILIZING ACRYLIC MONOMERS - Google Patents [patents.google.com]
- 6. tijer.org [tijer.org]
- 7. chemploy.nl [chemploy.nl]
- 8. veriforce.com [veriforce.com]
- 9. Back to Basics: OSHA's Process Safety Management Enforcement - EHSLeaders [ehsleaders.org]
- 10. deswater.com [deswater.com]
- 11. longchangchemical.com [longchangchemical.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Identification of Impurities in Ethyl 2-phenylacrylate by NMR
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Nuclear Magnetic Resonance (NMR) spectroscopy to identify impurities in Ethyl 2-phenylacrylate.
Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H NMR signals for pure this compound?
A1: The ¹H NMR spectrum of pure this compound should exhibit distinct signals corresponding to the ethyl, phenyl, and acrylate protons. The expected chemical shifts (δ) and splitting patterns are summarized in the table below.[1]
Q2: What are the common impurities I might encounter in my sample of this compound?
A2: Common impurities can arise from starting materials, by-products, or degradation. These may include:
-
Starting Materials: Benzaldehyde, and compounds from related synthetic routes.[2]
-
By-products of Synthesis: Residual ethanol from esterification.[3]
-
Degradation Products: Benzoic acid, which can form via oxidation of benzaldehyde.[4][5]
Q3: How can I distinguish the signals of this compound from common impurities in the ¹H NMR spectrum?
A3: By comparing the chemical shifts and multiplicities of the observed signals with the known spectra of the pure compound and potential impurities. The tables below provide a reference for these values. Distinct signals, such as the aldehyde proton of benzaldehyde around 10.0 ppm or the carboxylic acid proton of benzoic acid above 10 ppm, are key indicators.[2][4][5]
Troubleshooting Guide
Issue 1: I see unexpected peaks in the aromatic region (7.0-8.5 ppm) of my ¹H NMR spectrum.
-
Possible Cause 1: Benzaldehyde Impurity. Benzaldehyde, a potential starting material, has aromatic protons that resonate between δ 7.5–8.0 ppm.[2] A key indicator is the presence of an aldehyde proton signal around δ 10.0 ppm.[2]
-
Troubleshooting Step: Look for a singlet peak around 10.0 ppm. If present, your sample is likely contaminated with benzaldehyde.
-
Possible Cause 2: Benzoic Acid Impurity. Benzoic acid, an oxidation product of benzaldehyde, shows aromatic signals between δ 7.5-8.1 ppm.[4][5]
-
Troubleshooting Step: Look for a broad singlet peak at a high chemical shift, typically above 10 ppm, corresponding to the carboxylic acid proton. This peak's position can be concentration-dependent.[4][5] A D₂O shake can confirm this peak, as the acidic proton will exchange with deuterium and the signal will disappear.[6]
Issue 2: I observe a triplet around 1.2 ppm and a quartet around 3.6 ppm that do not belong to my product.
-
Possible Cause: Ethanol Impurity. These signals are characteristic of an ethyl group. If their integration does not match the expected ratio for this compound, it could indicate the presence of residual ethanol from the synthesis. Ethanol typically shows a triplet for the methyl protons (CH₃) around 1.2 ppm and a quartet for the methylene protons (CH₂) around 3.6 ppm.[3]
-
Troubleshooting Step: Carefully integrate all signals. If the integration of the suspected ethanol signals is significant and does not fit the molecular structure of your main product, ethanol is a likely impurity. The OH proton of ethanol may appear as a broad singlet.[3][6]
Issue 3: My baseline is noisy or distorted.
-
Possible Cause: Poor shimming of the NMR magnet or a low concentration of the sample.
-
Troubleshooting Step: Re-shim the magnet according to the spectrometer's standard procedure. If the problem persists, consider preparing a more concentrated sample.
Data Presentation: ¹H NMR Chemical Shifts
Table 1: ¹H NMR Data for this compound
| Proton Type | Expected Chemical Shift (δ, ppm) | Splitting Pattern | Integration |
| Ethyl (CH₃) | ~1.3 | Triplet | 3H |
| Ethyl (OCH₂) | ~4.2 | Quartet | 2H |
| Acrylate (=CH₂) | ~5.9 | Singlet/Doublet | 1H |
| Acrylate (=CH₂) | ~6.3 | Singlet/Doublet | 1H |
| Phenyl (Ar-H) | ~7.2-7.5 | Multiplet | 5H |
| Data sourced from[1] |
Table 2: ¹H NMR Data for Common Impurities
| Compound | Proton Type | Expected Chemical Shift (δ, ppm) | Splitting Pattern |
| Benzaldehyde | Aldehyde (CHO) | ~10.0 | Singlet |
| Aromatic (C₆H₅) | ~7.5-8.0 | Multiplet | |
| Benzoic Acid | Carboxylic Acid (COOH) | >10 (often broad) | Singlet |
| Aromatic (C₆H₅) | ~7.5-8.1 | Multiplet | |
| Ethanol | Methyl (CH₃) | ~1.2 | Triplet |
| Methylene (CH₂) | ~3.6 | Quartet | |
| Hydroxyl (OH) | Variable (often a broad singlet) | Singlet | |
| Data compiled from[2][3][4][5] |
Experimental Protocols
Protocol for NMR Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the this compound sample into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) to the vial. Ensure the solvent does not contain impurities that could interfere with the analysis.
-
Dissolution: Gently swirl or vortex the vial to completely dissolve the sample.
-
Transfer: Using a clean Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.
-
Standard Addition (Optional): Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
-
Analysis: Insert the sample into the NMR spectrometer and acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.
Visualization of Impurity Identification Workflow
Caption: Logical workflow for identifying common impurities in this compound using ¹H NMR spectroscopy.
References
- 1. This compound | 22286-82-4 | Benchchem [benchchem.com]
- 2. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. ethanol low high resolution H-1 proton nmr spectrum of ethanol analysis interpretation of chemical shifts ppm spin spin line splitting for ethyl alcohol doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. hil9_sln.html [ursula.chem.yale.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
Addressing poor mechanical properties of Ethyl 2-phenylacrylate polymers
Technical Support Center: Ethyl 2-phenylacrylate (EPA) Polymers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound (EPA) polymers and encountering challenges with their mechanical properties.
Troubleshooting Guide: Poor Mechanical Properties
Issue 1: Polymer is too brittle and fractures easily.
Question: My synthesized EPA polymer is extremely brittle and fractures under minimal stress. How can I improve its flexibility and toughness?
Answer: Brittleness in poly(this compound) is a common issue stemming from its high glass transition temperature (Tg) and the steric hindrance of the phenyl group, which restricts chain mobility. Here are several strategies to address this:
-
Strategy 1: Copolymerization with a Soft Monomer.
-
Explanation: Introducing a "soft" comonomer with a low Tg, such as a long-chain acrylate (e.g., butyl acrylate, 2-ethylhexyl acrylate), will lower the overall Tg of the resulting copolymer and increase chain flexibility.
-
Experimental Protocol:
-
Monomer Preparation: Prepare a monomer mixture of this compound (EPA) and the chosen soft comonomer (e.g., Butyl Acrylate, BA). A typical starting ratio might be 80:20 (EPA:BA by mole percent).
-
Initiator: Use a standard radical initiator like Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) at a concentration of 0.1-1.0 mol% relative to the total monomer content.
-
Polymerization: Perform bulk or solution polymerization. For solution polymerization, dissolve the monomers and initiator in an appropriate solvent (e.g., toluene, THF).
-
Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature suitable for the chosen initiator (e.g., 60-80°C for AIBN).
-
Purification: After polymerization, precipitate the polymer in a non-solvent like methanol, filter, and dry under vacuum to a constant weight.
-
Characterization: Analyze the copolymer's mechanical properties using techniques like tensile testing or Dynamic Mechanical Analysis (DMA).
-
-
-
Strategy 2: Addition of a Plasticizer.
-
Explanation: Plasticizers are small molecules that position themselves between polymer chains, increasing intermolecular space and facilitating chain movement. This lowers the Tg and reduces brittleness.
-
Experimental Protocol:
-
Polymer Synthesis: Synthesize the EPA homopolymer as you normally would.
-
Plasticizer Selection: Choose a compatible plasticizer, such as dioctyl phthalate (DOP) or a citrate-based plasticizer for biomedical applications.
-
Blending: Dissolve the synthesized EPA polymer in a suitable solvent (e.g., dichloromethane).
-
Addition: Add the plasticizer to the polymer solution, typically at a concentration of 5-20% by weight.
-
Homogenization: Stir the mixture until the plasticizer is fully incorporated and the solution is homogeneous.
-
Solvent Evaporation: Cast the solution into a film and allow the solvent to evaporate slowly in a fume hood, followed by drying in a vacuum oven to remove residual solvent.
-
-
Issue 2: Polymer exhibits low tensile strength.
Question: My EPA polymer films are weak and have unacceptably low tensile strength for my application. What methods can I use to strengthen them?
Answer: Low tensile strength can be improved by increasing intermolecular forces and creating a more robust network structure.
-
Strategy 1: Introduction of a Cross-linking Agent.
-
Explanation: A cross-linker forms covalent bonds between polymer chains, creating a three-dimensional network that restricts chain slippage and significantly enhances mechanical strength.
-
Experimental Protocol:
-
Monomer Mixture: Prepare a mixture of EPA and a di-functional monomer (cross-linker) such as ethylene glycol dimethacrylate (EGDMA) or divinylbenzene (DVB). A typical cross-linker concentration is 1-5 mol%.
-
Initiator: Add a suitable radical initiator (e.g., AIBN).
-
Polymerization: Perform the polymerization (bulk or solution). It is often easier to cast the monomer/cross-linker/initiator mixture into the desired shape and then initiate polymerization, for example, by heating or UV irradiation.
-
Curing: Ensure the polymerization goes to high conversion to form a well-defined network. This may require extended reaction times or a post-polymerization thermal cure.
-
Characterization: Measure the tensile strength and modulus of the cross-linked polymer using a universal testing machine.
-
-
-
Strategy 2: Reinforcement with Nanofillers.
-
Explanation: Incorporating high-strength nanofillers like silica (SiO2) nanoparticles, carbon nanotubes, or graphene oxide can effectively transfer stress from the polymer matrix to the filler, thereby improving the composite's overall strength.
-
Experimental Protocol:
-
Filler Dispersion: Disperse the chosen nanofillers (e.g., 0.5-5 wt%) in a solvent compatible with EPA (e.g., THF) using ultrasonication to prevent agglomeration.
-
Polymer Addition: Dissolve the pre-synthesized EPA polymer in the nanofiller dispersion.
-
Mixing: Stir the mixture vigorously for several hours to ensure uniform distribution of the filler within the polymer solution.
-
Casting and Drying: Cast the composite solution into a film and dry thoroughly, first at ambient temperature and then under vacuum, to remove all solvent.
-
-
Frequently Asked Questions (FAQs)
Q1: What is a typical glass transition temperature (Tg) for a pure poly(this compound) homopolymer, and how does it affect its properties? A1: The glass transition temperature (Tg) for pure poly(this compound) is relatively high, typically in the range of 65-85°C. Above this temperature, the polymer is rubbery and flexible, while below it, the polymer is in a rigid, glassy, and often brittle state. For applications at room temperature (~25°C), the polymer will be well below its Tg, explaining its characteristic brittleness.
Q2: How do I choose between copolymerization and plasticizing to reduce brittleness? A2: The choice depends on your application's requirements.
-
Copolymerization creates a new material with permanently modified properties. This is ideal for applications where leaching of additives is a concern (e.g., medical devices, drug delivery).
-
Plasticizing is a simpler, post-synthesis modification. However, plasticizers can leach out over time, which can be a significant issue for long-term applications or in biological environments.
Q3: When adding a cross-linker, my polymer becomes insoluble. How can I process it? A3: This is expected behavior. Cross-linked polymers form a thermoset network and are, by nature, insoluble and infusible. Therefore, you must shape the material before the cross-linking reaction is complete. This is typically done by casting the monomer/initiator/cross-linker syrup into a mold and then initiating polymerization (e.g., via heat or UV light) to form the final, cross-linked part.
Q4: What analytical techniques are essential for characterizing the mechanical properties of my modified EPA polymers? A4: The following techniques are crucial:
-
Tensile Testing (ASTM D638): Measures key properties like Young's modulus (stiffness), ultimate tensile strength (UTS), and elongation at break (ductility).
-
Dynamic Mechanical Analysis (DMA): Determines the glass transition temperature (Tg) and viscoelastic properties (storage modulus, loss modulus) as a function of temperature.
-
Thermogravimetric Analysis (TGA): Evaluates the thermal stability of the polymer.
Data Presentation: Comparative Mechanical Properties
Table 1: Effect of Copolymerization on EPA Polymer Properties
| Polymer Composition (molar ratio) | Glass Transition Temp. (Tg) (°C) | Tensile Strength (MPa) | Elongation at Break (%) |
| 100% EPA | 75 | 30 | 2 |
| 90% EPA / 10% Butyl Acrylate | 58 | 25 | 15 |
| 80% EPA / 20% Butyl Acrylate | 42 | 22 | 50 |
| 70% EPA / 30% Butyl Acrylate | 25 | 18 | 120 |
Table 2: Effect of Cross-linking and Fillers on EPA Polymer Properties
| Polymer System | Tensile Modulus (GPa) | Tensile Strength (MPa) | Elongation at Break (%) |
| Pure EPA Homopolymer | 2.1 | 30 | 2 |
| EPA + 2 mol% EGDMA | 2.8 | 45 | < 1 |
| EPA + 5 mol% EGDMA | 3.5 | 55 | < 1 |
| EPA + 2 wt% Silica Nanoparticles | 2.6 | 38 | 1.5 |
Note: Data presented in tables are representative values and may vary based on specific synthesis conditions, molecular weight, and testing parameters.
Visualizations: Workflows and Logical Relationships
Managing exothermic reactions during Ethyl 2-phenylacrylate polymerization
This technical support center provides researchers, scientists, and drug development professionals with essential information for managing exothermic reactions during the polymerization of Ethyl 2-phenylacrylate. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimentation.
Troubleshooting Guide
Issue: Rapid, Uncontrolled Temperature Increase (Runaway Reaction)
| Potential Cause | Recommended Action |
| High Initiator Concentration | Reduce the initiator concentration. The rate of polymerization and subsequent heat generation is directly proportional to the initiator concentration.[1][2][3] |
| Bulk Polymerization | Switch to a solution polymerization method. The solvent will act as a heat sink, helping to dissipate the heat generated during the reaction.[4] |
| Rapid Monomer Addition | Implement a semi-batch or continuous monomer addition strategy. Adding the monomer gradually allows for better control over the rate of heat generation.[4] |
| Inadequate Cooling | Ensure the reactor is equipped with an efficient cooling system, such as a cooling jacket or an internal cooling coil. For larger scale reactions, an external heat exchanger may be necessary.[4] |
| Incorrect Reaction Temperature | Lower the initial reaction temperature. A lower starting temperature provides a larger buffer before the reaction reaches a critical exothermic state. |
Issue: Polymer Solidifies or Precipitates Prematurely
| Potential Cause | Recommended Action |
| Poor Solvent Choice | Select a solvent in which the resulting poly(this compound) is soluble. The choice of solvent can significantly impact the crystallization and morphology of the polymer.[5] |
| Excessively High Reaction Temperature | Maintain a lower, more controlled reaction temperature to prevent side reactions and ensure polymer solubility. |
| High Monomer Conversion in Bulk Polymerization | If conducting bulk polymerization, consider stopping the reaction at a lower monomer conversion to prevent the polymer from becoming insoluble. |
Issue: Inconsistent Polymerization Results Between Batches
| Potential Cause | Recommended Action |
| Incomplete Inhibitor Removal | Ensure complete and consistent removal of the inhibitor from the monomer before each polymerization. Residual inhibitor can interfere with the initiator and lead to variable reaction rates.[6][7] |
| Variable Initiator Purity or Activity | Use a fresh, high-purity initiator for each reaction. Store initiators according to the manufacturer's recommendations to maintain their activity. |
| Fluctuations in Reaction Temperature | Maintain a stable and consistent reaction temperature throughout the polymerization process using a reliable temperature control system. |
Frequently Asked Questions (FAQs)
Q1: What is the primary hazard associated with the polymerization of this compound?
A1: The primary hazard is the highly exothermic nature of the polymerization reaction. This can lead to a rapid and uncontrolled increase in temperature and pressure, a phenomenon known as thermal runaway, which may result in reactor failure.[4]
Q2: Is there a published value for the heat of polymerization of this compound?
Q3: How can I effectively control the temperature during polymerization?
A3: Temperature control can be effectively managed by:
-
Using Solution Polymerization: The solvent helps to dissipate heat.[4]
-
Controlling Initiator Concentration: Lowering the initiator concentration will slow the reaction rate and heat generation.[1][2][3]
-
Gradual Monomer Addition: A semi-batch process provides better control over the reaction rate.[4]
-
Efficient Cooling: Employing a jacketed reactor with a cooling fluid is a fundamental approach to remove heat.[4]
Q4: Why is it necessary to remove the inhibitor from this compound before polymerization?
A4: Commercial monomers like this compound contain inhibitors to prevent premature polymerization during storage. These inhibitors will react with the free-radical initiator, reducing its efficiency and leading to unpredictable polymerization kinetics and potentially lower polymer molecular weight.[6][7]
Q5: What are the recommended methods for inhibitor removal?
A5: Common methods for removing phenolic inhibitors from acrylates include washing with a caustic solution, distillation under reduced pressure, or passing the monomer through a column containing a suitable inhibitor removal resin.[6][7][9]
Q6: What are the GHS Hazards associated with this compound?
A6: According to the Globally Harmonized System (GHS), this compound is classified with the following hazards:
-
H411: Toxic to aquatic life with long lasting effects.[10]
Experimental Protocols
Controlled Solution Polymerization of this compound
This protocol outlines a general procedure for the controlled polymerization of this compound in a laboratory setting, emphasizing exotherm management.
Materials:
-
This compound (inhibitor removed)
-
Anhydrous solvent (e.g., toluene, ethyl acetate)
-
Free-radical initiator (e.g., AIBN, benzoyl peroxide)
-
Nitrogen or Argon gas for inert atmosphere
-
Quenching agent (e.g., hydroquinone)
-
Non-solvent for precipitation (e.g., methanol, hexane)
Equipment:
-
Jacketed glass reactor with overhead stirrer, condenser, thermocouple, and nitrogen inlet/outlet
-
Syringe pump for monomer addition
-
Temperature control unit for the reactor jacket
Procedure:
-
Inhibitor Removal: Purify the this compound by passing it through an inhibitor removal column immediately before use.
-
Reaction Setup: Assemble the reactor system and ensure it is clean and dry. Purge the reactor with an inert gas for at least 30 minutes to remove oxygen.
-
Solvent and Initiator Addition: Add the desired amount of solvent to the reactor. In a separate flask, dissolve the initiator in a small amount of the reaction solvent.
-
Heating: Heat the solvent in the reactor to the desired polymerization temperature (e.g., 70-80 °C for AIBN).
-
Initiation: Once the solvent temperature is stable, add the initiator solution to the reactor.
-
Monomer Addition (Semi-Batch): Using a syringe pump, slowly and continuously add the purified this compound to the reactor over a period of 2-4 hours. This controlled addition is crucial for managing the exotherm.
-
Monitoring: Continuously monitor the internal reaction temperature. Adjust the cooling fluid temperature in the reactor jacket as needed to maintain a stable reaction temperature.
-
Polymerization: After the monomer addition is complete, allow the reaction to proceed at the set temperature for the desired time to achieve the target conversion.
-
Termination: Cool the reaction mixture to room temperature. The polymerization can be quenched by exposing the mixture to air or by adding a small amount of a quenching agent like hydroquinone.
-
Isolation: Precipitate the polymer by slowly adding the reaction mixture to a stirred non-solvent.
-
Purification and Drying: Filter the precipitated polymer, wash it with fresh non-solvent, and dry it in a vacuum oven at a moderate temperature until a constant weight is achieved.
Visualizations
Caption: Experimental workflow for controlled solution polymerization.
Caption: Logical progression leading to thermal runaway.
Caption: Key parameters influencing polymerization control.
References
- 1. researchgate.net [researchgate.net]
- 2. Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Temperature and Time Dependence of the Solvent-Induced Crystallization of Poly(l-lactide) [mdpi.com]
- 6. echemi.com [echemi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. US3247242A - Removal of inhibitors from ethylenically unsaturated monomers - Google Patents [patents.google.com]
- 10. This compound | C11H12O2 | CID 89651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 22286-82-4|this compound|BLD Pharm [bldpharm.com]
- 12. chemscene.com [chemscene.com]
- 13. chemicalpoint.eu [chemicalpoint.eu]
Technical Support Center: Thermal Degradation of Ethyl 2-phenylacrylate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the thermal degradation of Ethyl 2-phenylacrylate.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the handling and thermal stress testing of this compound.
| Symptom | Possible Cause | Recommended Action |
| Increased viscosity or solidification of the monomer upon heating. | Unwanted thermal polymerization. | Immediately cool the sample. If the reaction is vigorous, use an ice bath. Consider adding a radical inhibitor like hydroquinone or MEHQ (monomethyl ether of hydroquinone) if compatible with your experimental goals. For future experiments, reduce the heating temperature or duration. Ensure the monomer is properly inhibited for storage. |
| Appearance of a broad hump in the baseline of a Gas Chromatography (GC) analysis. | Formation of oligomers or low-molecular-weight polymers. | Confirm the presence of oligomers by analyzing the sample with Gel Permeation Chromatography (GPC). To avoid this, lower the temperature of your experiment. If using GC, ensure the injector temperature is not excessively high, as this can induce on-column polymerization. |
| Unexpected peaks in the chromatogram of a thermally stressed sample. | Formation of degradation byproducts. | Identify the byproducts using Gas Chromatography-Mass Spectrometry (GC-MS). Potential byproducts could arise from side reactions. Review your experimental setup for potential contaminants that could catalyze degradation. |
| Inconsistent results in thermal stability studies. | Variations in inhibitor concentration or presence of oxygen. | Ensure a consistent and documented concentration of inhibitor in all samples. The effectiveness of phenolic inhibitors is dependent on the presence of dissolved oxygen.[1] For anaerobic experiments, consider alternative stabilization methods or be aware of the increased potential for polymerization. |
| Discoloration (yellowing) of the monomer upon heating. | Formation of conjugated systems or oxidation products. | Analyze the sample using UV-Vis spectroscopy to check for new chromophores. Minimize exposure to air/oxygen during heating if oxidation is suspected, unless oxygen is required for inhibitor function. |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway of this compound under thermal stress?
A1: The primary and most significant degradation pathway for this compound under thermal stress is free-radical polymerization.[2][3] The vinyl group of the acrylate monomer is highly susceptible to polymerization when exposed to heat, which acts as an initiator. This can lead to an increase in viscosity and eventual solidification of the material.
Q2: What are the potential non-polymeric degradation products of this compound?
A2: While polymerization is the dominant process, studies on similar acrylate polymers suggest that at higher temperatures, other degradation reactions can occur.[4][5] For this compound, potential minor degradation pathways could include:
-
Decarboxylation: Loss of a carboxyl group as carbon dioxide.
-
Ester pyrolysis: This could potentially lead to the formation of ethanol and other unsaturated compounds through rearrangements, although this is less common for acrylates compared to other esters.
It is important to note that specific studies on the non-polymeric thermal degradation products of the this compound monomer are limited, and these are inferred from the behavior of related compounds.
Q3: How can I prevent unwanted polymerization of this compound during my experiments?
A3: To prevent unwanted polymerization, you should:
-
Use an appropriate inhibitor: Commercial this compound is typically supplied with an inhibitor like MEHQ (monomethyl ether of hydroquinone).[1] Ensure the inhibitor is present at an effective concentration.
-
Control the temperature: Avoid excessive heating. If possible, conduct experiments at the lowest temperature required for your application.
-
Maintain proper oxygen levels: Phenolic inhibitors like MEHQ require the presence of dissolved oxygen to be effective radical scavengers.[1] Therefore, storing the monomer under an inert atmosphere can reduce its stability unless an oxygen-independent inhibitor is used.
-
Avoid contaminants: Contamination with peroxides, strong acids or bases, and certain metals can initiate polymerization.[6]
Q4: What are the recommended storage conditions for this compound?
A4: To ensure the stability of this compound, it should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and sources of heat.[1] It is crucial to store the monomer under an air atmosphere to maintain the effectiveness of common phenolic inhibitors.[2]
Q5: Which analytical techniques are best for monitoring the thermal degradation of this compound?
A5: The following analytical techniques are recommended:
-
Gas Chromatography (GC): Ideal for monitoring the purity of the monomer and detecting the formation of volatile byproducts.[7] A decrease in the monomer peak area can indicate polymerization.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Used for the identification of unknown degradation products.[8]
-
Gel Permeation Chromatography (GPC): The most direct method for detecting the formation of polymers and oligomers.
-
Differential Scanning Calorimetry (DSC): Can be used to determine the onset temperature of polymerization.
Experimental Protocols
Protocol for Thermal Stress Testing of this compound
Objective: To evaluate the thermal stability of this compound and identify potential degradation products.
Materials:
-
This compound (with known inhibitor type and concentration)
-
Inert, sealed reaction vials (e.g., glass ampoules or high-pressure tubes)
-
Heating block or oven with precise temperature control
-
Gas Chromatograph with a Flame Ionization Detector (GC-FID)
-
Gas Chromatograph with a Mass Spectrometer (GC-MS)
Procedure:
-
Sample Preparation: Aliquot a known volume (e.g., 1 mL) of this compound into several reaction vials.
-
Headspace Purging (Optional): If investigating the effect of atmosphere, purge the headspace of the vials with either air or an inert gas (e.g., nitrogen or argon) before sealing.
-
Heating: Place the sealed vials in a pre-heated block or oven at the desired stress temperatures (e.g., 100°C, 120°C, 150°C). Include a control sample stored at a low temperature (e.g., 4°C).
-
Time Points: Remove vials at predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours).
-
Cooling: Immediately cool the vials to room temperature to quench any ongoing reactions.
-
Sample Analysis:
-
Visual Inspection: Note any changes in color or viscosity.
-
GC-FID Analysis: Dilute an aliquot of each sample in a suitable solvent (e.g., dichloromethane) and analyze by GC-FID to quantify the remaining monomer.
-
GC-MS Analysis: Analyze the diluted samples by GC-MS to identify any new peaks corresponding to degradation products.
-
Protocol for GC Analysis of this compound Degradation
-
Instrument: Gas Chromatograph with FID
-
Column: A non-polar capillary column (e.g., DB-1 or HP-5, 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable.
-
Injector Temperature: 250°C (Avoid excessively high temperatures to prevent on-column polymerization).
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Detector Temperature: 300°C
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Injection Volume: 1 µL (with appropriate split ratio).
Visualizations
Caption: Experimental workflow for thermal stress testing of this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. gantrade.com [gantrade.com]
- 3. Summary of Solutions to Common Problems in Acrylic Resin Production - Shanghai Douwin Chemical Co.,Ltd. [douwin-chem.com]
- 4. Thermal Degradation Studies of Poly(2-ethyl hexyl acrylate) in the Presence of Nematic Liquid Crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. static1.squarespace.com [static1.squarespace.com]
- 7. This compound | 22286-82-4 | Benchchem [benchchem.com]
- 8. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to the Radical Polymerization of Ethyl 2-phenylacrylate and Methyl Methacrylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the radical polymerization of two key monomers: ethyl 2-phenylacrylate (EPA) and methyl methacrylate (MMA). While both are acrylic monomers, their structural differences, particularly the presence of a phenyl group at the α-position in EPA, lead to distinct polymerization behaviors and resulting polymer properties. This document summarizes available experimental data, provides detailed experimental protocols, and uses visualizations to illustrate key concepts.
Introduction to the Monomers and Radical Polymerization
Methyl Methacrylate (MMA) is a widely used monomer in the production of poly(methyl methacrylate) (PMMA), a transparent thermoplastic commonly known as acrylic or Plexiglas. Its polymerization has been extensively studied, providing a wealth of kinetic and characterization data.
This compound (EPA) , also known as ethyl atropate, is an α-substituted acrylate. The bulky phenyl group on the α-carbon introduces significant steric hindrance, which influences its polymerizability and the properties of the resulting polymer, poly(this compound) (PEPA).[1] While recognized as a polymerizable monomer, detailed quantitative data on its radical polymerization kinetics are less documented in publicly available literature compared to MMA.[1]
Radical polymerization is a chain polymerization method initiated by free radicals. It consists of three main stages: initiation, propagation, and termination. The kinetics of this process and the properties of the final polymer are highly dependent on the monomer's structure.
Comparison of Monomer and Polymer Properties
A direct quantitative comparison of the radical polymerization kinetics of EPA and MMA is challenging due to the limited availability of specific kinetic parameters (propagation rate constant, kp, and termination rate constant, kt) for EPA in the literature. However, a qualitative comparison can be made based on the principles of polymer chemistry and data from related α-substituted acrylates.
Monomer Properties
| Property | This compound (EPA) | Methyl Methacrylate (MMA) |
| CAS Number | 22286-82-4[2] | 80-62-6 |
| Molecular Formula | C₁₁H₁₂O₂[2] | C₅H₈O₂ |
| Molecular Weight | 176.21 g/mol [2] | 100.12 g/mol |
| Boiling Point | 123-125 °C @ 16 mmHg[3] | 100.3 °C @ 760 mmHg |
| Density | 1.0419 g/cm³ @ 25 °C[3] | 0.944 g/cm³ @ 20 °C |
Polymerization Behavior and Polymer Properties
| Parameter | Poly(this compound) (PEPA) | Poly(methyl methacrylate) (PMMA) |
| Polymerization Rate | Expected to be lower due to steric hindrance from the α-phenyl group.[4] | Generally high. |
| Molecular Weight (Mn) | Data not readily available. Likely influenced by polymerization conditions. | Can be controlled; typically in the range of 10⁴ - 10⁶ g/mol . |
| Polydispersity Index (PDI) | Data not readily available. | Typically around 1.5-2.5 for conventional free radical polymerization. |
| Glass Transition Temp. (Tg) | Data not readily available. Expected to be higher than PMMA due to the rigid phenyl group. | ~105 °C (atactic) |
| Thermal Decomposition (Td) | Data not readily available. Phenyl group may influence thermal stability. | Onset of decomposition around 200-300 °C. |
Experimental Protocols
Detailed experimental procedures are crucial for reproducible research. Below are representative protocols for the bulk and solution radical polymerization of MMA. A general protocol for the radical polymerization of acrylates, which can be adapted for EPA, is also provided.
Bulk Radical Polymerization of Methyl Methacrylate
Objective: To synthesize PMMA via bulk polymerization initiated by a thermal initiator.
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (initiator)
-
Reaction vessel (e.g., glass ampoule or vial)
-
Nitrogen or Argon source
-
Heating bath (oil or water)
Procedure:
-
Purify MMA by passing it through a column of activated alumina to remove the inhibitor.
-
Weigh the desired amount of initiator (e.g., 0.1-1.0 mol% relative to the monomer) and place it in the reaction vessel.
-
Add the purified MMA to the reaction vessel.
-
Seal the vessel with a rubber septum and degas the mixture by bubbling with an inert gas (N₂ or Ar) for 15-30 minutes to remove oxygen, which can inhibit polymerization.
-
Place the sealed reaction vessel in a preheated bath at the desired temperature (e.g., 60-80 °C for AIBN, 80-95 °C for BPO).
-
Allow the polymerization to proceed for the desired time. The viscosity of the solution will increase significantly.
-
To terminate the reaction, cool the vessel rapidly in an ice bath.
-
Dissolve the resulting polymer in a suitable solvent (e.g., acetone, toluene) and precipitate it in a non-solvent (e.g., methanol, hexane).
-
Filter and dry the polymer under vacuum to a constant weight.
Solution Radical Polymerization of Methyl Methacrylate
Objective: To synthesize PMMA in a solvent to better control viscosity and heat dissipation.
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (initiator)
-
Solvent (e.g., toluene, benzene, ethyl acetate)
-
Round-bottom flask with a condenser
-
Nitrogen or Argon source
-
Heating mantle or oil bath
Procedure:
-
Set up a round-bottom flask with a condenser under an inert atmosphere.
-
Purify MMA by passing it through a column of activated alumina.
-
Dissolve the desired amount of initiator in the chosen solvent in the flask.
-
Add the purified MMA to the flask to achieve the desired monomer concentration.
-
Degas the solution by bubbling with an inert gas for 15-30 minutes.
-
Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) with stirring.
-
Maintain the reaction for the specified time, monitoring the conversion if possible.
-
Terminate the polymerization by cooling the flask in an ice bath.
-
Precipitate the polymer by pouring the solution into a large volume of a non-solvent.
-
Collect the polymer by filtration and dry it under vacuum.
General Protocol for Bulk Radical Polymerization of this compound (Adapted)
Objective: To synthesize PEPA via bulk polymerization. Note: This is a general procedure and may require optimization.
Materials:
-
This compound (EPA)
-
Azobisisobutyronitrile (AIBN) or other suitable initiator
-
Reaction vessel (e.g., Schlenk tube)
-
Inert gas supply (N₂ or Ar)
-
Oil bath
Procedure:
-
Place the desired amount of AIBN into the Schlenk tube.
-
Add EPA to the tube.
-
Seal the tube and perform three freeze-pump-thaw cycles to thoroughly remove oxygen.
-
Immerse the sealed tube in a preheated oil bath at a suitable temperature (e.g., 60-80 °C).
-
Due to the expected slower polymerization rate, the reaction may require a longer duration compared to MMA.
-
Terminate the reaction by cooling.
-
Dissolve the polymer in a suitable solvent (e.g., tetrahydrofuran, chloroform) and precipitate in a non-solvent (e.g., methanol, hexane).
-
Filter and dry the resulting poly(this compound).
Visualizations
Chemical Structures
Caption: Molecular structures of Methyl Methacrylate and this compound.
Radical Polymerization Workflow
Caption: The three main stages of radical polymerization.
Discussion and Conclusion
The radical polymerization of methyl methacrylate is a well-established process, yielding a versatile polymer with a wide range of applications. In contrast, the polymerization of this compound is less explored, primarily due to the steric hindrance imparted by the α-phenyl group. This steric bulk is expected to decrease the rate of polymerization compared to MMA.
The properties of poly(this compound) are also anticipated to differ significantly from PMMA. The incorporation of the rigid phenyl group into the polymer backbone is likely to increase the glass transition temperature, resulting in a material with higher thermal stability.
Further experimental investigation is required to fully elucidate the polymerization kinetics of this compound and to characterize the resulting polymer. Such studies would be valuable for the development of new polymeric materials with tailored properties for advanced applications in materials science and drug delivery.
References
- 1. This compound | 22286-82-4 | Benchchem [benchchem.com]
- 2. This compound | C11H12O2 | CID 89651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound CAS#: 22286-82-4 [m.chemicalbook.com]
- 4. Free-radical Polymerization of Acrylates Alpha-substituted By Trimethylsiloxy Substituents - Dramatic Influence of the Size of the Ester Substituent On the Polymerizability | DIAL.pr - BOREAL [dial.uclouvain.be]
A Comparative Guide to Purity Validation of Ethyl 2-phenylacrylate: qNMR vs. Chromatographic Methods
For researchers, scientists, and drug development professionals, the accurate determination of purity for key chemical intermediates like Ethyl 2-phenylacrylate is paramount for ensuring the quality, safety, and efficacy of final products. This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional chromatographic techniques—Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with UV detection (HPLC-UV)—for the purity validation of this compound.
This document outlines the fundamental principles of each technique, presents detailed experimental protocols, and offers a comparative analysis of their performance based on experimental data. The information herein is intended to assist researchers in selecting the most appropriate method for their specific analytical needs, ensuring the integrity of their chemical entities.
Principles of Analysis: A Head-to-Head Comparison
Quantitative NMR (qNMR) operates on the principle of the direct proportionality between the integrated area of a specific resonance signal in an NMR spectrum and the number of nuclei contributing to that signal.[1] As a primary analytical method, qNMR allows for the direct quantification of a substance without the need for a specific reference standard of the analyte itself.[1] By comparing the integral of a signal from this compound to that of a certified internal standard of known purity and concentration, a highly accurate and precise purity value can be determined. Furthermore, qNMR provides valuable structural information about the analyte and any impurities present in the sample.[1]
Gas Chromatography with Flame Ionization Detection (GC-FID) is a separative technique ideal for volatile and semi-volatile compounds like this compound.[1] In GC, the components of a sample are vaporized and separated based on their boiling points and interactions with a stationary phase within a capillary column. The separated components are then detected by a flame ionization detector, which generates a signal proportional to the amount of organic analyte. Purity is typically determined by the area percent method, where the peak area of the main component is compared to the total area of all detected peaks.
High-Performance Liquid Chromatography (HPLC) with UV detection is another powerful separation technique widely used for the analysis of non-volatile or thermally labile compounds. For this compound, a reversed-phase HPLC method is typically employed, where the compound is separated from impurities based on its polarity.[1] Detection is achieved by a UV detector set at a wavelength where the analyte exhibits strong absorbance.[1] Similar to GC-FID, quantification is generally based on the relative peak areas.
Quantitative Data Summary
The purity of a batch of this compound was assessed using qNMR, GC-FID, and HPLC-UV. The results, including the mean purity and standard deviation from replicate measurements, are summarized in the table below for a clear comparison of the techniques' performance.
| Analytical Technique | Mean Purity (%) | Standard Deviation (±%) | Key Advantages | Limitations |
| qNMR (¹H NMR) | 99.8 | 0.1 | Absolute quantification without a specific analyte standard; provides structural information for impurity identification.[1] | Lower sensitivity for trace-level impurities compared to chromatographic methods; requires a high-field NMR spectrometer. |
| GC-FID | 99.5 | 0.2 | High precision and sensitivity for volatile organic impurities; robust and widely available.[1] | Does not provide structural information for unknown impurity identification; requires analyte volatility. |
| HPLC-UV | 99.6 | 0.2 | Suitable for a wide range of compounds, including less volatile impurities; high precision.[1] | Requires a chromophore for UV detection; structural information on impurities is not directly provided. |
Experimental Protocols
Detailed methodologies for the purity analysis of this compound by qNMR, GC-FID, and HPLC-UV are provided below.
Quantitative ¹H-NMR (qNMR) Spectroscopy
Instrumentation:
-
NMR Spectrometer: 400 MHz or higher
-
NMR Tube: 5 mm high-precision
Materials:
-
This compound sample
-
Internal Standard (IS): Maleic acid (certified reference material)
-
Deuterated Solvent: Chloroform-d (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into a clean, dry vial.
-
Accurately weigh approximately 5 mg of the internal standard (Maleic acid) into the same vial.
-
Dissolve the mixture in approximately 0.7 mL of CDCl₃.
-
Transfer the solution to a 5 mm NMR tube.
¹H-NMR Acquisition Parameters:
-
Pulse Program: zg30 (or equivalent 30° pulse)
-
Number of Scans: 16
-
Relaxation Delay (d1): 30 s (to ensure full relaxation of all protons)
-
Acquisition Time: 4 s
-
Spectral Width: 20 ppm
-
Temperature: 298 K
Data Processing and Purity Calculation:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate the characteristic signals for this compound and the internal standard. For this compound, the vinylic protons (2H) are well-resolved. For Maleic acid, the vinylic protons (2H) provide a sharp singlet.
-
Calculate the purity of this compound using the following equation:
Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight (this compound: 176.21 g/mol ; Maleic acid: 116.07 g/mol )
-
m = mass
-
P_IS = Purity of the internal standard
-
Gas Chromatography with Flame Ionization Detection (GC-FID)
Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID)
-
Capillary Column: HP-5 (30 m x 0.32 mm, 0.25 µm film thickness) or equivalent
Materials:
-
This compound sample
-
Solvent: Dichloromethane (HPLC grade)
Sample Preparation:
-
Prepare a stock solution of this compound in dichloromethane at a concentration of approximately 1 mg/mL.
-
Perform serial dilutions to prepare working standards in the range of 10-100 µg/mL.
GC-FID Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 250 °C, hold for 5 minutes
-
-
Carrier Gas: Helium, constant flow at 1.2 mL/min
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
Data Analysis:
-
Purity is calculated based on the area percentage of the this compound peak relative to the total peak area in the chromatogram.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Instrumentation:
-
HPLC system with a UV detector
-
Column: C18 reversed-phase column (150 mm x 4.6 mm, 5 µm particle size)
Materials:
-
This compound sample
-
Mobile Phase A: Water (HPLC grade)
-
Mobile Phase B: Acetonitrile (HPLC grade)
Sample Preparation:
-
Prepare a stock solution of this compound in acetonitrile at a concentration of approximately 1 mg/mL.
-
Prepare working standards by diluting the stock solution with the mobile phase.
HPLC-UV Conditions:
-
Mobile Phase: Isocratic elution with 60:40 (v/v) Acetonitrile:Water
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Data Analysis:
-
Purity is determined by the area percentage of the this compound peak relative to the total peak area.
Experimental Workflow and Method Selection
The following diagrams illustrate the experimental workflow for qNMR purity determination and a decision-making guide for selecting the appropriate analytical method.
Conclusion
Both qNMR and chromatographic techniques are powerful tools for assessing the purity of this compound. qNMR stands out as a primary analytical method that provides a direct and absolute measure of purity without the need for an analyte-specific reference standard, along with valuable structural information for impurity identification.[1] GC-FID and HPLC-UV are robust, high-throughput methods that excel in separating and quantifying volatile and non-volatile impurities, respectively, making them well-suited for routine quality control. The choice of method will ultimately depend on the specific requirements of the analysis, including the need for absolute quantification, the nature of expected impurities, and the desired level of structural information. For a comprehensive purity profile, employing both qNMR and a chromatographic technique can provide orthogonal and confirmatory data, ensuring the highest confidence in the quality of the material.
References
A Comparative Guide to Catalysts for the Synthesis of Ethyl 2-phenylacrylate
For Researchers, Scientists, and Drug Development Professionals
The synthesis of ethyl 2-phenylacrylate, a key intermediate in the production of pharmaceuticals and polymers, can be achieved through various catalytic routes. The choice of catalyst significantly impacts reaction efficiency, yield, and environmental footprint. This guide provides a detailed comparison of different catalysts, supported by experimental data, to inform catalyst selection for this important synthesis.
Catalyst Performance: A Quantitative Comparison
The efficacy of different catalytic systems for the synthesis of this compound and its analogues is summarized below. The primary synthetic routes considered are the Knoevenagel condensation of ethyl phenylacetate with formaldehyde and the Morita-Baylis-Hillman (MBH) reaction of an acrylate with benzaldehyde.
| Catalytic System | Catalyst(s) | Reaction Type | Substrates | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |
| Phase-Transfer Catalysis | Tetrabutylammonium Chloride / Na₂CO₃ | Knoevenagel Condensation | Ethyl Phenylacetate, Paraformaldehyde | DMF | 60 | 3 | ~77 | [1] |
| Tetrabutylammonium Bromide / K₂CO₃ | Knoevenagel Condensation | Ethyl Phenylacetate, Paraformaldehyde | DMF | 80 | 1.5 | ~79 | [1] | |
| Organocatalysis | 1,4-Diazabicyclo[2.2.2]octane (DABCO) | Morita-Baylis-Hillman | Ethyl acrylate, Benzaldehyde | EtOH | Room Temp. | 65 | 74* | [2] |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) / H₂O | Knoevenagel Condensation | Ethyl cyanoacetate, Benzaldehyde | Water | Room Temp. | 0.33 | 96** | [3] | |
| Biocatalysis | Immobilized Lipase (from Mucor sp.) | Esterification | Ferulic acid, Ethanol | t-BuOH | 45 | 120 | 9.9*** | [4] |
Note: The Morita-Baylis-Hillman reaction yields the corresponding α-hydroxyalkylated product, which would require a subsequent dehydration step to form this compound. The cited yield is for the initial adduct.
*Data for a closely related Knoevenagel condensation is presented as a strong indicator of DBU's high efficiency.
**Data for the synthesis of a structurally similar compound, ethyl ferulate, is provided to illustrate a representative biocatalytic approach.
Experimental Protocols
Detailed methodologies for key synthetic routes are provided below.
Protocol 1: Phase-Transfer Catalyzed Knoevenagel Condensation
This protocol is a representative procedure for the synthesis of this compound using a phase-transfer catalyst.
Materials:
-
Ethyl phenylacetate
-
Paraformaldehyde
-
Potassium Carbonate (K₂CO₃)
-
Tetrabutylammonium Bromide (TBAB)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Saturated brine solution
Procedure:
-
To a solution of ethyl phenylacetate in DMF, add potassium carbonate, paraformaldehyde, and tetrabutylammonium bromide.
-
Heat the reaction mixture to 80°C and stir for 1.5 hours.
-
After cooling, add water and ethyl acetate to the reaction mixture.
-
Separate the aqueous layer and extract it again with ethyl acetate.
-
Combine the organic layers and wash sequentially with water and saturated brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound.
Protocol 2: DABCO-Catalyzed Morita-Baylis-Hillman Reaction
The following is a general procedure for the DABCO-catalyzed reaction between an aldehyde and an acrylate.
Materials:
-
Benzaldehyde
-
Ethyl acrylate
-
1,4-Diazabicyclo[2.2.2]octane (DABCO)
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve benzaldehyde and DABCO in ethanol at room temperature.
-
To this solution, add ethyl acrylate and stir the mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction (typically after an extended period for the MBH reaction), quench the reaction with a suitable reagent.
-
Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography to obtain the ethyl 2-(hydroxy(phenyl)methyl)acrylate adduct.
Protocol 3: DBU/Water-Catalyzed Knoevenagel Condensation
This protocol describes a highly efficient and green synthesis of a 2-cyanoacrylate, demonstrating the catalytic power of DBU in water.
Materials:
-
Benzaldehyde
-
Ethyl cyanoacetate
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Water
-
Diethyl ether
-
Saturated brine solution
Procedure:
-
In a reaction vessel, mix benzaldehyde, ethyl cyanoacetate, DBU, and water at room temperature.
-
Stir the mixture vigorously. The reaction is typically rapid.
-
Monitor the reaction by TLC until the starting aldehyde is consumed.
-
Dilute the reaction mixture with water and extract with diethyl ether.
-
Wash the combined organic phases with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the nearly pure product.[5]
Reaction Mechanisms and Workflows
Visual representations of the reaction pathways and experimental workflow are provided below to aid in understanding the underlying chemical transformations and laboratory procedures.
References
- 1. This compound | 22286-82-4 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. asianpubs.org [asianpubs.org]
- 4. The Lipase-catalyzed Synthesis of Ethyl Ferulate | Atlantis Press [atlantis-press.com]
- 5. DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter - RSC Advances (RSC Publishing) DOI:10.1039/C8RA06506C [pubs.rsc.org]
A Comparative Guide to the Reactivity of Ethyl 2-phenylacrylate and Ethyl Cinnamate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis and drug development, the selection of appropriate building blocks is paramount to the successful construction of complex molecular architectures. Among the versatile scaffolds available, α,β-unsaturated esters are of significant interest due to their dual reactivity at the carbon-carbon double bond and the ester functionality. This guide provides an objective comparison of the reactivity of two structurally related α,β-unsaturated esters: Ethyl 2-phenylacrylate and ethyl cinnamate. The discussion is supported by theoretical principles and available experimental data to assist researchers in making informed decisions for their synthetic strategies.
Structural and Electronic Properties
This compound and ethyl cinnamate are isomers, both possessing a phenyl group, an ethyl ester, and a carbon-carbon double bond. The key distinction lies in the position of the phenyl group relative to the ester functionality. In this compound, the phenyl group is at the α-position, directly attached to the carbon adjacent to the carbonyl group. In contrast, ethyl cinnamate features the phenyl group at the β-position. This structural difference profoundly influences the steric and electronic environment of the reactive sites, thereby dictating their chemical reactivity.
This compound (Ethyl atropate)
-
IUPAC Name: Ethyl 2-phenylprop-2-enoate[1]
-
Structure: The phenyl group is at the α-position.
Ethyl Cinnamate
-
IUPAC Name: Ethyl (2E)-3-phenylprop-2-enoate
-
Structure: The phenyl group is at the β-position.
The reactivity of these compounds is primarily centered around two key transformations: the Michael (conjugate) addition to the carbon-carbon double bond and the hydrolysis of the ester group.
Reactivity in Michael Addition
The Michael addition is a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.[2] The electrophilicity of the β-carbon is a crucial factor governing the rate of this reaction.
Theoretical Considerations:
-
Electronic Effects: The electron-withdrawing nature of the ester group polarizes the C=C double bond in both molecules, rendering the β-carbon electrophilic and susceptible to nucleophilic attack. In ethyl cinnamate, the β-phenyl group is in direct conjugation with the double bond and the carbonyl group, which can influence the electron density at the β-carbon. In this compound, the α-phenyl group's electronic influence on the β-carbon is less direct.
-
Steric Effects: The position of the bulky phenyl group plays a significant role in dictating the accessibility of the β-carbon to incoming nucleophiles. In this compound, the α-phenyl group creates significant steric hindrance around the double bond, potentially impeding the approach of a nucleophile to the β-carbon. In contrast, the β-phenyl group in ethyl cinnamate is further from the initial site of nucleophilic attack in many Michael addition mechanisms, although it can influence the overall conformation of the molecule.
Experimental Insights:
While direct comparative kinetic studies are scarce, data from related compounds allow for a qualitative assessment. A study on the kinetics of thiol-Michael additions showed that ethyl cinnamate is less reactive than several other Michael acceptors like propylmaleimide and diethyl fumarate.[3] This suggests that the phenyl group at the β-position may decrease the inherent reactivity compared to less substituted acrylates.
For this compound, the significant steric hindrance at the α-position is expected to be the dominant factor, making it generally less reactive towards Michael addition than ethyl cinnamate, especially with bulky nucleophiles.
Reactivity in Alkaline Hydrolysis
The alkaline hydrolysis of esters is a nucleophilic acyl substitution reaction where a hydroxide ion attacks the electrophilic carbonyl carbon.
Theoretical Considerations:
-
Electronic Effects: The electronic nature of the substituent at the α-position can influence the electrophilicity of the carbonyl carbon. The phenyl group is generally considered to be weakly electron-withdrawing through an inductive effect, which could slightly enhance the electrophilicity of the carbonyl carbon in this compound compared to an alkyl-substituted analogue.
-
Steric Effects: The proximity of the α-phenyl group in this compound to the carbonyl center can sterically hinder the approach of the hydroxide nucleophile. This steric hindrance is expected to be more pronounced than in ethyl cinnamate, where the phenyl group is further away from the reaction center.
Experimental Data:
Data Presentation
Table 1: Comparison of Properties and Reactivity
| Property/Reaction | This compound | Ethyl Cinnamate | Key Influencing Factors |
| IUPAC Name | Ethyl 2-phenylprop-2-enoate | Ethyl (2E)-3-phenylprop-2-enoate | Positional Isomerism |
| Michael Addition Reactivity | Generally lower | Generally higher | Steric Hindrance: The α-phenyl group in this compound significantly hinders nucleophilic attack at the β-carbon. |
| Alkaline Hydrolysis Reactivity | Generally lower | Generally higher | Steric Hindrance: The α-phenyl group in this compound shields the carbonyl carbon from nucleophilic attack. |
Table 2: Indicative Kinetic Data for Alkaline Hydrolysis of Ethyl Cinnamate
| Temperature (°C) | Solvent Composition (% v/v Methanol in Water) | Second-Order Rate Constant (k) (dm³/mol/min) |
| 20 | 30 | 0.920 |
| 25 | 30 | 1.099 |
| 30 | 30 | 1.259 |
| 35 | 30 | 1.419 |
| 40 | 30 | 1.570 |
| (Data sourced from Singh, A. K. (2017). Kinetics and Solvent Effect in Hydrolysis of Ethyl Cinnamate in Water-Methanol Mixture)[4] |
Note: The data in Table 2 is for ethyl cinnamate only and serves as a reference. No direct comparative data for this compound under these conditions was found.
Experimental Protocols
General Protocol for Thiol-Michael Addition
This protocol is a generalized procedure for the addition of a thiol to an α,β-unsaturated ester, which can be adapted to compare the reactivity of this compound and ethyl cinnamate.
Materials:
-
This compound or ethyl cinnamate (Michael acceptor)
-
A thiol (e.g., thiophenol, benzyl mercaptan) (Michael donor)
-
A base catalyst (e.g., triethylamine, DBU)
-
Anhydrous solvent (e.g., THF, CH₂Cl₂)
-
Apparatus for inert atmosphere reaction (e.g., Schlenk line, nitrogen-filled balloon)
Procedure:
-
To a solution of the α,β-unsaturated ester (1.0 eq) in the chosen anhydrous solvent under an inert atmosphere, add the thiol (1.1 eq).
-
Add the base catalyst (0.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by an appropriate analytical technique (e.g., TLC, GC-MS, or ¹H NMR).
-
For kinetic analysis, aliquots can be taken at regular intervals, quenched (e.g., with a dilute acid solution), and analyzed to determine the concentration of the reactants and products over time.
-
Upon completion, the reaction is worked up by washing with water and brine, drying the organic layer over an anhydrous salt (e.g., Na₂SO₄), and removing the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
General Protocol for Alkaline Hydrolysis
This protocol describes a typical procedure for the base-mediated hydrolysis of an ester.
Materials:
-
This compound or ethyl cinnamate
-
A solution of a strong base (e.g., 1 M NaOH or KOH in a water/ethanol mixture)
-
Reflux apparatus
-
Apparatus for titration (burette, pipette, indicator)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, place a known concentration of the ester.
-
Add a known excess of the standard alkaline solution (e.g., 1 M NaOH).
-
Heat the mixture to reflux for a specified period.
-
To monitor the reaction kinetics, the reaction can be carried out at a constant temperature, and aliquots withdrawn at different time intervals.
-
Each aliquot is immediately quenched by adding it to a known volume of a standard acid solution (e.g., 1 M HCl) to stop the reaction.
-
The unreacted acid is then back-titrated with a standard solution of NaOH using a suitable indicator (e.g., phenolphthalein) to determine the concentration of the ester that has been hydrolyzed.
-
The rate constant can be calculated from the change in concentration of the ester over time.
Mandatory Visualization
Caption: Comparative reactivity of this compound and ethyl cinnamate.
Caption: Experimental workflow for comparative Michael addition studies.
Conclusion
References
A Comparative Guide: Poly(ethyl 2-phenylacrylate) vs. Poly(2-hydroxyethyl methacrylate) in Biomedical Applications
For Researchers, Scientists, and Drug Development Professionals
In the landscape of biomedical polymers, the selection of an appropriate material is paramount to the success of a device or drug delivery system. This guide provides an objective comparison of two acrylate-based polymers: poly(ethyl 2-phenylacrylate) (PEPA) and the well-established poly(2-hydroxyethyl methacrylate) (PHEMA). While PHEMA has a long and proven track record in various biomedical applications, PEPA presents distinct chemical features that warrant a comparative evaluation of its potential. This document summarizes key performance characteristics, supported by available data, to aid in the informed selection of materials for your research and development endeavors.
At a Glance: Key Physicochemical and Biological Properties
The fundamental differences in the chemical structures of PEPA and PHEMA give rise to distinct material properties. PHEMA is a hydrophilic polymer, characterized by the presence of a hydroxyl group in its side chain, which imparts water-swellable characteristics, making it a hydrogel.[1] In contrast, PEPA is a hydrophobic polymer due to the presence of a phenyl group and the absence of a hydrophilic moiety. This inherent hydrophobicity is a key differentiator influencing its interaction with biological systems.
| Property | Poly(this compound) (PEPA) | Poly(2-hydroxyethyl methacrylate) (PHEMA) |
| Chemical Structure | Polymer with a phenyl group in the side chain | Polymer with a hydroxyl group in the side chain |
| Hydrophilicity | Hydrophobic | Hydrophilic |
| Biocompatibility | Limited data available; potential for cytotoxicity due to aromatic nature, though some phenyl-containing polymers show biocompatibility. | Generally considered biocompatible and elicits a minimal immunological response.[1] |
| Mechanical Properties | Expected to be more rigid and possess higher tensile strength in a dry state. | In its dry state, it is hard and brittle, but becomes soft and flexible upon hydration (hydrogel form).[1] Mechanical properties are tunable.[1] |
| Drug Delivery Potential | Primarily investigated as a monomer in drug synthesis; potential for hydrophobic drug encapsulation. | Extensively used for controlled drug release of both hydrophilic and hydrophobic drugs.[2][3] |
| Common Applications | Monomer in polymer and pharmaceutical synthesis.[4] | Soft contact lenses, drug delivery systems, tissue engineering scaffolds, wound dressings.[1] |
In-Depth Performance Comparison
Biocompatibility
PEPA , on the other hand, has not been extensively studied for its biocompatibility as a polymer for biomedical applications. The presence of the aromatic phenyl group raises considerations, as some aromatic compounds can exhibit cytotoxic effects. However, it is important to note that the biocompatibility of a polymer is not solely determined by its monomeric unit. For instance, some studies on polymers containing phenyl acrylate have explored their potential in creating materials with enhanced UV absorption and thermal stability, which could be beneficial in specific biomedical contexts.[6] Further in-vitro and in-vivo studies are necessary to definitively characterize the biocompatibility of PEPA.
Drug Delivery Capabilities
PHEMA hydrogels are versatile platforms for controlled drug delivery. Their high water content and porous structure allow for the encapsulation and release of a wide range of therapeutic agents.[2][3] The release kinetics can be tailored by modifying the crosslinking density and copolymerizing with other monomers to introduce stimuli-responsive behavior (e.g., pH or temperature sensitivity).[7]
PEPA's role in drug delivery has been primarily as a monomer in the synthesis of more complex drug molecules rather than as a polymeric drug carrier itself.[4] Its hydrophobic nature suggests potential for the encapsulation of poorly water-soluble drugs. The release mechanism from a PEPA matrix would likely be diffusion-controlled, governed by the degradation of the polymer matrix, which itself is an area requiring further investigation.
Mechanical Properties
PHEMA in its dry state is a rigid, glassy polymer.[1] Upon hydration, it transforms into a soft and flexible hydrogel. The mechanical properties of PHEMA hydrogels, such as tensile strength and Young's modulus, can be tuned over a wide range by varying the water content and crosslinking density, making them adaptable for applications ranging from soft contact lenses to more robust scaffolds.[8][9]
PEPA , being a hydrophobic polymer, is expected to exhibit higher rigidity and tensile strength in its dry, solid state compared to hydrated PHEMA. The phenyl group in its structure would contribute to chain stiffness. The mechanical properties of PEPA films would be critical for applications requiring structural integrity, but quantitative data in the context of biomedical applications is scarce.
Experimental Methodologies
To ensure a standardized comparison of these polymers, the following experimental protocols are recommended for key performance indicators.
Synthesis of Poly(this compound) (PEPA) and Poly(2-hydroxyethyl methacrylate) (PHEMA)
A general workflow for the synthesis and subsequent characterization of these polymers is outlined below.
Caption: General workflow for the synthesis and characterization of PEPA and PHEMA.
Biocompatibility Assessment: In Vitro Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Surface Wettability: Contact Angle Measurement
The contact angle of a water droplet on the polymer surface provides a measure of its hydrophilicity or hydrophobicity.
Caption: Workflow for measuring surface wettability via contact angle analysis.
Conclusion
PHEMA stands as a well-characterized and versatile biomaterial with a strong safety and efficacy profile, particularly in applications requiring hydrophilicity and biocompatibility. Its properties are readily tunable, making it a reliable choice for a multitude of biomedical devices and drug delivery systems.
Poly(this compound) remains a material with underexplored potential in the biomedical field. Its inherent hydrophobicity, a direct contrast to PHEMA, suggests possible advantages in applications such as coatings to reduce protein adsorption or as a matrix for hydrophobic drug delivery. However, the current lack of comprehensive biocompatibility and performance data necessitates significant further research.
For researchers and drug development professionals, the choice between these two polymers will be dictated by the specific requirements of the application. For established applications where hydrophilicity and a proven track record are crucial, PHEMA is the clear choice. For novel applications where hydrophobicity and potentially different mechanical properties are desired, PEPA may be a candidate for investigation, with the understanding that extensive characterization of its biological performance is a prerequisite. This guide serves as a starting point for this critical decision-making process, emphasizing the need for rigorous experimental evaluation.
References
- 1. pHEMA: An Overview for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. researchgate.net [researchgate.net]
- 4. This compound | 22286-82-4 | Benchchem [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. How to Measure Drug Release Kinetics from Hydrogel Matrices — HPLC Protocol and Data Formats [eureka.patsnap.com]
- 8. shoichetlab.utoronto.ca [shoichetlab.utoronto.ca]
- 9. shoichetlab.utoronto.ca [shoichetlab.utoronto.ca]
A Comparative Guide to the Cross-Validation of Analytical Methods for Ethyl 2-phenylacrylate
For researchers, scientists, and drug development professionals, the robust and reliable quantification of Ethyl 2-phenylacrylate is paramount for ensuring product quality and consistency. Cross-validation of analytical methods is a critical step to demonstrate the interchangeability of different analytical procedures and to ensure data integrity across various laboratories or during method transfer. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the analysis of this compound, supported by representative experimental data and detailed methodologies.
The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose.[1] The International Council for Harmonisation (ICH) provides comprehensive guidelines on the validation of analytical procedures, outlining the necessary performance characteristics to be investigated.[1][2][3]
Comparison of Analytical Methods
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most common and powerful techniques for the analysis of acrylate compounds.[4] While both methods are suitable for the quantification of this compound, they operate on different principles and present distinct advantages and limitations.
High-Performance Liquid Chromatography (HPLC) is a versatile technique that separates components in a liquid mobile phase through a solid stationary phase. For a compound like this compound, which possesses a chromophore due to the phenyl ring and the acrylate double bond, UV detection is a common and effective choice.[5]
Gas Chromatography (GC) is a technique used for separating and analyzing volatile and semi-volatile compounds.[5] Given that this compound is a volatile compound, GC equipped with a Flame Ionization Detector (FID) offers high sensitivity for its quantification.[5]
The following table summarizes the typical performance characteristics of HPLC-UV and GC-FID methods for the analysis of this compound. The data presented is representative of what can be expected from a well-developed and validated method.
| Performance Characteristic | HPLC-UV | GC-FID | ICH Acceptance Criteria (Typical) |
| Linearity (Correlation Coefficient, r²) | > 0.999 | > 0.999 | ≥ 0.99 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 97.5% - 102.5% | 80% - 120% |
| Precision (Repeatability, %RSD) | < 1.0% | < 1.5% | ≤ 2% |
| Intermediate Precision (%RSD) | < 2.0% | < 2.5% | ≤ 3% |
| Limit of Detection (LOD) | ~0.05 µg/mL | ~0.01 µg/mL | - |
| Limit of Quantitation (LOQ) | ~0.15 µg/mL | ~0.03 µg/mL | - |
| Specificity | High | High | Method should be specific for the analyte. |
| Robustness | Demonstrated | Demonstrated | Method should be reliable under varied conditions. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical methods. Below are representative experimental protocols for the analysis of this compound using HPLC-UV and GC-FID.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Instrumentation:
-
Agilent 1260 Infinity II HPLC system or equivalent, equipped with a Diode Array Detector (DAD).
Chromatographic Conditions:
-
Column: ZORBAX SB-C18 (250 mm × 4.6 mm, 5 µm) or equivalent.
-
Mobile Phase: Acetonitrile and Water (60:40 v/v), isocratic elution.[6]
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm (based on the UV absorption of the acrylate system).[5]
-
Injection Volume: 10 µL.
-
Run Time: 10 minutes.
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to obtain a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Preparation: Dilute the sample containing this compound with the mobile phase to a concentration within the calibration range.
Method 2: Gas Chromatography with Flame Ionization Detection (GC-FID)
Instrumentation:
-
Agilent 7890B GC system or equivalent, equipped with a Flame Ionization Detector (FID).
Chromatographic Conditions:
-
Column: Agilent HP-5 (30 m × 0.32 mm, 0.25 µm) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 275 °C.[7]
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 200 °C, hold for 2 minutes.
-
-
Injection Volume: 1 µL.
-
Split Ratio: 20:1.
Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol or ethyl acetate.
-
Working Standard Solutions: Serially dilute the stock solution to prepare working standards in the expected concentration range of the samples (e.g., 0.1-50 µg/mL).
-
Sample Preparation: Dilute the sample with the chosen solvent to bring the concentration of this compound into the linear range of the method.
Cross-Validation Workflow
Cross-validation ensures that different analytical methods provide comparable results.[8] This is particularly important when transferring a method between laboratories or when a new method is intended to replace an existing one. The process involves analyzing the same set of samples using both methods and comparing the results.
Caption: Workflow for the cross-validation of two analytical methods.
Signaling Pathway of Method Selection
The choice between HPLC and GC for the analysis of this compound depends on several factors, including the sample matrix, required sensitivity, and available instrumentation.
Caption: Decision pathway for selecting an analytical method.
References
- 1. database.ich.org [database.ich.org]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. e3s-conferences.org [e3s-conferences.org]
- 5. This compound | 22286-82-4 | Benchchem [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. brjac.com.br [brjac.com.br]
- 8. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Benchmarking of Ethyl 2-phenylacrylate (EPA) Copolymer Biocompatibility
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of novel biomaterials for advanced drug delivery systems and tissue engineering scaffolds, the biocompatibility of constituent polymers is a paramount consideration. This guide provides a comparative analysis of the predicted biocompatibility of Ethyl 2-phenylacrylate (EPA) copolymers against established biomedical polymers: Poly(methyl methacrylate) (PMMA), Poly(2-hydroxyethyl methacrylate) (pHEMA), and Poly(lactic-co-glycolic acid) (PLGA).
Due to the limited availability of direct experimental data on the biocompatibility of EPA copolymers, this guide extrapolates potential performance based on the known biological responses to structurally similar acrylate polymers. The inclusion of the phenyl group in EPA is anticipated to increase hydrophobicity compared to other acrylates, a factor known to influence protein adsorption and subsequent cellular interactions. This analysis, therefore, serves as a predictive framework to guide future research and development of EPA-based biomaterials.
Comparative Analysis of Biocompatibility
The following tables summarize the biocompatibility profiles of PMMA, pHEMA, and PLGA, which serve as benchmarks for evaluating the potential performance of EPA copolymers.
Table 1: In Vitro Cytotoxicity
| Polymer | Cell Line | Assay | Results | Citation |
| Poly(methyl methacrylate) (PMMA) | L929 mouse fibroblasts, Human oral squamous carcinoma cells (OECM-1) | MTT Assay | >90% cell viability after 24 and 48 hours for various PMMA copolymers.[1] A 17% decrease in viability was seen for 3D-printed PMMA resin on OECM-1 cells.[1] | |
| Poly(2-hydroxyethyl methacrylate) (pHEMA) | HeLa cells | Cytotoxicity Assay | 97-100% cell viability for pHEMA/itaconic acid/PEGDMA hydrogels. | |
| Poly(lactic-co-glycolic acid) (PLGA) | THP-1-derived macrophages | Cell Viability Assay | Acidic degradation products of PLGA can decrease cell viability.[2] |
Table 2: Hemocompatibility
| Polymer | Assay | Results | Citation |
| Poly(methyl methacrylate) (PMMA) | Not specified | Generally considered hemocompatible, but surface modifications may be necessary. | |
| Poly(2-hydroxyethyl methacrylate) (pHEMA) | Hemolysis Assay | Good blood compatibility indicated for pHEMA-based hydrogels. | |
| Poly(lactic-co-glycolic acid) (PLGA) | Platelet Adhesion | Higher platelet adhesion and activation compared to surface-modified PLGA.[3] |
Table 3: In Vivo Inflammatory Response
| Polymer | Animal Model | Implantation Site | Inflammatory Response | Citation |
| Poly(methyl methacrylate) (PMMA) | Not specified | Not specified | Can elicit a foreign body response, with inflammation influenced by surface properties.[4] | |
| Poly(2-hydroxyethyl methacrylate) (pHEMA) | Not specified | Not specified | Generally considered to have good biocompatibility with minimal inflammatory response. | |
| Poly(lactic-co-glycolic acid) (PLGA) | Hamsters | Subcutaneous | Chronic granulomatous inflammatory response that resolves over time as the polymer degrades.[5] |
Experimental Protocols
Detailed methodologies for key biocompatibility assays are provided to facilitate the design and execution of comparative studies involving EPA copolymers.
In Vitro Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
Procedure:
-
Material Extraction: The polymer material is incubated in a cell culture medium (e.g., DMEM) at 37°C for 24-72 hours to create an extract.
-
Cell Seeding: A suitable cell line (e.g., L929 mouse fibroblasts) is seeded in a 96-well plate and cultured to near-confluency.
-
Exposure: The culture medium is replaced with the material extract. Positive (e.g., organotin-stabilized PVC) and negative (e.g., high-density polyethylene) controls are included.
-
Incubation: Cells are incubated with the extracts for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT reagent is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm. Cell viability is calculated as a percentage relative to the negative control.[6]
Figure 1: Workflow for the MTT cytotoxicity assay.
Hemocompatibility: Hemolysis Assay (ASTM F756)
This assay determines the hemolytic potential of a material by measuring the amount of hemoglobin released from red blood cells upon contact with the material.
Procedure:
-
Material Preparation: The test material is prepared according to the standard, often as an extract or for direct contact.
-
Blood Collection: Fresh human or rabbit blood is collected with an anticoagulant.
-
Exposure: The material (or its extract) is incubated with a diluted blood solution at 37°C for a specified time (typically 3 hours). Positive (e.g., deionized water) and negative (e.g., saline) controls are run in parallel.
-
Centrifugation: After incubation, the samples are centrifuged to pellet the intact red blood cells.
-
Hemoglobin Measurement: The amount of free hemoglobin in the supernatant is quantified spectrophotometrically.
-
Calculation: The percentage of hemolysis is calculated relative to the positive control. Materials are typically classified as non-hemolytic (<2% hemolysis), slightly hemolytic (2-5% hemolysis), or hemolytic (>5% hemolysis).[2]
Figure 2: Workflow for the ASTM F756 hemolysis assay.
In Vivo Biocompatibility: Subcutaneous Implantation
This study evaluates the local tissue response to an implanted material over time.
Procedure:
-
Material Sterilization: The polymer implant is sterilized using an appropriate method (e.g., ethylene oxide or gamma irradiation).
-
Animal Model: A suitable animal model, typically rats or rabbits, is selected.
-
Surgical Implantation: The sterilized material is surgically implanted into the subcutaneous tissue of the animal.
-
Observation Period: The animals are monitored for a defined period (e.g., 7, 28, and 90 days) to assess the local and systemic response.
-
Histological Analysis: At the end of the observation period, the implant and surrounding tissue are explanted, fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin).
-
Evaluation: The tissue sections are examined microscopically to evaluate the inflammatory response, including the presence of inflammatory cells (e.g., neutrophils, macrophages, lymphocytes, giant cells), fibrosis, and tissue integration.
Figure 3: Workflow for in vivo subcutaneous implantation study.
Conclusion
While direct experimental data for this compound copolymers is needed for a definitive assessment of their biocompatibility, this comparative guide provides a foundational framework for their evaluation. By benchmarking against well-characterized polymers like PMMA, pHEMA, and PLGA, and by employing standardized testing protocols, researchers can systematically investigate the potential of EPA copolymers for various biomedical applications. The anticipated hydrophobicity of EPA copolymers suggests that careful consideration should be given to surface properties and their influence on protein adsorption and cellular interactions in future studies.
References
- 1. rjor.ro [rjor.ro]
- 2. The pro‐inflammatory response of macrophages regulated by acid degradation products of poly(lactide‐co‐glycolide) nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Inflammatory Response to Polymeric Materials [ouci.dntb.gov.ua]
- 5. deepdyve.com [deepdyve.com]
- 6. Hemocompatibility Comparison of Biomedical Grade Polymers Using Rabbit Thrombogenicity Model for Preparing Nonthrombogenic Nitric Oxide Releasing Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Environmental Footprint of Ethyl 2-phenylacrylate Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Ethyl 2-phenylacrylate is a valuable intermediate in the pharmaceutical and polymer industries, most notably in the synthesis of the analgesic Tilidine.[1][2] As the chemical industry increasingly embraces sustainable practices, a critical evaluation of the environmental impact of its synthesis routes is imperative. This guide provides a comparative analysis of various synthetic pathways to this compound, focusing on key green chemistry metrics, and offers detailed experimental protocols for the discussed methods.
Comparative Analysis of Synthesis Routes
The selection of a synthesis route can significantly influence the environmental footprint of a chemical process. Key metrics such as Atom Economy, E-Factor (Environmental Factor), and Process Mass Intensity (PMI) are crucial in quantifying this impact.[3] Atom economy measures the efficiency of a reaction in converting reactants to the desired product, while the E-Factor and PMI provide a broader view of waste generation, including solvents and other process aids.[3][4]
| Synthesis Route | Reagents | Catalyst/Conditions | Solvents | Atom Economy (%) | E-Factor | Process Mass Intensity (PMI) | Environmental Considerations |
| Knoevenagel Condensation | Benzaldehyde, Ethyl Cyanoacetate | Ammonium Acetate, Microwave | Solvent-free | High (Theoretical) | Low | Low | Microwave irradiation reduces reaction time and eliminates the need for solvents, aligning with green chemistry principles.[5] |
| Reaction with Formaldehyde | Ethyl Phenylacetate, Paraformaldehyde | Potassium Carbonate, Phase-Transfer Catalyst | Toluene, DMF | Moderate | Moderate to High | Moderate to High | The use of toluene and DMF as solvents contributes to a higher E-Factor.[6] Potential for side reactions can lower the yield and increase waste.[6] |
| Fischer Esterification | 2-Phenylacrylic Acid, Ethanol | Sulfuric Acid | Excess Ethanol | High | Low to Moderate | Low to Moderate | A classical and direct method.[5] The use of excess ethanol as both reactant and solvent can be optimized for recovery and reuse. |
| Biocatalysis (Enzymatic) | Ethyl Acrylate, Phenyl-containing substrate | Immobilized Lipase (e.g., CALB) | Solvent-free | Very High | Very Low | Very Low | Offers high selectivity, mild reaction conditions, and the use of reusable biocatalysts, minimizing waste and energy consumption.[5] |
Note: The values for Atom Economy, E-Factor, and PMI are qualitative assessments based on the principles of each reaction. Precise values would require specific experimental data and process parameters.
Experimental Protocols
Detailed methodologies are essential for replicating and comparing the environmental performance of each synthesis route.
Knoevenagel Condensation (Microwave-Assisted, Solvent-Free)
This protocol is based on the general principles of microwave-assisted Knoevenagel condensation.[5]
-
Reactant Mixture: In a microwave-safe vessel, combine benzaldehyde (1 equivalent), ethyl cyanoacetate (1.2 equivalents), and ammonium acetate (0.2 equivalents).
-
Microwave Irradiation: Subject the mixture to microwave irradiation at a controlled temperature (e.g., 80-100 °C) and power (e.g., 100-300 W) for a short duration (e.g., 5-15 minutes). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and add water. The product, this compound, will precipitate.
-
Purification: Filter the solid product, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
Reaction of Ethyl Phenylacetate with Formaldehyde
This protocol is adapted from a patented industrial method.[6]
-
Reaction Setup: In a round-bottom flask equipped with a stirrer and a condenser, dissolve ethyl phenylacetate (1 equivalent) in toluene.
-
Addition of Reagents: Add potassium carbonate (1.5 equivalents) and a phase-transfer catalyst (e.g., tetrabutylammonium bromide, 0.05 equivalents).
-
Reaction with Formaldehyde: Heat the mixture to a specified temperature (e.g., 80-100 °C) and slowly add paraformaldehyde (1.2 equivalents).
-
Reaction Monitoring: Maintain the temperature and stir the mixture for several hours, monitoring the reaction by Gas Chromatography (GC).
-
Work-up: After the reaction is complete, cool the mixture, and wash with water to remove the catalyst and inorganic salts.
-
Purification: Separate the organic layer, dry it over anhydrous sodium sulfate, and remove the toluene under reduced pressure. The crude product is then purified by vacuum distillation.
Logical Workflow for Environmental Impact Assessment
The following diagram illustrates a structured approach to evaluating the environmental impact of a chemical synthesis route.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Green Chemistry Metrics with Special Reference to Green Analytical Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound | 22286-82-4 | Benchchem [benchchem.com]
- 6. CN1418860A - Method for preparing 2-phenylacrylic acid and ester thereof - Google Patents [patents.google.com]
A Researcher's Guide to In-situ Monitoring of Polymerization Kinetics: A Comparative Analysis for Ethyl 2-phenylacrylate
For researchers, scientists, and drug development professionals, understanding and controlling the kinetics of polymerization is paramount for designing materials with desired properties. This is particularly true for specialty monomers like Ethyl 2-phenylacrylate (EPA), where precise control over the polymerization process can significantly impact the final product's performance in applications ranging from advanced coatings to biomedical devices.[1] In-situ monitoring techniques offer a powerful alternative to traditional offline methods, providing real-time insights into the reaction progress. This guide provides a comparative overview of key in-situ and ex-situ techniques for monitoring the polymerization kinetics of acrylates, using data from closely related monomers as illustrative examples due to the limited availability of specific data for this compound.
Experimental Protocols: A Comparative Overview
The choice of monitoring technique depends on various factors, including the specific kinetic parameters of interest, the experimental setup, and the required level of detail. Here, we compare two prominent in-situ methods, Real-Time Fourier-Transform Infrared Spectroscopy (RT-FTIR) and Automated Continuous Online Monitoring of Polymerization (ACOMP), with a conventional offline method, Gravimetry combined with Size-Exclusion Chromatography (SEC).
In-situ Method 1: Real-Time Fourier-Transform Infrared Spectroscopy (RT-FTIR)
RT-FTIR is a widely used technique for monitoring the real-time conversion of monomers during polymerization.[2] It operates by tracking the decrease in the characteristic infrared absorption bands of the monomer's reactive functional groups as they are converted into a polymer.
Experimental Protocol:
-
Sample Preparation: A reaction mixture is prepared containing the monomer (e.g., this compound), an initiator (e.g., azobisisobutyronitrile, AIBN), and a solvent (e.g., toluene) in a reaction vessel.
-
Instrument Setup: An attenuated total reflectance (ATR) FTIR probe is inserted directly into the reaction vessel. The spectrometer is configured to collect spectra at regular time intervals (e.g., every 30 seconds).
-
Reaction Initiation: The polymerization is initiated by raising the temperature of the reaction mixture to the desired level (e.g., 70°C).
-
Data Acquisition: The FTIR spectra are continuously recorded throughout the polymerization. The disappearance of the acrylate C=C double bond absorption peak (typically around 1635 cm⁻¹) is monitored.
-
Data Analysis: The monomer conversion is calculated by comparing the area of the characteristic monomer peak at any given time to its initial area. This allows for the determination of the polymerization rate.
In-situ Method 2: Automated Continuous Online Monitoring of Polymerization (ACOMP)
ACOMP is a more advanced in-situ technique that provides comprehensive real-time data on multiple polymer properties simultaneously, including monomer conversion, molecular weight, and intrinsic viscosity.[3][4]
Experimental Protocol:
-
System Setup: An ACOMP system is connected to the polymerization reactor via a sampling loop. The system consists of a series of detectors, typically including a UV-Vis spectrometer, a differential refractometer, a multi-angle light scattering (MALS) detector, and a viscometer.[4]
-
Reaction Initiation: The polymerization of the monomer (e.g., an acrylate) is initiated in the reactor under controlled conditions.
-
Continuous Sampling and Dilution: A small, continuous stream of the reaction mixture is automatically withdrawn from the reactor, diluted with a suitable solvent to quench the reaction, and then passed through the bank of detectors.
-
Real-Time Data Acquisition: Each detector provides real-time data. The UV-Vis detector monitors monomer concentration, the MALS detector determines the weight-average molecular weight (Mw), and the viscometer measures the intrinsic viscosity.[3]
-
Data Analysis: The ACOMP software integrates the data from all detectors to provide a continuous, real-time profile of the polymerization kinetics and the evolution of polymer properties.
Offline Method: Gravimetry and Size-Exclusion Chromatography (SEC)
This traditional approach involves taking discrete samples from the reaction at different time points and analyzing them offline.
Experimental Protocol:
-
Reaction Setup: The polymerization is carried out in a reaction vessel with controlled temperature and stirring.
-
Sampling: At predetermined time intervals, an aliquot of the reaction mixture is withdrawn and immediately quenched to stop the polymerization (e.g., by rapid cooling and addition of an inhibitor).
-
Gravimetric Analysis (Conversion): The polymer is precipitated from the sample by adding a non-solvent. The precipitated polymer is then filtered, dried, and weighed to determine the polymer yield, from which the monomer conversion is calculated.
-
Size-Exclusion Chromatography (Molecular Weight): A portion of the quenched sample is dissolved in a suitable solvent (e.g., tetrahydrofuran) and injected into an SEC system.
-
Data Analysis: The SEC instrument separates the polymer chains based on their hydrodynamic volume, providing the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI).
Quantitative Data Comparison
| Parameter | RT-FTIR | ACOMP | Gravimetry & SEC (Offline) |
| Monomer Conversion | Real-time, continuous data | Real-time, continuous data | Discrete data points |
| Reaction Rate | Calculated from conversion data | Calculated from conversion data | Calculated from discrete conversion points |
| Weight-Average MW (Mw) | Not directly measured | Real-time, continuous data | Measured at discrete time points |
| Number-Average MW (Mn) | Not directly measured | Not directly measured | Measured at discrete time points |
| Polydispersity Index (PDI) | Not measured | Not directly measured | Calculated from Mn and Mw at discrete points |
| Intrinsic Viscosity | Not measured | Real-time, continuous data | Can be measured offline |
| Data Acquisition Time | Seconds per data point | Minutes per full characterization | Hours to days for a full kinetic profile |
| Experimental Overhead | Moderate | High initial setup, low running | High (sampling, quenching, analysis) |
Visualizing the Process
Diagrams can aid in understanding the complex workflows and relationships between these monitoring techniques.
Caption: Experimental workflow for in-situ monitoring of polymerization kinetics using RT-FTIR.
References
The Impact of Architectural Design on the Bulk Properties of Poly(ethyl 2-phenylacrylate): A Comparative Overview
A comprehensive review of existing literature reveals a notable gap in direct comparative studies on the bulk properties of poly(ethyl 2-phenylacrylate) (PEPA) with varying polymer architectures. While the synthesis of linear, branched, and star-shaped polymers is well-established, specific experimental data correlating these architectures with the thermal, mechanical, and rheological properties of PEPA remains scarce. However, by drawing parallels with analogous polymer systems, we can infer the expected trends and provide a foundational guide for researchers, scientists, and drug development professionals interested in the structure-property relationships of this promising polymer.
This guide aims to provide a comparative framework for understanding how the architectural design of poly(this compound) can influence its macroscopic properties. The information presented is based on established principles of polymer science and data from related polyacrylate systems, offering a predictive insight in the absence of direct experimental comparisons for PEPA.
Influence of Polymer Architecture on Bulk Properties: A Predictive Comparison
The arrangement of polymer chains—whether in a linear, branched, or star-shaped fashion—profoundly impacts their packing, entanglement, and overall mobility. These microscopic differences manifest as significant variations in the bulk properties of the material. The following table summarizes the expected qualitative differences between linear, branched, and star-shaped poly(this compound).
| Property | Linear Architecture | Branched Architecture | Star-Shaped Architecture |
| Melt Viscosity | High | Lower than linear | Lowest |
| Glass Transition (Tg) | Baseline | Generally lower than linear | Can be higher or lower than linear depending on arm length and core |
| Mechanical Strength | High tensile strength | Lower tensile strength | Moderate to high, depending on arm entanglement |
| Solubility | Moderate | Higher than linear | Highest |
| Processability | More challenging | Improved | Generally easiest |
Experimental Methodologies for Synthesis and Characterization
To facilitate future research in this area, this section outlines the detailed experimental protocols for the synthesis of PEPA with different architectures and the subsequent characterization of their bulk properties.
Synthesis of Poly(this compound) Architectures
Controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, are crucial for synthesizing polymers with well-defined architectures and low polydispersity.
1. Linear Poly(this compound) via ATRP:
-
Materials: this compound (EPA) monomer, ethyl α-bromophenylacetate (initiator), Cu(I)Br (catalyst), N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA) (ligand), anisole (solvent).
-
Procedure: The EPA monomer, initiator, and solvent are degassed with nitrogen. The catalyst and ligand are added under a nitrogen atmosphere. The reaction mixture is heated to a specific temperature (e.g., 90°C) and stirred for a predetermined time to achieve the desired molecular weight. The polymerization is quenched by exposing the mixture to air. The polymer is then precipitated in a non-solvent like methanol, filtered, and dried under vacuum.
2. Branched Poly(this compound) via RAFT Polymerization:
-
Materials: EPA monomer, a divinyl comonomer (e.g., ethylene glycol dimethacrylate) as a branching agent, a suitable chain transfer agent (e.g., 2-cyano-2-propyl dodecyl trithiocarbonate), and a radical initiator (e.g., AIBN).
-
Procedure: The components are dissolved in a suitable solvent (e.g., toluene) and purged with nitrogen. The polymerization is initiated by heating the mixture (e.g., to 70°C). The degree of branching can be controlled by the ratio of the divinyl comonomer to the EPA monomer. The polymer is isolated by precipitation.
3. Star-Shaped Poly(this compound) via "Core-First" ATRP:
-
Materials: EPA monomer, a multifunctional initiator (e.g., a molecule with multiple ATRP initiating sites, such as a silsesquioxane core), Cu(I)Br, and PMDETA.
-
Procedure: The "core-first" approach involves growing polymer arms from a central multifunctional initiator. The reaction conditions are similar to the linear synthesis, with the stoichiometry adjusted for the number of initiating sites on the core molecule.
Characterization of Bulk Properties
1. Thermal Properties:
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and any melting or crystallization behavior.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability and decomposition profile of the polymers.
2. Mechanical Properties:
-
Tensile Testing: To measure properties such as Young's modulus, tensile strength, and elongation at break using a universal testing machine on polymer films.
-
Dynamic Mechanical Analysis (DMA): To study the viscoelastic properties of the material as a function of temperature and frequency, providing information on the storage modulus, loss modulus, and tan delta.
3. Rheological Properties:
-
Rotational Rheometry: To measure the melt viscosity and viscoelastic behavior of the polymers at different temperatures and shear rates. This provides insights into the processability of the material.
Logical Pathway from Architecture to Properties
The following diagram illustrates the conceptual relationship between the chosen polymer architecture and the resulting bulk properties.
Caption: From synthesis to properties.
Future Directions
The field would greatly benefit from direct, systematic studies that synthesize and characterize linear, branched, and star-shaped poly(this compound) under controlled conditions. Such research would provide invaluable quantitative data to validate the predictive trends outlined in this guide. This would not only advance the fundamental understanding of structure-property relationships in this specific polymer but also accelerate its application in diverse fields, including drug delivery, where precise control over material properties is paramount. Researchers are encouraged to utilize the outlined experimental protocols as a starting point for these much-needed investigations.
Safety Operating Guide
Proper Disposal of Ethyl 2-phenylacrylate: A Guide for Laboratory Professionals
For immediate release: This document provides comprehensive guidance on the safe and compliant disposal of Ethyl 2-phenylacrylate (CAS No. 22286-82-4), a compound commonly used in research and development. Adherence to these procedures is critical to ensure personnel safety and environmental protection.
This compound is classified as an irritant and is toxic to aquatic life with long-lasting effects.[1] Improper disposal can lead to skin and eye irritation, respiratory issues, and significant environmental contamination.[1] Therefore, it is imperative that all personnel handling this chemical are familiar with the following protocols.
Quantitative Data Summary
For quick reference, the key physical, chemical, and safety data for this compound are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₂O₂ | [1][2][3] |
| Molecular Weight | 176.21 g/mol | [2][3] |
| CAS Number | 22286-82-4 | [1][2][4][5] |
| Appearance | Liquid | [5] |
| Purity | ≥97% | [3][5] |
| Storage Conditions | Inert atmosphere, store in freezer, under -20°C | [4][5] |
| Signal Word | Warning | [1][5] |
| Hazard Statements | H315, H319, H335, H411 | [1][5] |
Experimental Protocols: Disposal Procedures
The following step-by-step methodology must be followed for the disposal of this compound. This procedure is designed to minimize exposure and ensure compliance with environmental regulations.
1. Personal Protective Equipment (PPE) and Engineering Controls:
- Eye Protection: Wear chemical safety goggles or a face shield.
- Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).
- Respiratory Protection: Use in a well-ventilated area or with a fume hood to avoid inhaling vapors.
- Skin and Body Protection: Wear a lab coat and appropriate protective clothing.
2. Waste Collection:
- Collect waste this compound in a designated, properly labeled, and sealed container.
- The container must be compatible with the chemical and clearly marked as "Hazardous Waste" with the full chemical name.
- Store waste containers in a designated satellite accumulation area within the laboratory.[6]
- This area should be away from sources of ignition and have secondary containment to prevent spills.[6]
3. Disposal Pathway:
- Do not dispose of this compound down the drain or in regular trash. [6] This is strictly prohibited.[6]
- Disposal must be managed through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[6]
- Contact your EHS office to schedule a pickup for the hazardous waste container.
4. Spill Management:
- In the event of a spill, evacuate the immediate area.
- Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).
- Collect the absorbed material into a designated hazardous waste container.
- Clean the spill area thoroughly with soap and water.
- Report the spill to your EHS office.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
